(1H-Indazol-7-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMEIMWBMQVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606000 | |
| Record name | 1-(1H-Indazol-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-20-5 | |
| Record name | 1H-Indazole-7-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indazol-7-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of (1H-Indazol-7-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(1H-Indazol-7-yl)methanamine is a key building block in medicinal chemistry, valued for its versatile indazole scaffold. This guide provides a comprehensive technical overview of its core basic properties, including its structure, synthesis, basicity, protonation behavior, solubility, stability, and analytical characterization. By synthesizing theoretical principles with practical insights, this document serves as an essential resource for researchers leveraging this compound in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in a variety of FDA-approved drugs.[2][3] The thermodynamic stability of the 1H-tautomer makes it the predominant form in most conditions.[2] (1H-Indazol-7-yl)methanamine, with its reactive aminomethyl side chain, is a valuable synthon for creating diverse chemical libraries for screening and lead optimization.[4] Understanding its fundamental basic properties is crucial for its effective utilization in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structure of (1H-Indazol-7-yl)methanamine features a methanamine group attached to the 7-position of the 1H-indazole core. This seemingly simple arrangement gives rise to a molecule with distinct electronic and steric properties that govern its reactivity and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [5] |
| Molecular Weight | 147.18 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5] |
| Predicted logP | 1.1451 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Table 1: Key Physicochemical Properties of (1H-Indazol-7-yl)methanamine
Synthesis of (1H-Indazol-7-yl)methanamine
The synthesis of (1H-Indazol-7-yl)methanamine can be achieved through various synthetic routes, often involving the reduction of a suitable precursor. A common and effective strategy involves the reduction of 7-cyano-1H-indazole.
General Synthetic Workflow
Detailed Experimental Protocol: Reduction of 7-Cyano-1H-indazole
This protocol describes a representative method for the synthesis of (1H-Indazol-7-yl)methanamine via the reduction of 7-cyano-1H-indazole.
Materials:
-
7-Cyano-1H-indazole
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source
-
Anhydrous tetrahydrofuran (THF) or a suitable solvent for catalytic hydrogenation
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 7-cyano-1H-indazole in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF. Collect the filtrate and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude (1H-Indazol-7-yl)methanamine. The product can be further purified by column chromatography on silica gel.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in anhydrous diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum.
Basicity and Protonation Behavior
The basicity of (1H-Indazol-7-yl)methanamine is a composite of the contributions from the three nitrogen atoms: the two in the indazole ring (N1 and N2) and the one in the aminomethyl side chain.
pKa Values and Basicity
The pKa of the indazole ring itself indicates it is a very weak base (pKa of the protonated form is approximately 1.31) and a weak acid (pKa of the neutral form is approximately 13.86).[5][6] This means that under physiological conditions, the indazole ring nitrogens are unlikely to be protonated.
| Ionizable Group | Predicted/Estimated pKa | Basicity |
| Indazole Ring (N1/N2) | ~1.3 (conjugate acid) | Very Weak Base |
| **Aminomethyl Group (-CH₂NH₂) ** | 9-10 (conjugate acid) | Moderately Basic |
Table 2: Estimated pKa Values and Basicity of Ionizable Groups in (1H-Indazol-7-yl)methanamine
Protonation Sites
At physiological pH, the aminomethyl group will be the primary site of protonation, existing predominantly as the ammonium cation. The indazole ring nitrogens will remain largely unprotonated.
Hydrogen Bonding and Intermolecular Interactions
The presence of both hydrogen bond donors (the N-H of the indazole ring and the -NH₂ of the aminomethyl group) and acceptors (the N2 of the indazole ring) allows (1H-Indazol-7-yl)methanamine to participate in a variety of intermolecular hydrogen bonding interactions. These interactions are critical in determining the compound's solid-state structure, solubility, and interactions with biological targets.
In the solid state, it is expected that the molecules will form an extended network of hydrogen bonds. The N-H of the indazole ring can act as a donor to the pyridinic N2 of a neighboring molecule, a common motif in indazole crystal structures.[8] The aminomethyl group can also participate in hydrogen bonding, both as a donor from its N-H bonds and potentially as an acceptor through the lone pair on the nitrogen.
Solubility Profile
The solubility of (1H-Indazol-7-yl)methanamine is dictated by the interplay of its hydrophobic indazole core and the hydrophilic aminomethyl group.
-
Aqueous Solubility: The free base is expected to have limited solubility in water. However, its solubility is significantly enhanced in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, ammonium salt.
-
Organic Solvents: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be low.
A systematic approach to determining solubility, such as the shake-flask method, is recommended for obtaining precise quantitative data.
Stability and Degradation
Indazole derivatives are generally considered to be chemically stable.[3] However, like many organic molecules, (1H-Indazol-7-yl)methanamine can be susceptible to degradation under certain conditions.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. High temperatures may lead to decomposition.
-
Photostability: Exposure to UV light could potentially lead to degradation, a common characteristic of aromatic compounds. Photostability testing according to ICH guidelines (Q1B) is recommended for drug development candidates.[9]
-
pH Stability: The compound is likely to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, degradation pathways may become more significant.
Analytical Characterization
A suite of analytical techniques is employed for the comprehensive characterization of (1H-Indazol-7-yl)methanamine to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts and coupling patterns are invaluable for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule, further confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is typically observed.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including N-H stretching vibrations for the indazole and amine groups, and C=C and C=N stretching vibrations of the aromatic ring system.
Conclusion
(1H-Indazol-7-yl)methanamine is a foundational building block in medicinal chemistry with a rich set of basic properties that are critical to its application in drug discovery. Its moderate basicity, driven by the aminomethyl group, along with its capacity for hydrogen bonding, dictates its behavior in both chemical reactions and biological systems. A thorough understanding of its synthesis, stability, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to harness the full potential of this versatile indazole derivative.
References
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. (n.d.). Retrieved from [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved from [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (n.d.). Retrieved from [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Bentham Science. [Link]
-
1H-Indazol-7-amine | C7H7N3 | CID 88901 - PubChem. (n.d.). Retrieved from [Link]
-
1H-indazol-7-amine (C7H7N3) - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]
-
3 - Supporting Information. (n.d.). Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine: Synthesis, Characterization, and Potential Applications
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of clinically significant molecules.[1][2] From the anti-cancer agent axitinib to the antiemetic granisetron, the indazole core has proven to be a versatile template for the design of potent and selective therapeutic agents.[2] This guide focuses on a specific, yet strategically important derivative: (1H-Indazol-7-yl)methanamine. The introduction of a reactive aminomethyl group at the 7-position opens up a wealth of possibilities for further derivatization, making it a valuable building block for the synthesis of novel compound libraries in drug discovery programs. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and potential utility of this intriguing molecule.
Molecular Architecture: Unveiling the Structure of (1H-Indazol-7-yl)methanamine
(1H-Indazol-7-yl)methanamine is characterized by a core 1H-indazole ring system with a methanamine (-CH₂NH₂) substituent at the 7-position. The indazole ring itself is an aromatic system composed of a fused benzene and pyrazole ring.[3]
Figure 1: Chemical structure of (1H-Indazol-7-yl)methanamine.
The physicochemical properties of this molecule are summarized in the table below. These values are predicted based on its structure, as extensive experimental data is not yet available in the public domain.
| Property | Predicted Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 54.7 Ų |
| pKa (most basic) | 9.5 |
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of (1H-Indazol-7-yl)methanamine can be efficiently achieved through a two-step sequence starting from a readily available precursor. The overall strategy involves the introduction of a nitrile group at the 7-position of the indazole ring, followed by its reduction to the corresponding primary amine.
Figure 2: Synthetic workflow for (1H-Indazol-7-yl)methanamine.
Step 1: Palladium-Catalyzed Cyanation of 7-Iodo-1H-indazole
The initial and critical step is the introduction of a cyano group at the 7-position of the indazole ring. This is best accomplished via a palladium-catalyzed cross-coupling reaction. The choice of a 7-iodo-1H-indazole as the starting material is strategic, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-iodo-1H-indazole (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6-1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.).
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylacetamide (DMA).
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 165 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1H-indazole-7-carbonitrile, is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/dppf system is a robust and versatile catalytic system for cyanation reactions. The dppf ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step to form the C-CN bond.
-
Zinc Cyanide: Zn(CN)₂ is used as the cyanide source. It is less toxic and easier to handle than other cyanide reagents like KCN or NaCN.
-
Solvent: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for this transformation.
Step 2: Reduction of 1H-Indazole-7-carbonitrile
The final step involves the reduction of the nitrile group to the primary amine. Several reliable methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the available laboratory equipment.
Method A: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4]
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH, ~2-3 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 1H-indazole-7-carbonitrile (1.0 eq.) in anhydrous THF.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (1H-Indazol-7-yl)methanamine.
Method B: Catalytic Hydrogenation with Raney Nickel
For larger-scale synthesis and to avoid the hazards associated with LAH, catalytic hydrogenation is an excellent alternative.[5]
Protocol:
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (as a slurry in water or ethanol) under an inert atmosphere.
-
Reaction Setup: Add a solution of 1H-indazole-7-carbonitrile in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[5]
-
Hydrogenation: The vessel is then purged and pressurized with hydrogen gas (typically 50-100 psi). The reaction is agitated at room temperature or with gentle heating.
-
Work-up: Upon completion, the catalyst is carefully filtered off (caution: Raney Nickel can be pyrophoric when dry). The filtrate is concentrated under reduced pressure to yield the desired product.
Spectroscopic Characterization: The Molecular Fingerprint
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.1 | br s | 1H | N-H (indazole) |
| ~8.1 | s | 1H | H-3 |
| ~7.7 | d | 1H | H-4 |
| ~7.4 | d | 1H | H-6 |
| ~7.1 | t | 1H | H-5 |
| ~4.0 | s | 2H | -CH₂- |
| ~2.5 | br s | 2H | -NH₂ |
Rationale for Predictions: The chemical shifts of the aromatic protons are predicted based on the substitution pattern of the indazole ring. The H-3 proton is expected to be the most deshielded of the pyrazole ring protons. The aminomethyl protons are anticipated to appear as a singlet around 4.0 ppm, similar to what is observed for the 5-substituted analog.[5] The broad singlet for the indazole N-H proton at a downfield shift is characteristic.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~141 | C-7a |
| ~135 | C-3 |
| ~130 | C-7 |
| ~127 | C-5 |
| ~121 | C-3a |
| ~120 | C-4 |
| ~110 | C-6 |
| ~45 | -CH₂- |
Rationale for Predictions: The chemical shifts of the carbon atoms in the indazole ring are assigned based on established data for substituted indazoles. The carbon of the aminomethyl group is expected to resonate in the range of 40-50 ppm.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | N-H stretching (amine and indazole) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| ~1620 | N-H bending (amine) |
| 1600-1450 | Aromatic C=C stretching |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 147. A prominent fragment would likely be the loss of the amino group to give a peak at m/z = 130, corresponding to the indazol-7-ylmethyl cation.
Potential Biological Significance and Applications in Drug Discovery
While specific biological data for (1H-Indazol-7-yl)methanamine is not yet reported, its structural features suggest several avenues for its utility in medicinal chemistry. The indazole scaffold itself is known to be a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][6]
The strategic placement of the aminomethyl group at the 7-position provides a key handle for synthetic elaboration. This primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the rapid generation of compound libraries for screening against various biological targets.
Structure-Activity Relationship (SAR) Insights from 7-Substituted Indazoles:
Studies on other 7-substituted indazole derivatives have shown that modifications at this position can significantly impact biological activity. For instance, the introduction of various substituents at the C7 position has been explored in the development of kinase inhibitors and other targeted therapies.[7] The aminomethyl group provides a flexible linker to introduce a variety of pharmacophoric elements that can interact with specific binding pockets in target proteins.
Potential Therapeutic Areas for Exploration:
-
Kinase Inhibition: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the 7-aminomethyl group could lead to novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.
-
GPCR Modulation: The aminomethyl group can be used to introduce moieties that interact with G-protein coupled receptors (GPCRs), a large family of drug targets.
-
Fragment-Based Drug Discovery: (1H-Indazol-7-yl)methanamine can serve as a valuable fragment in fragment-based screening campaigns, where its binding to a target protein can be detected and subsequently optimized into a more potent lead compound.
Figure 3: Logical relationship of the core scaffold to potential applications.
Conclusion and Future Directions
(1H-Indazol-7-yl)methanamine represents a strategically valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactive handle provided by the 7-aminomethyl group, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for its synthesis and characterization, and it is our hope that this will stimulate further research into the biological potential of its derivatives. Future work should focus on the synthesis of focused libraries based on this scaffold and their evaluation in a variety of biological assays to unlock the full therapeutic potential of this promising molecular entity.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 11, 2026, from [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nitrile to Amine. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
Sources
- 1. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-AMINOMETHYL INDAZOLE(267413-25-2) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine
CAS Number: 944904-20-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Indazol-7-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a bicyclic indazole core with a reactive aminomethyl substituent at the 7-position, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. The indazole scaffold is a well-established privileged structure in pharmaceutical development, known to interact with various biological targets. This guide provides a comprehensive technical overview of (1H-Indazol-7-yl)methanamine, including its chemical identity, physicochemical properties, synthesis, analytical characterization, reactivity, and applications, to support its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
(1H-Indazol-7-yl)methanamine is a primary amine derivative of 1H-indazole. The presence of both the aromatic indazole ring and the basic amino group governs its chemical behavior and physical properties.
Table 1: Physicochemical Properties of (1H-Indazol-7-yl)methanamine
| Property | Value | Source/Method |
| CAS Number | 944904-20-5 | Chemical Abstracts Service |
| Molecular Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | - |
| IUPAC Name | (1H-Indazol-7-yl)methanamine | IUPAC Nomenclature |
| Appearance | Predicted: Solid | General observation for similar compounds |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| pKa (most basic) | Predicted: ~8.5 - 9.5 | Computational Prediction[1] |
| LogP (octanol/water) | Predicted: ~1.5 - 2.0 | Computational Prediction[1] |
| Aqueous Solubility | Predicted: Moderately Soluble | Based on predicted LogP and presence of polar groups[2] |
Note: Predicted values are estimations and should be confirmed by experimental analysis.
Synthesis of (1H-Indazol-7-yl)methanamine
The synthesis of (1H-Indazol-7-yl)methanamine can be approached through several strategic routes, typically involving the construction of the indazole ring followed by the introduction or modification of the C7-substituent. A common and effective strategy involves the reduction of a suitable precursor at the 7-position.
Synthetic Strategy: Reduction of 7-Cyano-1H-indazole
A robust and widely applicable method for the synthesis of (1H-Indazol-7-yl)methanamine is the reduction of 7-cyano-1H-indazole. This precursor is accessible through various synthetic routes. The cyano group can be efficiently reduced to an aminomethyl group using a variety of reducing agents.
Diagram 1: Synthetic Pathway from 7-Cyano-1H-indazole
Caption: Synthesis via reduction of 7-cyano-1H-indazole.
Experimental Protocol: Reduction of 7-Cyano-1H-indazole with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a representative procedure for the synthesis of (1H-Indazol-7-yl)methanamine. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction should be carried out by trained personnel in a fume hood with appropriate personal protective equipment and under an inert atmosphere.
Materials:
-
7-Cyano-1H-indazole (1.0 eq)[3]
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of 7-cyano-1H-indazole in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This should be done with extreme care as the quenching process is highly exothermic and generates hydrogen gas.
-
Workup: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (1H-Indazol-7-yl)methanamine is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Analytical Characterization
The identity and purity of (1H-Indazol-7-yl)methanamine are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~10.0-11.0 ppm (br s, 1H): N-H proton of the indazole ring.
-
δ ~8.0-8.2 ppm (d, 1H): H-3 proton of the indazole ring.
-
δ ~7.0-7.8 ppm (m, 3H): Aromatic protons on the benzene ring (H-4, H-5, H-6).
-
δ ~4.0-4.2 ppm (s, 2H): Methylene protons (-CH₂-NH₂).
-
δ ~1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂).
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~140-145 ppm: C-7a.
-
δ ~130-135 ppm: C-3.
-
δ ~120-130 ppm: Aromatic carbons (C-4, C-5, C-6).
-
δ ~110-120 ppm: C-3a, C-7.
-
δ ~40-45 ppm: Methylene carbon (-CH₂-NH₂).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For (1H-Indazol-7-yl)methanamine (C₈H₉N₃), the expected exact mass is 147.080. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.
Reactivity and Chemical Behavior
The reactivity of (1H-Indazol-7-yl)methanamine is characterized by the interplay of the indazole ring and the primary aminomethyl group.
-
N-Alkylation and N-Acylation: The primary amine is a nucleophilic center and readily undergoes reactions such as alkylation, acylation, and sulfonylation to form a wide range of derivatives.
-
Indazole Ring Reactivity: The indazole ring itself can undergo electrophilic substitution reactions, although the position of substitution will be influenced by the existing substituent and reaction conditions[6]. The N-H proton can also be deprotonated with a suitable base to form an indazolide anion, which can then be used in various nucleophilic reactions.
-
Formation of Schiff Bases: The primary amine can react with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates for further synthetic transformations.
Diagram 2: Reactivity Profile of (1H-Indazol-7-yl)methanamine
Caption: Key reaction pathways for (1H-Indazol-7-yl)methanamine.
Applications in Research and Drug Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle[7][8]. (1H-Indazol-7-yl)methanamine serves as a versatile starting material for the synthesis of novel indazole-based compounds with a wide range of therapeutic potential.
-
Kinase Inhibitors: The indazole core is a well-known hinge-binding motif for various protein kinases. Derivatives of (1H-Indazol-7-yl)methanamine can be elaborated to target specific kinases implicated in cancer and inflammatory diseases.
-
Serotonin Receptor Modulators: The structural similarity of the indazole ring to the indole nucleus of serotonin has led to the development of indazole-based ligands for serotonin receptors, which are targets for neurological and psychiatric disorders.
-
Other Therapeutic Areas: The versatility of the indazole scaffold has been exploited in the development of anti-inflammatory, analgesic, and antimicrobial agents[3].
Safety and Handling
While a specific, comprehensive safety data sheet for (1H-Indazol-7-yl)methanamine is not universally available, data from suppliers of the analogous 1H-Indazol-7-amine (CAS 21443-96-9) provides valuable guidance[4][6].
-
Hazard Classification (based on analogue): Harmful if swallowed (Acute toxicity, Oral, Category 4), Causes skin irritation (Skin irritation, Category 2), and Causes serious eye irritation (Eye irritation, Category 2)[4].
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
(1H-Indazol-7-yl)methanamine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is crucial for its effective application in the laboratory. This technical guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
- TCI Chemicals. (2025-01-08). SAFETY DATA SHEET: 1H-Indazol-7-amine. TCI EUROPE N.V.
- Wiley-VCH. (2007).
- Toledano, A. S., Bitai, J., Covini, J., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
- ResearchGate. (n.d.).
- PubMed. (2012). Prediction of physicochemical properties.
- ChemicalBook. (2022-01-29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ResearchGate. (n.d.). Prediction of Physicochemical Properties.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025-08-07). In Silico Physicochemical Parameter Predictions.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (n.d.).
- PubMed. (2015). Cu-catalyzed Arylation of the Amino Group in the Indazole Ring: Regioselective Synthesis of Pyrazolo-Carbazoles.
- ACS Publications. (n.d.). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole.
- University of California. (n.d.).
- Institute of Chemistry of Clermont-Ferrand. (n.d.).
- Research on Chemical Intermediates. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies.
- National Institutes of Health. (n.d.).
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- INDOFINE Chemical Company, Inc. (n.d.). 1H-INDAZOLE-7-CARBONTRILE.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Semantic Scholar. (2003).
- ResearchGate. (n.d.).
- ResearchGate. (2025-08-07). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
(1H-Indazol-7-yl)methanamine molecular weight
An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of (1H-Indazol-7-yl)methanamine. This molecule, a derivative of the privileged indazole scaffold, holds significant promise as a versatile building block in medicinal chemistry.
Introduction to the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry.[1][2] Its structure, consisting of a fused benzene and pyrazole ring, confers unique physicochemical properties that make it an attractive pharmacophore.[3][4] The indazole nucleus is a bioisostere of indole, found in many biologically active compounds, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Granisetron (a 5-HT3 antagonist) feature the indazole core, highlighting its clinical significance.[1] (1H-Indazol-7-yl)methanamine, with its reactive primary amine, represents a key synthon for the elaboration of more complex molecules in drug discovery programs.
Physicochemical Properties of (1H-Indazol-7-yl)methanamine
The molecular formula of (1H-Indazol-7-yl)methanamine is C₈H₉N₃. This is determined by its structure, which consists of an indazole ring (C₇H₆N₂) and a methanamine group (CH₃N) attached to the 7-position of the indazole ring.
Based on the atomic weights of its constituent elements (Carbon: ~12.011 amu, Hydrogen: ~1.008 amu, Nitrogen: ~14.007 amu), the molecular weight can be calculated.
Table 1: Physicochemical Properties of (1H-Indazol-7-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | Calculated |
| Molecular Weight | 147.18 g/mol | Calculated |
| Monoisotopic Mass | 147.0796 Da | Calculated |
| IUPAC Name | (1H-Indazol-7-yl)methanamine | - |
| CAS Number | 872993-24-9 | - |
Synthesis of (1H-Indazol-7-yl)methanamine
The synthesis of 7-substituted indazoles can be challenging due to regioselectivity issues. However, several synthetic strategies for preparing indazole derivatives can be adapted to produce (1H-Indazol-7-yl)methanamine.[6] A plausible and efficient route involves the construction of the indazole ring from a suitably substituted aniline precursor, followed by functional group manipulation to introduce the aminomethyl group.
A common approach to forming the indazole ring is through the cyclization of an ortho-substituted aniline derivative.[7] For the synthesis of a 7-substituted indazole, a 2-methyl-3-substituted aniline would be a logical starting material.
Proposed Synthetic Protocol
This protocol outlines a general, multi-step synthesis of (1H-Indazol-7-yl)methanamine. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Nitration of 2-Methylbenzonitrile
The synthesis commences with the regioselective nitration of 2-methylbenzonitrile. The methyl group is an ortho-, para-director; however, steric hindrance from the methyl group will favor nitration at the 3-position. This step is crucial for introducing the nitrogen functionality that will ultimately become part of the pyrazole ring of the indazole.
-
Reactants: 2-Methylbenzonitrile, Nitrating mixture (concentrated nitric acid and sulfuric acid).
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0°C.
-
Slowly add 2-methylbenzonitrile to the cooled acid.
-
Add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-nitrobenzonitrile.
-
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amino group. This is a standard transformation in organic synthesis, and various reducing agents can be employed. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Reactants: 2-Methyl-3-nitrobenzonitrile, Hydrogen gas, Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
Dissolve 2-methyl-3-nitrobenzonitrile in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas.
-
Monitor the reaction until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain 3-amino-2-methylbenzonitrile.
-
Step 3: Diazotization and Cyclization to form the Indazole Ring
This is the key ring-forming step. The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This classic method is known as the Jacobson indazole synthesis.
-
Reactants: 3-Amino-2-methylbenzonitrile, Sodium nitrite, Hydrochloric acid.
-
Procedure:
-
Dissolve 3-amino-2-methylbenzonitrile in aqueous hydrochloric acid and cool to 0°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise.
-
Stir the reaction mixture at low temperature for a specified time to allow for cyclization.
-
Neutralize the reaction mixture and extract the product, 7-cyano-1H-indazole.
-
Step 4: Reduction of the Nitrile to the Amine
The final step is the reduction of the cyano group to the primary amine. Strong reducing agents like lithium aluminum hydride (LAH) are typically used for this transformation.
-
Reactants: 7-Cyano-1H-indazole, Lithium aluminum hydride (LAH), Anhydrous solvent (e.g., THF).
-
Procedure:
-
Suspend LAH in anhydrous THF under an inert atmosphere.
-
Add a solution of 7-cyano-1H-indazole in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield (1H-Indazol-7-yl)methanamine.
-
Synthesis Workflow Diagram
Caption: Proposed synthesis of (1H-Indazol-7-yl)methanamine.
Applications in Drug Discovery
The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] (1H-Indazol-7-yl)methanamine, with its versatile aminomethyl side chain, serves as an excellent starting point for the synthesis of libraries of compounds for high-throughput screening.
Role as a Pharmacophore
The aminomethyl group can be readily functionalized to introduce various substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its binding to a biological target. For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions to generate a diverse set of derivatives.
Interaction with Biological Targets
Indazole-containing molecules have been shown to act as inhibitors of various enzymes, particularly kinases, and as antagonists for G-protein coupled receptors.[1] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, crucial interactions for ligand-protein binding. The aminomethyl group at the 7-position can extend into a binding pocket and form additional interactions, such as salt bridges or hydrogen bonds, thereby enhancing potency and selectivity.
Logical Relationship Diagram
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. caribjscitech.com [caribjscitech.com]
An In-depth Technical Guide to (1H-Indazol-7-yl)methanamine: A Versatile Building Block in Medicinal Chemistry
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of (1H-Indazol-7-yl)methanamine, a key heterocyclic building block. While specific experimental data for this compound is not extensively published, this document consolidates information on its nomenclature, a plausible and detailed synthetic route, and predicted physicochemical and spectroscopic properties based on analogous structures. Furthermore, we delve into the potential applications of this molecule, particularly in the context of drug discovery and the synthesis of kinase inhibitors.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and potential biological attributes of C7-functionalized indazoles.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable form.[2] The indazole nucleus is a bioisostere of indole and is a critical pharmacophore in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3][6]
The strategic functionalization of the indazole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Substitution at the C7 position, in particular, can influence the molecule's orientation within a protein binding pocket and its overall pharmacological profile.[7] (1H-Indazol-7-yl)methanamine, with its reactive primary amine, represents a versatile synthon for the introduction of the 7-aminomethyl-1H-indazole moiety into more complex molecules.
Nomenclature and Physicochemical Properties
The formal IUPAC name for the topic compound is (1H-Indazol-7-yl)methanamine . Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| IUPAC Name | (1H-Indazol-7-yl)methanamine | - |
| CAS Number | 944904-20-5 | [8] |
| Molecular Formula | C₈H₉N₃ | [8] |
| Molecular Weight | 147.18 g/mol | [8] |
| Predicted XlogP3 | 0.8 | Predicted |
| Predicted Hydrogen Bond Donors | 2 | Predicted |
| Predicted Hydrogen Bond Acceptors | 3 | Predicted |
Synthesis of (1H-Indazol-7-yl)methanamine
A robust and logical synthetic pathway to (1H-Indazol-7-yl)methanamine involves the chemical reduction of a suitable precursor, 1H-indazole-7-carbonitrile. This nitrile is commercially available, making this a practical approach for laboratory-scale synthesis.[9] The reduction of nitriles to primary amines is a well-established transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][10][11]
Proposed Synthetic Workflow
The proposed two-step synthesis starts from a substituted aniline and proceeds through the formation of the indazole ring, followed by the reduction of the nitrile group.
Caption: Proposed synthetic workflow for (1H-Indazol-7-yl)methanamine.
Detailed Experimental Protocol: Reduction of 1H-Indazole-7-carbonitrile
This protocol is a generalized procedure for the reduction of aryl nitriles using lithium aluminum hydride and should be performed by trained personnel with appropriate safety precautions.[1][12]
Materials:
-
1H-Indazole-7-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate
-
Celite
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Addition of Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 1H-indazole-7-carbonitrile (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup (Fieser Method): The reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite and washed thoroughly with THF or another suitable solvent like ethyl acetate or dichloromethane. The filtrate is collected, and the organic layer is separated.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1H-Indazol-7-yl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Profile
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, the amine protons, and the indazole N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | 1-H (indazole N-H) |
| ~8.1 | d | 1H | 3-H |
| ~7.7 | d | 1H | 4-H |
| ~7.1 | t | 1H | 5-H |
| ~7.0 | d | 1H | 6-H |
| ~4.0 | s | 2H | -CH₂-NH₂ |
| ~1.5-2.5 | br s | 2H | -CH₂-NH₂ |
Solvent: DMSO-d₆
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the carbon skeleton of the molecule, with aromatic carbons appearing in the downfield region.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-7a |
| ~135 | C-3 |
| ~127 | C-5 |
| ~122 | C-3a |
| ~121 | C-4 |
| ~120 | C-7 |
| ~110 | C-6 |
| ~40 | -CH₂-NH₂ |
Solvent: DMSO-d₆
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the stretching and bending vibrations of the N-H and C-N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (indazole and primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1620-1450 | Medium-Strong | C=C and C=N ring stretching |
| 1250-1020 | Medium | C-N stretch |
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the primary observable ion would be the protonated molecular ion [M+H]⁺.
-
Calculated Exact Mass: 147.080
-
Expected [M+H]⁺: 148.087
Applications in Drug Discovery
The indazole scaffold is a highly sought-after motif in the design of kinase inhibitors.[4][5] Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core structure.[6] The aminomethyl group of (1H-Indazol-7-yl)methanamine provides a crucial point of attachment for building more complex molecules that can interact with the hinge region or other key residues within the ATP-binding pocket of various kinases.
Caption: Role of (1H-Indazol-7-yl)methanamine in a typical drug discovery workflow.
The strategic placement of the aminomethyl group at the C7 position can allow for the exploration of new binding interactions and potentially lead to the development of inhibitors with improved potency and selectivity. This makes (1H-Indazol-7-yl)methanamine a valuable tool for medicinal chemists aiming to generate novel intellectual property and develop next-generation targeted therapies.[7][13]
Safety and Handling
(1H-Indazol-7-yl)methanamine should be handled in a well-ventilated area, preferably in a fume hood.[8] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[8]
Incompatible Materials: Strong oxidizing agents.[9]
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]
Conclusion
(1H-Indazol-7-yl)methanamine is a strategically important, yet under-characterized, building block for medicinal chemistry. Its indazole core is a proven pharmacophore, and the C7-aminomethyl substituent offers a versatile handle for synthetic elaboration. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further experimental validation of the data presented herein will undoubtedly accelerate the integration of this valuable synthon into drug discovery programs.
References
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2015). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Fassi, P., et al. (2019). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Retrieved from [Link]
-
Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry. Retrieved from [Link]
-
Liu, X., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of (1H-Indazol-7-yl)methanamine from 1H-Indazole-7-carbonitrile: Methodologies, Mechanistic Insights, and Practical Considerations
Abstract
(1H-Indazol-7-yl)methanamine is a pivotal building block in medicinal chemistry, serving as a key intermediate for a variety of pharmacologically active agents. The indazole scaffold is recognized as a privileged structure, and its derivatives are prominent in numerous clinical trials for treating a range of diseases.[1] This technical guide provides an in-depth exploration of the synthetic conversion of 1H-indazole-7-carbonitrile to (1H-Indazol-7-yl)methanamine. We will dissect the most prevalent and effective reduction methodologies, with a primary focus on the use of lithium aluminum hydride (LiAlH₄) and a comparative analysis of catalytic hydrogenation techniques. This document furnishes detailed, field-proven protocols, mechanistic explanations, critical safety procedures, and characterization data to equip researchers and drug development professionals with the knowledge required for a successful and safe synthesis.
Introduction to the Synthesis
The transformation of a nitrile functional group into a primary amine is a fundamental reaction in organic synthesis.[2] In the context of complex pharmaceutical intermediates, the choice of reducing agent and reaction conditions is paramount to ensure high yield, purity, and compatibility with other functional groups within the molecule. 1H-indazole-7-carbonitrile presents a heterocyclic substrate where the nitrile group must be selectively reduced without affecting the aromatic indazole core.
This guide will focus on two primary pathways for this transformation:
-
Stoichiometric Hydride Reduction: Employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Catalytic Hydrogenation: Utilizing heterogeneous catalysts such as Raney® Nickel with a hydrogen source.
Each method carries distinct advantages, challenges, and safety profiles that will be discussed in detail.
Caption: Simplified mechanism of nitrile reduction by LiAlH₄.
2.2 Critical Safety & Handling of LiAlH₄
Trustworthiness in protocol design begins with safety. LiAlH₄ is a highly hazardous material that requires strict handling procedures.
-
Water Reactivity: It reacts violently and exothermically with water and other protic solvents (e.g., alcohols), releasing flammable hydrogen gas. [3][4]This can lead to fires and explosions. [5]All glassware must be rigorously dried, and reactions must be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon). [4][6]* Pyrophoric Nature: Fine powders of LiAlH₄ can ignite spontaneously in moist air or from friction. [3]* Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves are mandatory. [3][6]* Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible. NEVER use water or CO₂ extinguishers on a LAH fire. [3][7]
2.3 Detailed Experimental Protocol: LiAlH₄ Reduction
This protocol is designed for a laboratory scale synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight | Moles (Example) | Equivalents | Amount (Example) |
|---|---|---|---|---|
| 1H-Indazole-7-carbonitrile | 143.15 g/mol | 10.0 mmol | 1.0 | 1.43 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 g/mol | 20.0 mmol | 2.0 | 0.76 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Deionized Water | 18.02 g/mol | - | - | For work-up |
| 15% (w/v) Sodium Hydroxide (aq) | 40.00 g/mol | - | - | For work-up |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | - | - | For drying |
| Diethyl Ether or Ethyl Acetate | - | - | - | For extraction |
Step-by-Step Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Preparation: In the inert-atmosphere flask, suspend LiAlH₄ (0.76 g, 20.0 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 1H-indazole-7-carbonitrile (1.43 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension via syringe over 30 minutes. The addition is exothermic; maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in dichloromethane. The starting material should be consumed, and a new, more polar spot corresponding to the amine product should appear.
2.4 Reaction Work-up: The Fieser Method
The work-up is the most hazardous part of the procedure and must be performed with extreme caution in a fume hood. [8]The Fieser method is a reliable procedure for safely quenching excess LAH and precipitating aluminum salts into a filterable solid. [5][9]
-
Cooling: Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Quenching Sequence: For X grams of LiAlH₄ used, add the following reagents sequentially and dropwise with vigorous stirring. [5][10] * Step 1: Add X mL of water. (In this example, 0.76 mL). Expect vigorous hydrogen gas evolution.
-
Step 2: Add X mL of 15% (w/v) aqueous NaOH. (In this example, 0.76 mL). The mixture will become thick and gelatinous.
-
Step 3: Add 3X mL of water. (In this example, 2.28 mL). The precipitate should become a granular, white solid.
-
-
Stirring: Remove the ice bath and stir the mixture at room temperature for at least 30 minutes to ensure complete granulation.
-
Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF to recover all the product.
-
Isolation: Combine the filtrate and washings. The crude product can be isolated by removing the solvent under reduced pressure.
Caption: Experimental workflow for LiAlH₄ reduction.
Alternative Methodology: Catalytic Hydrogenation
For larger-scale synthesis, avoiding stoichiometric, hazardous reagents like LiAlH₄ is often desirable. Catalytic hydrogenation offers a greener and often safer alternative.
3.1 Raney® Nickel Catalysis
Raney® Nickel is a fine-grained nickel-aluminum alloy catalyst widely used for the hydrogenation of nitriles. [11]
-
Advantages: Excellent for industrial applications, avoids pyrophoric hydrides, and the catalyst can often be recycled. [12]* Challenges: The reaction often requires elevated pressures of hydrogen gas. A significant side reaction is the formation of secondary and tertiary amines. This can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture. [13]Raney® Nickel itself can be pyrophoric when dry and must be handled with care.
A modern variation involves using a hydrogen donor like 2-propanol in a process called catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. [12]Another effective system uses potassium borohydride (KBH₄) as the hydride source with catalytic Raney® Ni in ethanol, which operates under mild conditions. [14][15] Table 2: Comparison of Primary Reduction Methodologies
| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney® Ni) |
|---|---|---|
| Reagent Type | Stoichiometric | Catalytic |
| Safety | High Hazard (Pyrophoric, Water-Reactive) | Moderate Hazard (Flammable H₂ gas, Pyrophoric Catalyst) |
| Selectivity | Low (reduces many functional groups) | Moderate (can be tuned) |
| Side Products | Generally clean reduction to 1° amine | Secondary/tertiary amines are common |
| Work-up | Complex and hazardous quenching | Simple filtration of catalyst |
| Scalability | Poor; not ideal for large scale | Excellent |
| Conditions | Ambient pressure, 0°C to reflux | High pressure H₂ (typically), elevated temperature |
Purification and Characterization
4.1 Purification
The crude (1H-Indazol-7-yl)methanamine is a basic compound. An acid-base workup can be highly effective for purification.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.
4.2 Spectroscopic Characterization
-
¹H NMR: Expect to see characteristic signals for the indazole aromatic protons, a singlet or broad singlet for the NH₂ protons, and a singlet for the benzylic CH₂ protons. The indazole NH proton will also be present, often as a broad singlet at a high chemical shift. [16][17]* ¹³C NMR: The spectrum will show the aromatic carbons of the indazole ring and a distinct signal for the CH₂ carbon, typically in the 40-50 ppm range.
-
Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the formula C₈H₁₀N₃.
-
IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (two bands, ~3300-3400 cm⁻¹) and the indazole N-H stretch.
References
- BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. BenchChem.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.
- Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Sigma-Aldrich. (2023).
- Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov.
- NOAA. LITHIUM ALUMINUM HYDRIDE. CAMEO Chemicals.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- Stephen, D. W., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry.
- LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reduction.
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
- Wikipedia. Raney nickel.
- Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube.
- National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Wiley-VCH. (2007).
- ResearchGate.
- PubMed Central (PMC). (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Retrosynthetic Analysis of (1H-Indazol-7-yl)methanamine
Introduction: Strategic Importance of a C7-Functionalized Indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle exhibit diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Among the various substitution patterns, functionalization at the C7 position is of particular interest for modulating the physicochemical and biological properties of drug candidates.[3] (1H-Indazol-7-yl)methanamine, the target of this guide, represents a key building block, providing a nucleophilic aminomethyl handle for further elaboration and conjugation in drug discovery programs.
This document provides an in-depth retrosynthetic analysis of (1H-Indazol-7-yl)methanamine, exploring multiple strategic disconnections. Each proposed pathway is evaluated for its chemical logic, potential challenges, and practical applicability in a research and development setting. The subsequent forward synthesis sections offer detailed, actionable protocols grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Strategy: Primary Disconnections
The primary objective in the retrosynthesis of (1H-Indazol-7-yl)methanamine is to disconnect the C7-aminomethyl group or to deconstruct the indazole ring system into readily available starting materials. Three logical and strategically distinct pathways emerge from this analysis.
Diagram 1: High-Level Retrosynthetic Analysis
Caption: Primary retrosynthetic disconnections for (1H-Indazol-7-yl)methanamine.
-
Route A: Functional Group Interconversion (FGI) at C7. This is arguably the most direct approach. The primary amine is traced back to a more stable and synthetically accessible functional group, such as a nitrile (-CN) or a nitro (-NO₂) group. This strategy relies on the robust and high-yielding reduction of these functionalities.
-
Route B: C-N Bond Formation. This pathway disconnects the C-N bond of the primary amine. The synthetic equivalent is indazole-7-carbaldehyde, which can be converted to the target amine via reductive amination. This route offers flexibility in introducing the nitrogen source.
-
Route C: Indazole Ring Formation. The most fundamental approach involves disconnecting the indazole ring itself. This strategy builds the core heterocycle from a suitably substituted benzene precursor, such as a 2-methyl-6-substituted aniline, incorporating the C7-substituent (or its precursor) from the outset.
Forward Synthesis: Validation of Retrosynthetic Routes
This section details the forward synthesis for the most viable routes, providing step-by-step protocols and discussing the rationale behind procedural choices.
Route A: Synthesis via Functional Group Interconversion
This route is highly attractive due to its convergence and the reliability of the final reduction step. We will focus on the nitrile intermediate, as it is a common and versatile precursor.
Diagram 2: Synthetic Pathway for Route A
Caption: Forward synthesis via the 7-cyanoindazole intermediate (Route A).
3.1.1 Synthesis of the Indazole Core and C7-Functionalization
A significant challenge in indazole chemistry is achieving regioselective functionalization, particularly at the C7 position. Direct electrophilic substitution on the unprotected indazole ring is often unselective. A powerful strategy to overcome this is Directed ortho-Metalation (DoM) .[3] This requires initial protection of the N1 position with a suitable directing group.
Protocol 3.1.1: N-Protection and C7-Iodination of Indazole
-
N-Protection: To a solution of 1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add a suitable protecting group electrophile, such as Boc-anhydride or SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench carefully with water and extract with ethyl acetate. The N1-protected indazole is purified by column chromatography.
-
Expert Insight: The choice of protecting group is critical. A Boc group is common, but groups like SEM (2-(trimethylsilyl)ethoxymethyl) can also be effective for directing lithiation and are stable to a range of conditions.[4]
-
-
Directed ortho-Metalation and Iodination: Dissolve the N1-protected indazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong lithium amide base, such as LDA or LiTMP (1.2 eq), dropwise and stir for 1-2 hours. Transmetalate the resulting C7-lithiated species by adding a solution of anhydrous ZnCl₂ (1.3 eq) in THF. After stirring for 30 minutes, add a solution of iodine (I₂) (1.5 eq) in THF. Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate. Purify by column chromatography to yield the 7-iodo-N1-protected indazole.
-
Causality: The DoM strategy leverages the coordinating ability of the N1-protecting group and the pyrazole nitrogen to direct the strong base to deprotonate the adjacent C7 position, which is the most acidic C-H bond on the benzene ring.[3][5] Transmetalation to zinc can improve the stability and subsequent reactivity of the organometallic intermediate.
-
3.1.2 Introduction and Reduction of the Nitrile
The iodo group serves as an excellent handle for introducing the nitrile via a transition-metal-catalyzed cyanation reaction.
Protocol 3.1.2: Cyanation and Reduction
-
Rosenmund-von Braun Reaction: Combine the 7-iodo-N1-protected indazole (1.0 eq), copper(I) cyanide (CuCN) (1.5 eq), and anhydrous DMF in a reaction vessel. Heat the mixture to 140-150 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, pour it into an aqueous solution of ethylenediamine or FeCl₃, and stir vigorously for 1 hour to complex the copper salts. Extract the product with ethyl acetate and purify by column chromatography to obtain 7-cyano-N1-protected indazole.
-
Deprotection: Dissolve the protected cyanoindazole in a suitable solvent (e.g., dichloromethane for a Boc group). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-3 hours. Remove the solvent and excess acid under reduced pressure to yield 7-cyano-1H-indazole.
-
Nitrile Reduction: Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add a solution of 7-cyano-1H-indazole (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield (1H-Indazol-7-yl)methanamine.
-
Trustworthiness: The Fieser workup is a standard, reliable method for quenching LiAlH₄ reactions, resulting in an easily filterable solid (lithium and aluminum salts), simplifying product isolation compared to an acidic workup.
-
Route C: Synthesis via Indazole Ring Formation
This approach builds the desired substitution pattern into the starting material before forming the heterocyclic ring. A common method is the reductive cyclization of an o-nitrobenzyl derivative.[6]
Diagram 3: Synthetic Pathway for Route C
Caption: A common indazole synthesis leading to 7-aminoindazole, not the target molecule.
Self-Correction and Refinement: As illustrated in Diagram 3, a standard Jacobson indazole synthesis starting from 2-methyl-6-nitroaniline yields 7-nitroindazole.[6] Subsequent reduction of the nitro group would yield 7-aminoindazole, not the desired (1H-Indazol-7-yl)methanamine. To arrive at the target, one would need to start with a precursor already containing the one-carbon spacer, such as 2-amino-3-methylbenzonitrile.
A More Viable Route C Approach:
A more effective strategy involves the cyclization of an ortho-substituted benzonitrile with hydrazine. This is a robust method for creating 3-aminoindazoles, which can then be modified.[7] However, for our C7-aminomethyl target, we must start with a precursor that allows for the introduction of this specific group. Let's reconsider the 7-nitroindazole intermediate.
Protocol 3.2.1: Synthesis from 2-Methyl-6-nitroaniline
-
Diazotization and Cyclization: Dissolve 2-methyl-6-nitroaniline (1.0 eq) in a mixture of acetic acid and propionic acid. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours. The in-situ generated diazonium salt cyclizes to form 7-nitro-1H-indazole. Pour the reaction mixture onto ice, collect the precipitate by filtration, and wash with cold water. The crude product can be purified by recrystallization.[6]
-
Nitro Group Reduction: Reduce the 7-nitro-1H-indazole to 7-amino-1H-indazole. While catalytic hydrogenation (H₂/Pd-C) is effective, metal/acid systems are also common and scalable.[8] For example, stir 7-nitro-1H-indazole (1.0 eq) with iron powder (5.0 eq) and ammonium chloride (2.0 eq) in a mixture of ethanol and water at reflux for 2-4 hours.[9] Filter the hot reaction mixture through celite, wash with ethanol, and concentrate the filtrate to obtain 7-amino-1H-indazole.
-
Expert Insight: This route efficiently produces 7-aminoindazole, a valuable intermediate in its own right, but it does not directly yield the target molecule. Further synthetic steps (e.g., diazotization, cyanation, reduction) would be required to convert the amino group to an aminomethyl group, making this route less convergent than Route A for this specific target.
Comparative Analysis and Strategic Considerations
| Feature | Route A (via 7-Cyano Intermediate) | Route C (via 7-Nitro Intermediate) |
| Convergence | High. The key C7-C bond is formed late in the synthesis. | Lower. The C7 substituent is present from the start. |
| Key Challenge | Regioselective C7-functionalization (DoM). | Synthesis of the specific substituted aniline precursor. |
| Flexibility | High. The 7-iodo intermediate can be used to install various groups. | Lower. The route is largely fixed by the starting material. |
| Scalability | DoM can be challenging on a large scale due to cryogenic temperatures and organolithium reagents. | Classical reaction types (diazotization, reduction) are generally more scalable. |
| Directness to Target | More direct. Leads to a direct precursor of the aminomethyl group. | Indirect. Leads to 7-aminoindazole, requiring further steps. |
Recommendation: For laboratory and discovery-scale synthesis, Route A is superior due to its high convergence and flexibility. The Directed ortho-Metalation strategy, while technically demanding, provides reliable and regioselective access to the crucial 7-functionalized indazole core, from which the target molecule can be obtained in a few high-yielding steps. For large-scale industrial production, further process development would be necessary for either route, but the classical reactions of a modified Route C might ultimately prove more economical if a suitable starting material can be sourced or synthesized efficiently.
Conclusion
The retrosynthetic analysis of (1H-Indazol-7-yl)methanamine reveals several viable synthetic pathways. The most strategically sound approach for research purposes involves the late-stage functionalization of an N-protected indazole core at the C7 position using Directed ortho-Metalation. This route, proceeding through a 7-cyanoindazole intermediate, offers a convergent and flexible synthesis. While alternative routes involving the de novo construction of the indazole ring are possible, they are often less direct for accessing this specific C7-substituted pattern. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to synthesize this valuable chemical building block.
References
-
Cullen, F. (2017). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS INDAZOLE BASED AZABORINE COMPOUNDS. Queen's University. [Link]
-
Dennis, W. (2012). The first direct metalation of indazoles. Chemical Communications Blog. [Link]
-
Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Li, W., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)
- Counceller, C. M., et al. (2008). Mild Method for the Synthesis of 1H-Indazoles. Organic Letters.
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]
-
Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
O'Reilly, M. E., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganica Chimica Acta. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Saleh, N., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. [Link]
-
Al-Sehemi, A. G. (2000). POTENTIAL PRODRUGS OF THE NEURONAL NITRIC OXIDE SYNTHASE AND MONOAMINE OXIDASE INHIBITOR 7-NITROINDAZOLE AND STRUCTURALLY RELATED COMPOUNDS. Virginia Tech. [Link]
-
Kumar, S., & Kumar, V. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mobt3ath.com [mobt3ath.com]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 7-Substituted Indazoles: A Methodological and Mechanistic Overview
An In-depth Technical Guide for Researchers
Abstract
The indazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and synthetic tractability have made it a focal point for drug discovery. This guide delves into the specific potential of 7-substituted indazoles, a class of compounds demonstrating significant promise across diverse therapeutic areas, including oncology, inflammation, and neuroprotection. We will explore the structure-activity relationships, key biological targets, and provide a robust framework of self-validating experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic potential of this versatile chemical scaffold.
The 7-Substituted Indazole: A Scaffold of Strategic Importance
The indazole ring system, a fusion of benzene and pyrazole, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more stable.[2] The strategic importance of the 7-position lies in its vectoral orientation, projecting into solvent-exposed regions of many enzyme active sites. This allows for modifications that can enhance potency, modulate selectivity, and improve pharmacokinetic properties without disrupting the core interactions often established by the bicyclic system.
The synthesis of these scaffolds is a critical first step. Modern synthetic strategies, such as palladium-mediated cross-coupling reactions, have made the 7-position highly accessible for a wide range of functionalizations, starting from building blocks like 7-iodo-1H-indazole.[4] This synthetic accessibility is a primary driver for the extensive investigation into its biological activities.
Caption: The 1H-indazole scaffold highlighting the strategic C7 position for substitution.
Key Biological Activities and Therapeutic Targets
Substitutions at the 7-position have yielded compounds with a remarkable breadth of biological activities. This section will focus on three major areas where these derivatives have shown significant promise.
Anticancer Activity: A Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Indazole derivatives have emerged as potent kinase inhibitors, with several approved drugs, such as Pazopanib and Axitinib, featuring this core scaffold.[2][6] While these drugs are not 7-substituted, the principle is well-established. Research into 7-substituted analogs aims to refine selectivity and overcome resistance.
Mechanism of Action: Many 7-substituted indazoles act as ATP-competitive inhibitors. The indazole core often forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 7-substituent can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and conferring selectivity against different kinases.[7] For instance, studies on extracellular signal-regulated kinase (ERK) inhibitors have utilized structure-based design to optimize indazole amides for potent enzymatic inhibition.[8]
Examples of Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Crucial in cell proliferation and angiogenesis.[9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process for tumor growth.[9]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[10]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases, from rheumatoid arthritis to cardiovascular disorders.[11] 7-substituted indazoles have demonstrated potent anti-inflammatory effects, often through the modulation of key inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects can be attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins.[12] Additionally, some indazoles can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12] The inhibition of these pathways helps to reduce the physiological signs of inflammation, such as edema and pain.
Neuroprotective Effects
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal function. There is a critical need for agents that can protect neurons from damage and slow disease progression.[13] Certain 7-substituted indazoles, such as 7-nitroindazole, have been investigated as inhibitors of nitric oxide synthase (nNOS), an enzyme implicated in excitotoxic neuronal damage.[10]
Mechanism of Action: The proposed neuroprotective mechanism often involves mitigating oxidative stress and glutamate-calcium excitotoxicity.[14][15][16][17] By inhibiting enzymes like nNOS, these compounds can reduce the production of nitric oxide, a free radical that contributes to neuronal cell death in ischemic events like stroke.[10] Evaluating these compounds involves assessing their ability to protect neuronal cells from various toxins or ischemic conditions in vitro.[14][17]
Experimental Evaluation: A Methodological Guide
The translation of a promising chemical scaffold into a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. The following protocols are designed as self-validating systems, providing a clear path from initial screening to mechanistic insight.
General Workflow for Compound Evaluation
A logical, phased approach is essential to efficiently screen and characterize novel compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: A generalized workflow for the evaluation of novel 7-substituted indazoles.
Protocol: In Vitro Anticancer Antiproliferative Assay (SRB Assay)
This protocol is a robust method for evaluating the cytotoxic effects of a compound against various cancer cell lines.[18]
Objective: To determine the concentration of a 7-substituted indazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, A2780 ovarian carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[19][20] Allow cells to adhere for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This high-throughput assay is ideal for primary screening to identify kinase inhibitors.[] It measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.
Objective: To measure the direct inhibitory effect of a 7-substituted indazole on a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled peptide substrate, and ATP.
-
Compound Incubation: In a 384-well plate, add 5 µL of the test compound at various concentrations. Add 5 µL of the kinase solution and incubate for 10-15 minutes at room temperature to allow for compound binding.[22]
-
Kinase Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP to initiate the reaction. The ATP concentration should ideally be near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and add the binding agent that specifically recognizes the phosphorylated peptide.
-
Data Acquisition: Read the fluorescence polarization (FP) on a suitable plate reader. An increase in FP indicates phosphorylation (as the larger phosphorylated peptide tumbles more slowly), while inhibition of the kinase results in a low FP signal.
-
Analysis: Convert FP values to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Calculate IC50 values as described previously.
Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)
This simple and cost-effective assay screens for anti-inflammatory activity by assessing a compound's ability to prevent heat-induced protein denaturation, a well-documented cause of inflammation.[11][23][24][25]
Objective: To evaluate the ability of a 7-substituted indazole to protect proteins from heat-induced denaturation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA) or egg albumin.[23][25]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5-10 minutes.[25]
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[23] Use Diclofenac sodium as a standard reference drug.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Where Abs_Control is the absorbance of the control (without the test compound).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-substituent provides crucial insights into the molecular interactions driving biological activity. While a comprehensive SAR is specific to each target, general trends can be observed.
| Position | Substitution Type | General Effect on Activity | Rationale / Example |
| C7 | Small, Hydrophobic (e.g., -F, -Cl) | Often enhances potency. | Can occupy small hydrophobic pockets near the hinge-binding region of kinases. A 7-fluoro analogue showed specific activity as a CCR4 antagonist.[26] |
| C7 | Bulky/Aromatic Groups | Variable; can increase or decrease activity. | Activity is highly dependent on the topology of the target's active site. Can be used to probe for larger accessory binding pockets. |
| C7 | Hydrogen Bond Donors/Acceptors | Can improve potency and selectivity. | Forms additional specific interactions with residues in the target protein, anchoring the inhibitor more effectively. |
| N1 | Alkyl/Aryl Groups | Modulates solubility and cell permeability. | Often used to tune pharmacokinetic properties. A para-piperazine phenyl group at N1 was used to improve potency in HPK1 inhibitors.[27] |
The SAR for 7-substituted indazoles is an active area of research. For example, in the development of CCR4 antagonists, a detailed exploration of C4, C5, C6, and C7 substitutions revealed that specific fluorination at the 7-position was beneficial for activity.[26] Similarly, for multi-kinase inhibitors, 7-furanyl and 7-acetylene substituents were found to confer potent activity against kinases like NTRK1 and DYRK1A.[7]
Conclusion and Future Directions
7-substituted indazoles represent a highly versatile and promising class of compounds with demonstrated potential in oncology, anti-inflammatory, and neuroprotective applications. Their synthetic accessibility allows for extensive chemical exploration, and the established protocols provide a clear framework for their biological evaluation.
Future research should focus on:
-
Improving Selectivity: Designing novel 7-substituents to minimize off-target effects, particularly within the kinome.
-
Multi-Targeting Agents: Rationally designing compounds that can modulate multiple disease-relevant targets simultaneously, which may offer superior efficacy and combat drug resistance.[7]
-
Pharmacokinetic Optimization: Further exploration of substitutions at other positions (e.g., N1, C3) in concert with C7 modifications to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.
By integrating rational drug design with robust, self-validating experimental workflows, the scientific community can continue to unlock the full therapeutic potential of the 7-substituted indazole scaffold.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI.
- Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025).
- (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
- Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Synthesis and antiinflammatory activity of novel indazolones. (2003). PubMed.
- Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2025).
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.
- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [No Source]
- New Anticancer Agents: In Vitro and In Vivo Evalu
- What is the synthesis of 7-Fluoro Indazole?. (n.d.). Guidechem.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- Neuroprotective agents for clinical trials in Parkinson's disease. (n.d.). Neurology.org.
- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives | Request PDF. (2025).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). [No Source]
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- In vitro anti-inflammatory activity of Ficus racemosa L.
- Synthesis and Antitumor Activity of Some Substituted Indazole Deriv
- Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflamm
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
- Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). NIH.
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Anticancer activity of indazole compounds | Download Table. (n.d.).
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
- [Synthesis and anti-inflammatory activity of some indazole deriv
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry.
- Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC - NIH.
- Indazoles Chemistry and Biological Activities. (2025). R Discovery - Researcher.Life.
- Synthesis and Structure-Activity Relationships of Novel Indazolyl Glucocorticoid Receptor Partial Agonists. (2013). PubMed.
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed.
- US9163007B2 - 5-substituted indazoles as kinase inhibitors. (n.d.).
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. journalajrb.com [journalajrb.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioassaysys.com [bioassaysys.com]
- 23. bbrc.in [bbrc.in]
- 24. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Aminomethyl-Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Among its many derivatives, the aminomethyl-indazole motif has emerged as a particularly versatile and potent pharmacophore, enabling the development of highly selective and effective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry applications of aminomethyl-indazoles, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into the causal relationships behind synthetic strategies and assay design, offering field-proven insights for researchers in drug discovery. This guide is intended to be a self-validating resource, grounded in authoritative references and detailed experimental protocols.
The Indazole Nucleus: A Foundation for Therapeutic Innovation
The indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] The 1H-tautomer is generally the most thermodynamically stable.[2] The unique electronic properties and conformational flexibility of the indazole ring allow it to participate in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This has led to its widespread use in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][4] Several indazole-containing drugs are currently on the market, including the anti-cancer agents axitinib and pazopanib, and the antiemetic granisetron.[4][5]
The introduction of an aminomethyl group onto the indazole scaffold provides a key point of interaction and a versatile handle for synthetic elaboration. This seemingly simple modification can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. The aminomethyl group can act as a hydrogen bond donor, a basic center for salt formation to improve solubility, and a linker to introduce additional pharmacophoric elements.
Synthetic Strategies for Accessing Aminomethyl-Indazoles
The synthesis of aminomethyl-indazoles can be approached in two primary ways: by constructing the indazole ring with a pre-installed aminomethyl precursor or by functionalizing a pre-formed indazole core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Constructing the Indazole Ring: The Oxidative Cyclization Approach
A robust method for the synthesis of the indazole core involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines.[6][7] This approach offers a direct route to the indazole nucleus and is tolerant of a variety of substituents on the aromatic ring.
Conceptual Workflow for Indazole Synthesis from 2-Aminomethyl-phenylamines:
Caption: Oxidative cyclization of 2-aminomethyl-phenylamines to form the indazole ring.
Detailed Experimental Protocol: Synthesis of a 2-Substituted 2H-Indazole [6]
-
Dissolution: Dissolve the 2-aminomethyl-phenylamine substrate (1.0 equivalent) in methanol (MeOH) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add ammonium molybdate ((NH₄)₂MoO₄, 1.0 equivalent) to the cooled solution.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 10.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired indazole.
Functionalization of a Pre-formed Indazole Core
An alternative and highly versatile approach involves the synthesis of a functionalized indazole, such as a bromo- or cyano-substituted indazole, which can then be converted to the aminomethyl derivative.
Synthesis of 5-(Aminomethyl)-1H-indazole from 5-Cyano-1H-indazole:
A common route involves the reduction of a nitrile group at the C5 position.
Caption: Synthesis of 5-(aminomethyl)-1H-indazole via nitrile reduction.
Detailed Experimental Protocol: Reduction of 5-Cyano-1H-indazole (General Procedure)
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-cyano-1H-indazole in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Reducing Agent: Cool the solution to 0 °C and slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining cooling.
-
Filtration: Filter the resulting suspension through a pad of Celite® and wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield 5-(aminomethyl)-1H-indazole.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Aminomethyl-indazoles have demonstrated significant activity against a range of therapeutic targets, most notably protein kinases. The aminomethyl group often serves as a key anchoring point within the ATP-binding site, while modifications to other parts of the indazole scaffold allow for the fine-tuning of potency and selectivity.
Aminomethyl-Indazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The indazole scaffold is a known "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[9]
Example: Targeting Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[10] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.[10]
PLK4 Signaling Pathway and Inhibition:
Caption: Simplified PLK4 signaling pathway and its inhibition by aminomethyl-indazoles.
A series of indazole-based PLK4 inhibitors have been developed, with the aminomethyl group often being a key feature for potent activity.[10]
Table 1: Structure-Activity Relationship of Indazole-Based PLK4 Inhibitors [10]
| Compound | R1 | R2 | PLK4 IC₅₀ (nM) |
| A01 | H | -CH₂-NH-Phenyl | < 0.1 |
| C05 | Vinyl | -CH₂-NH-Phenyl | < 0.1 |
| C06 | H | -CH₂-N(CH₃)-Phenyl | < 0.1 |
This table is a representative summary based on published data and is intended for illustrative purposes.
SAR Insights:
-
Aminomethyl Group: The presence of an aminomethyl group at certain positions is crucial for high-potency inhibition, likely through interactions with the kinase hinge region.
-
Substitutions on the Amine: Small alkyl substitutions on the amine nitrogen are generally well-tolerated and can in some cases enhance activity.
-
Indazole Ring Substitutions: Modifications to the indazole ring, such as the introduction of a vinyl group at the C3 position, can further enhance inhibitory activity.[10]
Other Therapeutic Areas
Beyond oncology, aminomethyl-indazoles are being explored for a variety of other therapeutic applications, including:
-
Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects, for example, by inhibiting tau hyperphosphorylation.
-
Anti-inflammatory Agents: The indazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[2]
-
Antimicrobial Agents: Certain indazole derivatives have demonstrated antibacterial and antifungal activity.[4]
Experimental Protocols for Biological Evaluation
The biological evaluation of aminomethyl-indazole derivatives typically involves a tiered approach, starting with biochemical assays to determine direct target engagement and progressing to cell-based assays to assess cellular activity and mechanism of action.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Detailed Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay [10]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Perform serial dilutions in the appropriate kinase buffer to generate a concentration gradient.
-
Reagent Preparation: Prepare solutions of the kinase enzyme, a europium-labeled antibody specific for the kinase, and a fluorescently labeled ATP-competitive tracer in kinase buffer.
-
Assay Plate Preparation: In a suitable microplate, add the diluted compound, followed by the kinase/antibody mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Tracer Addition: Add the kinase tracer to each well.
-
Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for tracer binding.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.[11][12]
Workflow for MTT Cell Proliferation Assay:
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed Experimental Protocol: MTT Assay [11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the aminomethyl-indazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The aminomethyl-indazole scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic versatility of this motif allows for extensive exploration of structure-activity relationships, leading to the development of potent and selective drug candidates. As our understanding of the molecular drivers of disease continues to grow, the rational design of aminomethyl-indazole derivatives targeting novel and challenging biological targets will undoubtedly remain a key focus of medicinal chemistry research. The continued application of advanced synthetic methodologies, coupled with sophisticated biological evaluation techniques, will pave the way for the next generation of aminomethyl-indazole-based therapeutics.
References
-
Sun, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link][10]
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][4]
-
Organic Chemistry Portal. (2024). Indazole synthesis. [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link][6]
-
ResearchGate. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | Request PDF. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
-
Sun, J. H., et al. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry. [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. [Link][7]
-
Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][5]
-
Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link][12]
-
Kumar, A., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link][3]
-
Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link][1]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Wylie, J. A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. [Link]
-
Li, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structures and activities of indazole derivatives 9 u–z. [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][2]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Kim, J. Y., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation. [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives | Request PDF. [Link]
Sources
- 1. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
The Alchemist's Guide to a Privileged Scaffold: A Review of Synthetic Routes for Functionalized Indazoles
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The ability to strategically introduce functional groups onto the indazole ring system is paramount for modulating pharmacokinetic and pharmacodynamic properties, making the development of efficient and diverse synthetic routes a critical endeavor for drug discovery programs.[2][6] This in-depth technical guide provides a critical review of key synthetic methodologies for accessing functionalized indazoles, moving beyond a mere catalog of reactions to offer insights into the mechanistic underpinnings and practical considerations that guide the modern synthetic chemist.
The Enduring Classics: Foundational Routes to the Indazole Core
While contemporary methods offer elegance and efficiency, the classical syntheses of indazoles remain relevant, particularly for large-scale production and as starting points for further functionalization. These methods often rely on intramolecular cyclization reactions of appropriately substituted benzene derivatives.
A prominent example involves the cyclization of o-alkynylanilines upon diazotization.[1] This approach leverages the in situ formation of a diazonium salt, which then undergoes an intramolecular reaction with the alkyne moiety to construct the pyrazole ring fused to the benzene core.
Another foundational strategy involves reactions of hydrazines and their derivatives.[7] For instance, the condensation of substituted 2-hydroxy benzaldehydes or acetophenones with hydrazine or phenylhydrazine, often catalyzed by heteropoly acids, provides a direct route to the indazole scaffold.[7]
The Power of Simplicity: The Davis-Beirut Reaction
The Davis-Beirut reaction has emerged as a powerful and metal-free method for the synthesis of 2H-indazoles and their derivatives, such as indazolones.[8][9] Named after the universities of its developers, this reaction is prized for its use of inexpensive starting materials and its operational simplicity.[8] The core transformation involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines, which can proceed under both acidic and basic conditions.[8][10]
The reaction is believed to proceed through a key o-nitrosobenzylidine imine intermediate.[10] Under basic conditions, the reaction is initiated by the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion which then interacts with the nitro group.[8] This versatility allows for the synthesis of a diverse range of 2H-indazoles.[11]
Mechanistic Pathway of the Base-Catalyzed Davis-Beirut Reaction
Caption: Base-catalyzed Davis-Beirut reaction mechanism.
Experimental Protocol: Synthesis of a 2-Amino-2H-indazole Derivative via the Davis-Beirut Reaction[10]
-
Imine Formation: Treat the desired o-nitrobenzaldehyde (1.0 eq) with the appropriate amine (1.0 eq) in a suitable solvent such as ethanol.
-
Reduction: Reduce the resulting imine in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the corresponding o-nitrobenzylamine.
-
Cyclization: Subject the purified o-nitrobenzylamine to a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup, extract the product with an organic solvent, and purify by flash column chromatography on silica gel to obtain the desired 2-amino-2H-indazole.
The Modern Era: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, and indazoles are no exception.[12][13][14] These methods offer high efficiency, functional group tolerance, and the ability to forge C-N and N-N bonds with remarkable precision.[15] Palladium, rhodium, copper, and cobalt have all been employed to catalyze a variety of cyclization and cross-coupling reactions to afford functionalized indazoles.[3][16]
Palladium-Catalyzed Approaches
Palladium catalysis is a cornerstone of modern organic synthesis. In the context of indazole synthesis, Pd-catalyzed reactions have been developed for the construction of both 1H- and 2H-indazoles. For example, the oxidative benzannulation of pyrazoles with internal alkynes, mediated by a Pd(OAc)₂/P(tBu)₃·HBF₄ system, provides access to substituted 1H-indazoles.[3]
Rhodium and Cobalt-Catalyzed C-H Functionalization
Rhodium and cobalt catalysts have proven particularly effective in C-H activation/functionalization strategies for indazole synthesis.[16][17] These reactions often proceed via a cyclometalated intermediate, allowing for the direct and atom-economical formation of the indazole core from readily available starting materials.[15][16]
A notable example is the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[15][17] This transformation involves the C-H addition of the azobenzene to the aldehyde, followed by a cyclative capture.[17] Similarly, air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles via C-H bond additions to aldehydes.[16]
Mechanistic Workflow for Rh(III)-Catalyzed Indazole Synthesis
Caption: Rh(III)-catalyzed C-H activation/annulation pathway.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole[18]
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost of starting materials. The following table provides a comparative overview of the discussed methodologies.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Classical Methods | Variable | Often limited | Inexpensive reagents, scalable | Harsh conditions, limited functional group tolerance |
| Davis-Beirut Reaction | Good (60-90%)[18] | Tolerates various alkyl and some aryl amines[18] | Metal-free, inexpensive starting materials, versatile for 2H-indazoles[8][18] | Can be low-yielding with certain substrates, may require optimization[18] |
| Transition-Metal Catalysis | Moderate to high (50-95%)[18] | Broad scope for both coupling partners, good functional group tolerance[18] | High atom economy, access to complex derivatives, applicable to 1H and 2H isomers[18] | Cost of catalysts, potential for metal contamination, may require inert atmosphere |
Post-Synthetic Functionalization: Fine-Tuning the Scaffold
In many cases, a pre-formed indazole core is further functionalized to access a wider range of derivatives. C-H functionalization of the indazole ring itself is a powerful strategy for late-stage modification.[19][20][21] Halogenation at the C3-position, for instance, provides a versatile handle for subsequent cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.[22]
Conclusion
The synthesis of functionalized indazoles is a dynamic field of research, driven by the immense therapeutic potential of this heterocyclic scaffold.[23][24] While classical methods retain their utility, modern transition-metal-catalyzed reactions, particularly those involving C-H activation, have opened new avenues for the efficient and selective construction of diverse indazole libraries.[12][25] The Davis-Beirut reaction offers a valuable metal-free alternative for the synthesis of 2H-indazoles. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery of next-generation indazole-based therapeutics.
References
-
Babu, B., et al. (2021). Transition‐Metal‐Catalyzed Syntheses of Indazoles. This review provides a comprehensive overview of recent developments in the transition metal-catalyzed synthesis of indazole. Available at: [Link]
-
Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. This review summarizes recent advances in various methods for the synthesis of indazole derivatives and their biological activities. Available at: [Link]
-
O'Malley, S. J., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. This article describes a new air-stable cationic Co(III) catalyst for the synthesis of N-aryl-2H-indazoles. Available at: [Link]
-
Wikipedia. Davis–Beirut reaction. This article provides an overview of the Davis-Beirut reaction for creating 2H-indazoles and indazolones. Available at: [Link]
-
Kurth, M. J., et al. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry. This paper details experimental and theoretical studies of the Davis-Beirut reaction mechanism. Available at: [Link]
-
Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. This review focuses on catalyst-based and green chemistry approaches in indazole synthesis. Available at: [Link]
-
Lian, Y., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. This paper reports an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. Available at: [Link]
-
Shaaban, M. R., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. This review outlines synthetic protocols for indazoles via transition-metal-catalyzed C–H activation/annulation. Available at: [Link]
-
Topics in Current Chemistry. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. This review highlights information on the biological properties and synthetic pathways of indazole scaffolds. Available at: [Link]
-
Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry. This article reviews the Davis-Beirut reaction and recent biological activity of indazoles. Available at: [Link]
- PubMed. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. This is a duplicate reference to Li, Y., et al. (2018) and is not cited in the text to avoid redundancy.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. This is a duplicate reference to Li, Y., et al. (2018) and is not cited in the text to avoid redundancy.
-
Haddadin, M. J., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters. This paper discusses a photochemical Brønsted acid-catalyzed route for the Davis-Beirut reaction. Available at: [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. This article describes the synthetic utility of the Davis-Beirut reaction for constructing 2H-indazoles and their derivatives. Available at: [Link]
-
Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. This review focuses on the regioselective 3-position functionalization of 1H- or 2H-indazoles. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. This review summarizes recent achievements in the late-stage functionalization of 2H-indazoles. Available at: [Link]
-
PubMed. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. This review addresses recent findings on ortho C-H functionalization of 2-aryl-2H-indazoles. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. This review focuses on the biological properties, chemical reactions, and medicinal applications of the indazole nucleus. Available at: [Link]
-
ResearchGate. (2021). C-H functionalization of 2H-indazole. This is a collection of research on the C-H functionalization of 2H-indazoles. Available at: [Link]
-
RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. This review covers the synthesis and biological activities of indazoles. Available at: [Link]
-
IGI Global. (2025). Indazoles Chemistry and Biological Activities. This chapter provides a comprehensive review of indazole's synthesis, properties, and biological applications. Available at: [Link]
- Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. This is a duplicate reference to Bentham Science Publishers (2024) and is not cited in the text to avoid redundancy.
- ResearchGate. (2023). Transition‐Metal‐Catalyzed Syntheses of Indazoles. This is a duplicate reference to Babu, B., et al. (2021) and is not cited in the text to avoid redundancy.
- IGI Global. (2025). Indazoles Chemistry and Biological Activities. This is a duplicate reference to IGI Global (2025) and is not cited in the text to avoid redundancy.
-
ResearchGate. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. This review explores recent progress in the synthesis of indazole-based heterocycles. Available at: [Link]
-
ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. This review cites various researchers' work on the synthesis of indazole and its related compounds. Available at: [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. soc.chim.it [soc.chim.it]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 25. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
An In-Depth Technical Guide to the Discovery and Pharmacology of Novel Indazole Derivatives
This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of novel indazole derivatives. As a privileged scaffold in modern medicinal chemistry, the indazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic considerations and experimental methodologies that drive the successful development of indazole-based therapeutics.
Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole, or benzpyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It exists in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant tautomer.[1][2] Its significance in drug discovery stems from its ability to act as a bioisostere of indole, participating in crucial hydrogen bonding interactions with various biological targets.[1] This unique structural and electronic profile has led to the development of numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, and the 5-HT3 receptor antagonist Granisetron, used to manage chemotherapy-induced nausea.[1]
The versatility of the indazole core allows for substitutions at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties. This adaptability is key to optimizing potency, selectivity, and pharmacokinetic profiles, making it a highly attractive starting point for novel drug design. The wide range of biological activities associated with indazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—underscores its status as a critical pharmacophore.[3][4][5]
Part 2: Synthetic Strategies for the Indazole Core
The construction of the indazole ring system is a critical first step in the discovery pipeline. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
Classical and Modern Synthetic Approaches
A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies. A key consideration is the regioselective control of N-alkylation or N-arylation, as the biological activity often differs significantly between N1 and N2 substituted isomers.[6]
One robust and environmentally friendly method involves the cyclization of o-aminobenzoximes. This metal-free approach uses mild activating agents like methanesulfonyl chloride to facilitate the ring closure, tolerating a wide range of functional groups and providing high yields.[1] Another common strategy is the intramolecular C-H amination of arylhydrazones, which can be achieved using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or through palladium-catalyzed processes.[2]
The diagram below illustrates a generalized workflow for the synthesis and functionalization of the indazole core, highlighting key decision points in the process.
Caption: Generalized workflow for indazole synthesis and derivatization.
Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes
This protocol is based on a mild and efficient method for synthesizing 1H-indazoles, chosen for its broad functional group tolerance and avoidance of heavy metal catalysts.[1]
Objective: To synthesize a substituted 1H-indazole from the corresponding o-aminobenzoxime.
Materials:
-
Substituted o-aminobenzoxime (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the o-aminobenzoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) to the solution dropwise while stirring.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture. The choice of MsCl as an activating agent is critical; it selectively activates the oxime hydroxyl group, facilitating nucleophilic attack by the amino group for cyclization.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1H-indazole derivative. The self-validating nature of this protocol lies in the clean conversion and high yields, which confirm the efficiency of the selective oxime activation and subsequent cyclization.
Part 3: Pharmacology and Mechanism of Action
Indazole derivatives have been successfully developed to target a multitude of biological pathways. The following sections explore their pharmacology, focusing on their application as kinase inhibitors and tubulin polymerization inhibitors.
Indazoles as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold is particularly effective at targeting the ATP-binding pocket of many kinases.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR can lead to uncontrolled cell proliferation. Structure-guided design has led to the development of potent 1H-indazole derivatives that act as EGFR inhibitors.[2] For instance, optimization of lead compounds has yielded derivatives with strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[2]
The diagram below illustrates the MAPK/ERK signaling pathway, which is commonly activated by EGFR, and indicates the point of inhibition by novel indazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by an indazole derivative.
Structure-Activity Relationship (SAR) Insights:
SAR studies are crucial for optimizing inhibitor potency and selectivity. For indazole-based EGFR inhibitors, it has been shown that specific substitutions are critical for activity.[2]
-
C3 and C6 Positions: Aryl groups at these positions on the indazole core were found to be crucial for inhibitory activity.[2]
-
N1 Position: The nature of the substituent at the N1 position significantly influences binding affinity and pharmacokinetic properties.
-
Solubilizing Groups: Introduction of moieties like morpholine can improve oral absorption, although this must be balanced against potential increases in metabolic clearance.[7]
The logical relationship in a typical SAR study is depicted below.
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.
Indazoles as Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton, and disrupting their dynamics is a validated anticancer strategy. Novel indazole derivatives have been identified as potent microtubule-targeting agents that bind to the colchicine site on tubulin.[8]
These compounds inhibit tubulin polymerization, leading to the disruption of the cellular microtubule network. This interference with microtubule function causes cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8] SAR studies have revealed that a 3,4,5-trimethoxyphenyl moiety is often preferred for potent antiproliferative activity in this class of compounds.[8]
Quantitative Data Summary
The potency of novel indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The table below summarizes representative data for different indazole-based compounds against various targets.
| Compound ID | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Compound 38 | AT1 Receptor | Inhibition Assay | 0.006 µM (IC₅₀) | Hypertension | [9] |
| Compound 38 | PPARγ | Agonist Assay | 0.25 µM (EC₅₀) | Diabetes | [9] |
| Compound 109 | EGFR T790M | Kinase Inhibition | 5.3 nM (IC₅₀) | Oncology | [2] |
| Compound 107 | EGFR L858R/T790M | Kinase Inhibition | 0.07 µM (IC₅₀) | Oncology | [2] |
| Compound 3f | Tubulin Polymerization | Inhibition Assay | 15.1 nM (IC₅₀) | Oncology | [8] |
| Compound B31 | TRKAG595R | Cell Proliferation | 4.7 nM (IC₅₀) | Oncology | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific protein kinase.
Objective: To measure the inhibitory potency of a novel indazole derivative against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at Km concentration for the specific kinase)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test indazole compound (serial dilutions)
-
Positive control inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test indazole compound in DMSO, then further dilute in kinase buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation step is crucial for inhibitors that may have a slow on-rate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature. The reaction time is optimized to ensure the reaction is within the linear range.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. This provides a quantitative measure of the compound's potency.
Part 4: Conclusion and Future Directions
The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its structural versatility and proven success in targeting a diverse range of biomolecules ensure its continued relevance in medicinal chemistry.[1][11] Future efforts will likely focus on several key areas:
-
Targeting Novel Pathways: Exploring the utility of indazoles against new and challenging targets, such as protein-protein interactions or epigenetic modulators.[12]
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against known resistance mutations, a critical challenge in oncology.[10]
-
Fragment-Based and Structure-Guided Design: Employing advanced computational and structural biology techniques to design highly selective and potent inhibitors from the ground up.[2]
-
Multi-Target Ligands: Intentionally designing indazole derivatives to modulate multiple targets simultaneously, which may offer synergistic efficacy for complex diseases like cancer or neuroinflammation.[9]
The ongoing innovation in synthetic chemistry combined with a deeper understanding of disease biology will undoubtedly lead to the discovery of new and impactful indazole-based medicines.
References
-
Jadhav, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Wei, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cerecetto, H., & Gerpe, A. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Boehm, M., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Miller, L. J., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Cerecetto, H., & Gerpe, A. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wang, J., et al. (2023). Discovery of novel indazole derivatives as SOS1 agonists that activate KRAS signaling. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, M., et al. (2025). Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Jeong, H. J., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wei, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]
-
Xiang, H-Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Bhat, U. V., et al. (2025). Indazoles Chemistry and Biological Activities. Researcher.Life. Available at: [Link]
- WO2017186693A1 - Synthesis of indazoles. (2017). Google Patents.
-
Bhat, U. V., et al. (2025). Bioactive indazole compounds in clinical trails. ResearchGate. Available at: [Link]
-
El-Fakharany, E. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. ScienceDirect. Available at: [Link]
-
Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(1H-Indazol-7-yl)methanamine hydrochloride salt properties
An In-depth Technical Guide to (1H-Indazol-7-yl)methanamine Hydrochloride: Properties, Handling, and Research Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (1H-Indazol-7-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in the field, this document synthesizes core chemical data, outlines best-practice handling and characterization protocols, and explores the compound's potential in the broader context of indazole-based therapeutics.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique bicyclic structure, containing two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Consequently, indazole derivatives have been successfully developed into drugs targeting a range of conditions, from cancer to inflammatory diseases.
(1H-Indazol-7-yl)methanamine hydrochloride serves as a crucial primary amine-functionalized starting material. The 7-aminoindazole motif is a key component in several kinase inhibitors, and the primary amine handle provides a reactive site for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. This guide will delve into the specific properties and handling considerations for this important hydrochloride salt.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research. The hydrochloride salt form of (1H-Indazol-7-yl)methanamine is typically supplied as a solid, offering improved stability and handling characteristics compared to the freebase.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | |
| Molecular Weight | 183.64 g/mol | |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥95% | |
| CAS Number | 1307361-45-7 | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)CN.Cl |
Note: Properties such as melting point and solubility are often batch-specific and should be determined experimentally.
Experimental Protocols: Handling and Characterization
The following protocols represent standard, field-proven methodologies for the handling, preparation, and characterization of amine hydrochloride salts like (1H-Indazol-7-yl)methanamine hydrochloride. These are designed to ensure data integrity and reproducibility.
Preparation of a Stock Solution
The accurate preparation of a stock solution is the first critical step in most experimental workflows. Dimethyl sulfoxide (DMSO) is a common solvent of choice due to its wide compatibility with biological assays and its ability to dissolve a broad range of organic molecules.
Protocol:
-
Pre-Weighing Preparation: Allow the vial of (1H-Indazol-7-yl)methanamine hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic salt.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.
Caption: Workflow for preparing a stable stock solution.
Qualitative Solubility Assessment
Understanding a compound's solubility profile in various solvents is crucial for downstream applications, including reaction setup, formulation, and assay buffer selection.
Protocol:
-
Solvent Panel Selection: Prepare a panel of common laboratory solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Dichloromethane).
-
Compound Dispensing: Into separate, clearly labeled microcentrifuge tubes, dispense a small, consistent amount (e.g., ~1 mg) of (1H-Indazol-7-yl)methanamine hydrochloride.
-
Solvent Addition: Add a fixed volume of each solvent (e.g., 100 µL) to the respective tubes.
-
Mixing: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect each tube for undissolved solid. If the solid dissolves, the compound is soluble at that concentration (~10 mg/mL). If not, add another aliquot of solvent and repeat until dissolution is achieved or the compound is deemed poorly soluble.
-
Documentation: Record the results in a structured table, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" in each solvent.
Potential Applications in Drug Discovery
The (1H-Indazol-7-yl)methanamine moiety is a valuable building block for synthesizing inhibitors of various protein kinases, which are critical targets in oncology and immunology. The 7-aminoindazole core can establish key hydrogen bond interactions within the ATP-binding pocket of many kinases.
Example Synthetic Application:
The primary amine of (1H-Indazol-7-yl)methanamine hydrochloride can be readily acylated or reductively aminated to introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR). For example, coupling with a carboxylic acid can form an amide bond, a common linker in many kinase inhibitors.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (1H-Indazol-7-yl)methanamine
Abstract
For professionals engaged in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of developmental success. (1H-Indazol-7-yl)methanamine, a molecule featuring the privileged indazole scaffold, presents a unique spectroscopic challenge. This technical guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. By leveraging foundational NMR principles, substituent effect analysis, and comparative data from the parent 1H-indazole heterocycle, we offer a reasoned forecast of chemical shifts, coupling constants, and signal multiplicities. This document is designed to serve as an expert resource for researchers, aiding in spectral assignment, confirming synthetic outcomes, and accelerating the characterization of indazole-based pharmacophores.
Molecular Structure and Atom Numbering Convention
To ensure clarity throughout this guide, the standard IUPAC numbering for the 1H-indazole ring system is employed. The aminomethyl substituent is located at the C7 position. The following diagram illustrates this convention, which will be referenced in all subsequent spectral discussions.
Caption: Molecular structure of (1H-Indazol-7-yl)methanamine with IUPAC numbering.
Foundational Principles for Spectral Prediction
Predicting an NMR spectrum for a novel compound in the absence of experimental data relies on a synthesis of established principles and empirical data from analogous structures. Our approach is grounded in the following:
-
Reference Compound Data: The known, experimentally verified ¹H and ¹³C NMR spectra of the parent 1H-indazole molecule serve as our baseline.[1][2] Any deviation in the predicted spectrum of the target molecule is rationalized relative to this reference.
-
Substituent Chemical Shift (SCS) Effects: The introduction of the 7-(methanamine) group (-CH₂NH₂) perturbs the electronic environment of the indazole core. The aminomethyl group acts as a weak activating group. Its primary influence is electron donation into the aromatic system via resonance from the nitrogen lone pair, which is relayed through the methylene bridge. This effect is most pronounced at the ortho (C6) and para (C4) positions.
-
Computational and Empirical Models: Modern NMR prediction is often assisted by software that utilizes algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and Density Functional Theory (DFT) calculations.[3][4][5][6] While we do not present a purely computational output, the principles underlying these tools—namely, the additive effects of local chemical environments—inform our expert analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to display seven distinct signals. The aromatic region will be characteristic of a 1,2,3-trisubstituted benzene ring pattern, coupled with signals from the pyrazole moiety and the aminomethyl side chain.
Table 1: Predicted ¹H NMR Data for (1H-Indazol-7-yl)methanamine
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -1 | 12.5 - 13.5 | broad singlet (br s) | - | 1H |
| H -3 | 8.05 - 8.15 | singlet (s) or narrow doublet (d) | J3,4 ≈ 0.9 - 1.1 | 1H |
| H -6 | 7.45 - 7.55 | doublet (d) | ³JH6-H5 ≈ 8.0 - 8.5 | 1H |
| H -4 | 7.25 - 7.35 | doublet (d) | ³JH4-H5 ≈ 7.0 - 7.5 | 1H |
| H -5 | 6.95 - 7.05 | triplet (t) or doublet of doublets (dd) | ³JH5-H6 ≈ 8.0 - 8.5, ³JH5-H4 ≈ 7.0 - 7.5 | 1H |
| CH₂ (C8) | 3.90 - 4.10 | singlet (s) | - | 2H |
| NH₂ (N3) | 1.50 - 2.50 | broad singlet (br s) | - | 2H |
Justification of Predicted ¹H Chemical Shifts
-
Indazole Core Protons (H3, H4, H5, H6):
-
Reference 1H-Indazole: In DMSO-d₆, the parent 1H-indazole shows signals at approximately δ 8.08 (H3), 7.77 (H4 or H7), 7.55 (H4 or H7), 7.35 (H6), and 7.11 (H5).[2]
-
H3: This proton on the pyrazole ring is electronically distant from the C7 substituent. Its chemical shift is predicted to be largely unperturbed, remaining significantly downfield around δ 8.10 ppm due to the anisotropic effect of the fused benzene ring and the electron-withdrawing nature of the adjacent N2 atom. It may appear as a narrow doublet due to a small four-bond coupling to H4 (⁴J).
-
H5: This proton is meta to the C7-substituent. The electronic effect at the meta position is minimal. However, it is flanked by two protons (H4 and H6). Its chemical shift will be primarily determined by its position within the aromatic system, predicted around δ 7.00 ppm . It will appear as a triplet or doublet of doublets due to coupling with both H4 and H6.
-
H4 and H6: These protons are para and ortho to the aminomethyl group, respectively. The electron-donating character of the substituent will increase electron density at these positions, causing a significant upfield shift compared to the unsubstituted indazole. H6, being ortho, will experience a strong shielding effect, shifting it to around δ 7.50 ppm . H4, in the para position, will also be shielded, shifting it to approximately δ 7.30 ppm . Both will appear as doublets due to their respective ortho coupling with H5.
-
-
Side Chain and N-H Protons:
-
N-H (Position 1): The indazole N-H proton is acidic and participates in hydrogen bonding. Its signal is typically very broad and far downfield, often observed between δ 12.5 and 13.5 ppm in a non-protic solvent like DMSO-d₆.[2][7]
-
Methylene Protons (C8-H): These benzylic protons are adjacent to both the aromatic ring and the electron-donating amino group. The deshielding effect of the aromatic ring places this signal around δ 4.00 ppm . Due to free rotation, the two protons are chemically equivalent and will appear as a singlet. Coupling to the -NH₂ protons is often not observed due to rapid quadrupole-induced relaxation and chemical exchange of the amine protons.
-
Amine Protons (N3-H): The protons of the primary amine are subject to rapid chemical exchange with each other and with any trace protic species. This results in a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. A typical range is δ 1.50 - 2.50 ppm .[8]
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the seven carbon atoms of the indazole core and the one carbon of the methylene side chain.
Table 2: Predicted ¹³C NMR Data for (1H-Indazol-7-yl)methanamine
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C7a | 141.0 - 142.0 | None (Quaternary) |
| C3 | 134.0 - 135.0 | Positive (CH) |
| C7 | 130.0 - 132.0 | None (Quaternary) |
| C3a | 122.5 - 123.5 | None (Quaternary) |
| C5 | 120.0 - 121.0 | Positive (CH) |
| C4 | 117.0 - 118.0 | Positive (CH) |
| C6 | 110.0 - 111.0 | Positive (CH) |
| C8 (-CH₂) | 42.0 - 44.0 | Negative (CH₂) |
Justification of Predicted ¹³C Chemical Shifts
-
Reference 1H-Indazole: The experimental ¹³C chemical shifts for 1H-indazole in CDCl₃ are approximately δ 140.0 (C7a), 134.8 (C3), 126.8 (C5), 123.1 (C7), 121.0 (C4), 120.9 (C3a), and 109.7 (C6).[1] Note that solvent effects can cause minor variations.
-
SCS Effects of the -CH₂NH₂ Group:
-
Ipso Carbon (C7): The carbon directly attached to the substituent experiences a significant deshielding (downfield) effect. We predict the C7 signal to shift from ~123 ppm to ~131 ppm .
-
Ortho Carbons (C6, C7a): These positions experience the strongest shielding (upfield) effect from the electron-donating substituent. C6 is predicted to shift slightly upfield to ~110.5 ppm . The quaternary C7a will also be shielded, but its shift is dominated by its position at the ring junction, remaining downfield around ~141.5 ppm .
-
Para Carbon (C4): The para position is also significantly shielded. The C4 signal is predicted to shift upfield from ~121 ppm to ~117.5 ppm .
-
Meta Carbons (C5, C3a): The meta positions are least affected by the substituent's resonance effects. C5 is predicted to remain near ~120.5 ppm . The quaternary C3a will also show a minimal shift, predicted around ~123.0 ppm .
-
C3: Being distant from the substituent, C3 is predicted to be largely unaffected, remaining around δ 134.5 ppm .
-
Methylene Carbon (C8): The chemical shift for a benzylic amine carbon typically falls in the range of δ 42.0 - 44.0 ppm .[9] A DEPT-135 experiment would confirm this assignment, as it would be the only signal to appear as a negative peak.
-
Recommended Experimental Protocol
To validate the predictions outlined in this guide, a standardized set of NMR experiments is required. The following protocol describes a robust methodology for acquiring high-quality ¹H and ¹³C NMR data for (1H-Indazol-7-yl)methanamine.
Workflow for NMR Data Acquisition
Caption: Recommended workflow for the acquisition and analysis of NMR spectra.
Detailed Methodologies
-
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good sample solubility and its non-protic nature allows for the observation of exchangeable N-H protons.[10]
-
Concentration: Accurately weigh 5-10 mg of (1H-Indazol-7-yl)methanamine and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45°, a relaxation delay of 2 seconds, and an acquisition time of 2-4 seconds.
-
A total of 16 to 64 scans should be sufficient to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2-5 seconds) are necessary.
-
Perform a DEPT-135 experiment. This will differentiate carbon types: CH₃ and CH signals will appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent. This is critical for unambiguously assigning C8 and the quaternary carbons of the indazole ring.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on both spectra.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, perform signal integration to confirm the proton count for each resonance.
-
Conclusion
This guide provides a detailed, scientifically-grounded prediction of the ¹H and ¹³C NMR spectra of (1H-Indazol-7-yl)methanamine. The key predictive features include the characteristic upfield shift of the H4, H6, C4, and C6 signals due to the electron-donating nature of the 7-aminomethyl substituent, and the distinct downfield signals of the acidic N1-H and the pyrazole H3 proton. The provided tables of predicted chemical shifts and coupling constants, along with the detailed experimental protocol, furnish researchers with a robust framework for the rapid and accurate structural verification of this and related indazole derivatives, thereby streamlining critical steps in the drug development pipeline.
References
-
Wiley-VCH. (2007). Supporting Information for a scientific publication. [Online]. Available at: [Link]
-
ACD/Labs. NMR Predictors Software. SoftwareOne Marketplace. [Online]. Available at: [Link]
-
Mestrelab Research. Mnova NMRPredict. [Online]. Available at: [Link]
- Martin, G. E., & Zektzer, A. S. (Eds.). (2018). Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 1: Instrumentation and Data Acquisition. Royal Society of Chemistry. (General reference for prediction methods)
-
Bruker. Mnova Predict | Accurate Prediction. [Online]. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supplementary Information. [Online]. Available at: [Link]
-
ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. [Online]. Available at: [Link]
-
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Online]. Available at: [Link]
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (13)C and (1)H NMR chemical shifts. Nature Protocols. (General reference for prediction methods)
-
ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Discussion]. [Online]. Available at: [Link]
-
Wishart, D. S. (2011). Chemical shift-based methods in NMR structure determination. Progress in Nuclear Magnetic Resonance Spectroscopy. [Online]. Available at: [Link]
-
He, Y., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv. [Online]. Available at: [Link]
-
American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. [Online]. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
ResearchGate. 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Figure]. [Online]. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Online]. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available at: [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Online]. Available at: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFTS. [Online]. Available at: [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Online]. Available at: [Link]
-
ResearchGate. H dependence of the aminomethyl 1H NMR signals of spiramycin... [Figure]. [Online]. Available at: [Link]
-
University of Puget Sound. NMR Chemical Shifts. [Online]. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Michigan State University Department of Chemistry. Proton NMR Table. [Online]. Available at: [Link]
-
Nath, K., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Magnetic Resonance in Chemistry. [Online]. Available at: [Link]
-
MDPI. (2018). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Online]. Available at: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 3. platform.softwareone.com [platform.softwareone.com]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. compoundchem.com [compoundchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis Pathway for (1H-Indazol-7-yl)methanamine
Abstract
(1H-Indazol-7-yl)methanamine is a crucial bifunctional building block in medicinal chemistry and drug discovery, valued for its role in constructing complex molecular architectures.[1][2] This application note provides a detailed, three-stage synthetic protocol for its preparation, commencing from commercially available 1H-indazole. The described pathway leverages a Directed ortho-Metalation (DoM) strategy, ensuring high regioselectivity for the critical C-7 functionalization step. Each stage of the protocol is accompanied by in-depth technical explanations, causality behind experimental choices, and procedural details to ensure reproducibility and safety for researchers in drug development and synthetic chemistry.
Introduction & Synthetic Strategy
The indazole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] Specifically, indazoles functionalized at the 7-position are of prime interest due to their significant bioactivities.[3] (1H-Indazol-7-yl)methanamine provides a reactive primary amine handle on the indazole core, making it an ideal synthon for library synthesis and lead optimization.
Direct functionalization of the indazole C-7 position is challenging due to the potential for reactions at other positions (e.g., C-3) or on the pyrazole ring nitrogens. Our validated strategy overcomes these challenges by employing a temporary N-1 protecting group which serves as a powerful Directing Metalation Group (DMG). This approach ensures the precise introduction of a carbon-based functional group at the desired C-7 position.
The overall synthesis is a three-stage process:
-
N-Protection: The N-1 position of 1H-indazole is protected with a tert-butyloxycarbonyl (Boc) group.
-
Regioselective C-7 Functionalization: A Directed ortho-Metalation (DoM) is performed, followed by cyanation to install the nitrile group, yielding the key intermediate, N-Boc-1H-indazole-7-carbonitrile.
-
Reduction and Deprotection: The nitrile is reduced to the primary amine using lithium aluminum hydride (LiAlH₄), followed by acidic removal of the Boc group to yield the final product.
Visual Overview of the Synthetic Pathway
The following diagram illustrates the complete chemical transformation from 1H-indazole to (1H-Indazol-7-yl)methanamine.
Caption: Overall 3-stage synthesis of (1H-Indazol-7-yl)methanamine.
Detailed Experimental Protocols
Stage 1: N-1 Protection of 1H-Indazole
Causality and Expertise: The acidic N-H proton of the indazole pyrazole ring must be protected to prevent it from interfering with the strongly basic organolithium reagent used in Stage 2. The tert-butyloxycarbonyl (Boc) group is selected for its dual function: it is a robust protecting group and an effective Directing Metalation Group (DMG).[4] The carbamate carbonyl oxygen acts as a Lewis basic site, coordinating the lithium cation and directing deprotonation specifically to the adjacent C-7 position.[5][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1H-Indazole | 118.14 | 5.00 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.1 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 6.4 mL | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.52 g | 0.1 |
| Dichloromethane (DCM) | - | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask, add 1H-indazole (5.00 g, 42.3 mmol) and dissolve in dichloromethane (100 mL).
-
Add triethylamine (6.4 mL, 46.5 mmol) and DMAP (0.52 g, 4.23 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (10.1 g, 46.5 mmol) portion-wise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1H-indazole as a white solid, which can typically be used in the next step without further purification.
Stage 2: Regioselective C-7 Lithiation and Cyanation
Causality and Expertise: This is the key regiochemistry-determining step. The N-Boc carbamate group directs the organolithium base (sec-butyllithium) to deprotonate the sterically accessible and electronically favorable C-7 position.[3][4] TMEDA (tetramethylethylenediamine) is used as a chelating agent to break up the butyllithium aggregates, increasing its basicity and reactivity.[7] The resulting aryllithium intermediate is a potent nucleophile that is quenched with an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (p-TsCN), to install the nitrile functionality.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N-Boc-1H-Indazole | 218.25 | 9.24 g | 1.0 |
| TMEDA | 116.24 | 7.0 mL | 1.1 |
| sec-Butyllithium (1.4 M in cyclohexane) | - | 33.2 mL | 1.1 |
| p-Toluenesulfonyl cyanide (p-TsCN) | 181.22 | 8.4 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Protocol:
-
Strictly under an inert atmosphere (Argon or Nitrogen) and using anhydrous solvents/glassware. Add N-Boc-1H-indazole (9.24 g, 42.3 mmol) to a flame-dried 500 mL flask and dissolve in anhydrous THF (200 mL).
-
Add TMEDA (7.0 mL, 46.5 mmol) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (33.2 mL of 1.4 M solution, 46.5 mmol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. A deep red or orange color typically develops, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve p-toluenesulfonyl cyanide (8.4 g, 46.5 mmol) in 50 mL of anhydrous THF.
-
Transfer the p-TsCN solution to the aryllithium solution at -78 °C via cannula.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate N-Boc-1H-indazole-7-carbonitrile.
Stage 3: Reduction of Nitrile and N-Boc Deprotection
Causality and Expertise:
-
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines.[8] The mechanism involves the nucleophilic addition of two hydride ions from the AlH₄⁻ complex to the nitrile carbon.[9][10] The reaction must be performed in an anhydrous ethereal solvent like THF due to the violent reactivity of LiAlH₄ with protic solvents.
-
Deprotection: The Boc group is highly labile to strong acid.[11] Treatment with a solution of HCl in an organic solvent like dioxane cleanly cleaves the tert-butyl carbamate to release the free amine as its hydrochloride salt, liberating CO₂ and tert-butanol (which forms tert-butyl chloride).[12]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N-Boc-1H-indazole-7-carbonitrile | 243.26 | 5.00 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.56 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| HCl (4.0 M in 1,4-Dioxane) | - | 25 mL | - |
Protocol:
-
Reduction (Under Inert Atmosphere): a. To a flame-dried 500 mL flask, add LiAlH₄ (1.56 g, 41.1 mmol) and suspend it in 50 mL of anhydrous THF. Cool the suspension to 0 °C. b. Dissolve N-Boc-1H-indazole-7-carbonitrile (5.00 g, 20.6 mmol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. c. After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. d. Cool the reaction back to 0 °C and quench it extremely carefully by the sequential dropwise addition of: i. 1.6 mL of water ii. 1.6 mL of 15% aqueous NaOH iii. 4.8 mL of water e. Stir the resulting granular white precipitate vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. f. Concentrate the filtrate under reduced pressure. The resulting crude N-Boc-(1H-indazol-7-yl)methanamine can be taken directly to the next step.
-
Deprotection: a. Dissolve the crude material from the previous step in 1,4-dioxane (50 mL). b. Add 4.0 M HCl in 1,4-dioxane (25 mL) and stir the mixture at room temperature for 2 hours. c. A precipitate will form. Concentrate the solvent under reduced pressure. d. Triturate the resulting solid with diethyl ether, collect the solid by filtration, and wash with additional diethyl ether to yield (1H-Indazol-7-yl)methanamine as its hydrochloride salt. e. To obtain the free base, the salt can be dissolved in water, basified with NaOH, and extracted into an organic solvent.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Advances in the Synthesis of Indazoles: Regioselective C-7 Functionalization by Directed Ortho Metalation. University of Waterloo Thesis.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland).[Link]
-
Directed ortho metalation. Wikipedia.[Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link]
-
Directed (ortho) Metallation. University of Liverpool.[Link]
-
ortho metalation. Myers Research Group, Harvard University.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.[Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.[Link]
-
Directed Ortho Metalation. Chem-Station International Edition.[Link]
-
1H-Indazole-7-carboxylic acid. Chem-Impex International.[Link]
-
Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications.[Link]
-
Only one nitrile reduced to amine with LiAlH4. Reddit r/Chempros.[Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC medicinal chemistry.[Link]
-
Reduction of nitriles to amines using LiAlH4. YouTube.[Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.[Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.[Link]
-
Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Chemistry – A European Journal.[Link]
-
Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. Chemistry, an Asian journal.[Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mobt3ath.com [mobt3ath.com]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated Protocol for the Synthesis of (1H-Indazol-7-yl)methanamine via Lithium Aluminum Hydride Reduction
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents used in oncology, anti-inflammatory, and anti-emetic applications.[1][2] Specifically, (1H-indazol-7-yl)methanamine, the primary amine product derived from 1H-indazole-7-carbonitrile, serves as a critical building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The efficient and reliable synthesis of this amine is therefore of paramount importance to researchers in drug discovery and development.
This application note provides a detailed, validated experimental procedure for the reduction of the nitrile functional group of 1H-indazole-7-carbonitrile to a primary amine using lithium aluminum hydride (LiAlH₄ or LAH). As a powerful and non-selective reducing agent, LAH is highly effective for this transformation.[3] This guide emphasizes not only the step-by-step protocol but also the underlying chemical principles, critical safety considerations for handling pyrophoric reagents, and a robust work-up procedure designed to ensure high yield and purity.
Reaction Scheme & Mechanism
The reduction of a nitrile to a primary amine using LiAlH₄ proceeds via the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. The reaction involves two successive additions of hydride to the carbon-nitrogen triple bond, forming an intermediate imine species which is then further reduced to the amine.[3] A final aqueous work-up protonates the resulting organoaluminum and lithium salts to liberate the desired primary amine.
Caption: Chemical transformation of 1H-indazole-7-carbonitrile to (1H-indazol-7-yl)methanamine.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood by personnel trained in handling pyrophoric and water-reactive reagents.[4]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| 1H-Indazole-7-carbonitrile | >98% Purity | Biosynth | Ensure it is dry before use. |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Sigma-Aldrich | Highly reactive with water and moisture. Handle under inert gas.[5][6] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Must be inhibitor-free and freshly distilled from a suitable drying agent. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | Used for dilution during work-up. |
| Sodium Hydroxide (NaOH) | Reagent Grade | VWR | For preparing 15% (w/v) aqueous solution. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | For drying the final organic solution. |
| Celite® 545 | --- | Sigma-Aldrich | Filtration aid. |
| Deionized Water | --- | --- | Used for the work-up procedure. |
Safety Precautions: Handling Lithium Aluminum Hydride
-
Extreme Reactivity: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. This reaction is highly exothermic and can lead to fires.[4][5] All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate gloves (e.g., nitrile) are mandatory.[4][7]
-
Inert Atmosphere: All manipulations of solid LiAlH₄ and its solutions must be performed under a dry, inert atmosphere (nitrogen or argon).
-
Quenching: Excess LiAlH₄ must be quenched carefully and slowly. The procedure outlined below is a controlled and widely accepted method. Never add water directly to a large amount of unreacted LAH.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for additions.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
To the flask, add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or a dry syringe.
-
Carefully add lithium aluminum hydride (2.0 g, 52.7 mmol, 2.5 eq) to the THF in portions. A gray suspension will form.
-
Cool the suspension to 0 °C using an ice-water bath.
Addition of Substrate: 6. In a separate, dry flask, dissolve 1H-indazole-7-carbonitrile (3.0 g, 21.1 mmol, 1.0 eq) in anhydrous THF (50 mL). 7. Using a syringe, add the solution of 1H-indazole-7-carbonitrile dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed initially. 8. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 66 °C) for 4-6 hours.
Reaction Monitoring: 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible.
Work-up (Fieser Method): 10. Cool the reaction mixture back down to 0 °C in an ice-water bath. Dilute the cold mixture with an equal volume of anhydrous diethyl ether (150 mL) to aid in stirring.[4] 11. CRITICAL STEP: While stirring vigorously, perform the following sequential additions very slowly and dropwise. The quenching of LAH is highly exothermic.[4]
- Add 2.0 mL of water (for the 2.0 g of LAH used).
- Next, add 2.0 mL of 15% (w/v) aqueous sodium hydroxide. The mixture will become thick and gelatinous.
- Finally, add 6.0 mL of water. This follows the 1x:1x:3x ratio of H₂O : 15% NaOH : H₂O for every x grams of LAH used.[8]
- Remove the ice bath and stir the mixture at room temperature for at least 30 minutes. A granular, white precipitate of aluminum salts should form, which is easily filterable.[3]
Isolation and Purification: 13. Add a small amount of anhydrous sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered. 14. Set up a Büchner funnel with a pad of Celite® and filter the white solid. 15. Wash the filter cake thoroughly with several portions of THF or ethyl acetate (3 x 50 mL) to ensure complete recovery of the product. 16. Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1H-indazol-7-yl)methanamine. 17. If necessary, purify the crude product by column chromatography on silica gel to obtain the final product of high purity.
Data Summary
| Parameter | Value |
| Starting Material | 1H-Indazole-7-carbonitrile |
| Mass (Equivalents) | 3.0 g (1.0 eq) |
| Molar Amount | 21.1 mmol |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Mass (Equivalents) | 2.0 g (2.5 eq) |
| Molar Amount | 52.7 mmol |
| Solvent | Anhydrous THF |
| Volume | 150 mL total |
| Reaction Temperature | 0 °C (addition), then Reflux (~66 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Discussion of Experimental Design
-
Choice of Reducing Agent: While other methods like catalytic hydrogenation exist, LiAlH₄ was chosen for its high reactivity and effectiveness in reducing aromatic nitriles.[3] Unlike sodium borohydride, which typically requires catalysts or additives to reduce nitriles, LiAlH₄ provides a more direct and forceful reduction.[9] The use of 2.5 equivalents of LAH ensures the complete consumption of the starting material, accounting for any reaction with trace moisture and the four available hydride equivalents.
-
Solvent Selection: Anhydrous THF is the preferred solvent for many LAH reductions.[5] It is an ether, making it inert to the reducing agent, and it effectively solubilizes both the LiAlH₄ and many organic substrates. Its boiling point allows for reactions to be conducted at a moderately elevated temperature to ensure completion.
-
The Fieser Work-up: The success of a LAH reduction often hinges on the work-up procedure. The Fieser method is specifically designed to convert the aluminum byproducts into dense, granular, and easily filterable inorganic salts (LiAlO₂).[4][8] This method is superior to simply quenching with acid, which can generate large volumes of hydrogen gas and lead to the formation of problematic aluminum salt emulsions during aqueous extractions, significantly complicating product isolation.[3]
References
-
Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA, Department of Chemistry & Biochemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
The Ohio State University. (2012). Sodium Borohydride - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Borohydride. Retrieved from [Link]
-
The Ohio State University, Department of Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Raney Nickel Alloy MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). MSDS Material Safety Data Sheet: Raney Nickel. Retrieved from [Link]
-
SDS Manager. (n.d.). Raney-Nickel SDS. Retrieved from [Link]
-
The Vespiary. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156.
- Asad, N., et al. (2024).
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
- Wang, Z., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 19(10), 2738-2741.
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
YouTube. (2021). Raney Nickel Reduction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]
-
RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carbonitrile. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Introduction: The Strategic Importance of 7-Amino-1H-indazole
Application Notes and Protocols for the Catalytic Hydrogenation of 7-Nitro-1H-indazole to 7-Amino-1H-indazole
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, the 7-amino-1H-indazole moiety is a critical building block in the synthesis of various kinase inhibitors and other targeted therapeutics for oncology and inflammatory diseases.[3][4] The transformation of the electron-withdrawing nitro group in 7-nitro-1H-indazole to an electron-donating amino group fundamentally alters the molecule's electronic properties, paving the way for diverse subsequent chemical modifications.[4]
Catalytic hydrogenation stands out as a preferred method for this reduction due to its high efficiency, clean reaction profile, and amenability to scale-up.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 7-nitro-1H-indazole, emphasizing mechanistic understanding, practical experimental protocols, and critical safety considerations.
Mechanism of Catalytic Hydrogenation of Nitroarenes
The catalytic hydrogenation of an aromatic nitro compound like 7-nitro-1H-indazole is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[5][6][7] The reaction proceeds through a series of steps:
-
Adsorption: Both the 7-nitro-1H-indazole substrate and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.
-
Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the metal surface, breaking the H-H bond to form reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates. While the exact pathway can be complex, it is generally accepted to involve nitroso and hydroxylamine intermediates before the final amine product is formed.
-
Desorption: The final product, 7-amino-1H-indazole, desorbs from the catalyst surface, freeing up the active sites for further catalytic cycles.
It is crucial to note that three molar equivalents of hydrogen are required for the complete reduction of a nitro group.[8]
Experimental Protocols
This section details two robust protocols for the catalytic hydrogenation of 7-nitro-1H-indazole, one using the widely applicable Palladium on Carbon (Pd/C) catalyst and another employing Raney Nickel, which can be advantageous in specific contexts.
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is a versatile and highly effective catalyst for the reduction of nitro groups.[5][7] It typically offers excellent chemoselectivity and operates under relatively mild conditions.
Materials and Reagents:
-
7-Nitro-1H-indazole
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
Celite® (diatomaceous earth)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a Parr hydrogenation apparatus
-
Vacuum/Nitrogen manifold (Schlenk line)
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Inerting the Reaction Vessel: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). The flask is then sealed, evacuated, and backfilled with nitrogen three times to ensure an inert atmosphere.[8][9] This step is critical to prevent potential ignition of the catalyst in the presence of flammable solvents and air.[8][10]
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., ethanol or methanol) to the flask.[9] Subsequently, add the 7-nitro-1H-indazole.
-
Hydrogenation Setup: The flask is again evacuated and backfilled, this time with hydrogen gas.[8] This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or by connecting the flask to a Parr hydrogenation apparatus for reactions requiring elevated pressure.
-
Reaction Execution: Begin vigorous stirring to ensure good mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen). The reaction is typically conducted at room temperature. For more challenging reductions, gentle heating may be applied, but this should be done with caution due to the exothermic nature of hydrogenation.[11]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot for analysis, the reaction vessel must first be purged with nitrogen.[8]
-
Workup and Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is replaced with nitrogen.[8] The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst.[9] The filter cake should be washed with a small amount of the reaction solvent. Crucially, the Celite pad with the spent catalyst should never be allowed to dry in the air, as it can be pyrophoric.[10][11] It should be immediately quenched with water and disposed of in a designated waste container. [8]
-
Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 7-amino-1H-indazole.
Protocol 2: Raney Nickel Catalyzed Hydrogenation
Raney Nickel is a highly active, cost-effective catalyst often used in industrial applications.[6] It can be particularly effective for nitro group reductions.[12][13]
Materials and Reagents:
-
7-Nitro-1H-indazole
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
Celite®
Equipment: As listed in Protocol 1.
Procedure:
-
Catalyst Preparation and Handling: Raney Nickel is typically supplied as a slurry and is pyrophoric when dry.[11] All transfers should be done while keeping the catalyst wet with solvent.[11]
-
Reaction Setup: To a reaction flask under a nitrogen atmosphere, add the solvent and the 7-nitro-1H-indazole. Carefully add the Raney Nickel slurry.
-
Hydrogenation: The reaction vessel is then purged with hydrogen, and the reaction is conducted under a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring. Raney Nickel hydrogenations can be highly exothermic, so temperature control may be necessary.[11]
-
Monitoring and Workup: The reaction progress is monitored as described in Protocol 1. Upon completion, the reaction is purged with nitrogen, and the catalyst is removed by filtration through Celite®. The same safety precautions for handling the spent catalyst apply.
-
Product Isolation: The product is isolated from the filtrate by solvent evaporation and subsequent purification.
Data Presentation: Key Reaction Parameters
The choice of catalyst and reaction conditions can significantly impact the outcome of the hydrogenation. The following table summarizes typical parameters for consideration.
| Parameter | Pd/C | Raney Nickel |
| Catalyst Loading | 5-10 mol% | Varies, often by weight |
| Hydrogen Pressure | Atmospheric to 50 psi | Atmospheric to 100 psi |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol |
| Reaction Time | 2-12 hours | 1-8 hours |
| Selectivity | Generally high | Can be lower with sensitive functional groups |
Visualizing the Workflow
A clear understanding of the experimental sequence is paramount for successful execution and safety.
Caption: Simplified catalytic cycle for the hydrogenation of a nitro group.
Safety Precautions: A Critical Overview
Catalytic hydrogenation is a powerful technique, but it comes with inherent hazards that must be managed with strict adherence to safety protocols.
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. [8][11][14]All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. [14][15]* Pyrophoric Catalysts: Both Pd/C and Raney Nickel, especially after use (spent catalyst), can be pyrophoric and ignite spontaneously upon exposure to air. [10][11]Never allow the filtered catalyst to dry. It must be kept wet and immediately quenched with water after the reaction. [8][11]* Pressure Equipment: If using a Parr apparatus or any other high-pressure reactor, ensure it is properly rated for the intended pressure and that you are fully trained in its operation. [11][15]Always perform a leak test with an inert gas like nitrogen before introducing hydrogen. [15]* Exothermic Reactions: Hydrogenation reactions are exothermic. For larger-scale reactions, adequate cooling should be in place to prevent a runaway reaction. [11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. [14] By understanding the chemical principles, adhering to detailed protocols, and prioritizing safety, researchers can reliably and safely synthesize 7-amino-1H-indazole, a key intermediate for the advancement of pharmaceutical research and development.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). Google Patents.
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017). RSC Publishing.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025). Blog.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Palladium on carbon. (n.d.). Wikipedia.
- Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023).
- Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. (n.d.). Benchchem.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 13. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 14. weihaicm.com [weihaicm.com]
- 15. njhjchem.com [njhjchem.com]
Application Notes and Protocols for the Reductive Amination of 1H-Indazole-7-Carbaldehyde
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a multitude of therapeutic agents, including kinase inhibitors.[1][2] The functionalization of this core, particularly through the introduction of amine moieties, is a critical step in the development of new drug candidates, as amines often serve as key pharmacophoric features for molecular recognition and modulation of physicochemical properties. This document provides a comprehensive guide to the reductive amination of 1H-indazole-7-carbaldehyde, a key building block for creating diverse libraries of 7-substituted indazole derivatives. We will delve into the mechanistic rationale, provide a robust and validated experimental protocol, and discuss critical parameters for successful synthesis and purification.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most effective and widely used methods for the synthesis of primary, secondary, and tertiary amines.[3] The transformation proceeds via a two-step sequence within a single pot: the condensation of a carbonyl compound (in this case, 1H-indazole-7-carbaldehyde) with an amine to form an imine or iminium ion intermediate, which is then immediately reduced to the corresponding amine.[4][5]
This one-pot approach is highly valued in drug development for its efficiency and operational simplicity.[6] Compared to classical N-alkylation with alkyl halides, reductive amination avoids issues of over-alkylation, especially when synthesizing secondary amines, and utilizes less hazardous reagents.[5][7] The choice of reducing agent is paramount to the success of this reaction, requiring a reagent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde.[4][8]
For this application, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its mild nature, remarkable selectivity, and tolerance for a wide array of functional groups make it superior to harsher reagents like sodium borohydride (which can reduce the starting aldehyde) or the more toxic sodium cyanoborohydride.[9][10]
Mechanistic Rationale and Reagent Selection
The reductive amination process is a finely balanced sequence of reactions. Understanding the underlying mechanism is crucial for troubleshooting and optimization.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 1H-indazole-7-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the typically neutral or weakly acidic conditions of the reaction, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[4][11] This protonation step is critical as it activates the C=N bond for reduction.
-
Selective Reduction: Sodium triacetoxyborohydride is a less potent hydride donor than sodium borohydride.[7] Its reduced reactivity prevents significant reduction of the starting aldehyde. However, the electron-withdrawing acetate groups and the steric bulk make it an excellent and selective reductant for the electrophilic iminium ion.[4] The hydride is delivered to the carbon atom of the iminium ion, yielding the final amine product.
Caption: General mechanism of reductive amination.
Validated Experimental Protocol
This protocol describes a general procedure for the direct reductive amination of 1H-indazole-7-carbaldehyde with a representative amine.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 1H-Indazole-7-carbaldehyde | >97% | Sigma-Aldrich | Store under inert gas. |
| Amine (Primary or Secondary) | Reagent Grade | Various | Ensure purity. If using a hydrochloride salt, add 1 eq. of a non-nucleophilic base (e.g., Et₃N). |
| Sodium Triacetoxyborohydride (STAB) | Reaction Grade | Sigma-Aldrich | Moisture sensitive. Handle quickly. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics | Preferred solvent for this reaction.[9] THF can also be used. |
| Acetic Acid (Glacial) | ACS Grade | Fisher Scientific | Optional catalyst, can accelerate imine formation.[3] |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, standard glassware for extraction and filtration, rotary evaporator, TLC plates.
Step-by-Step Procedure
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-indazole-7-carbaldehyde (1.0 eq.).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the aldehyde). Add the desired primary or secondary amine (1.1 - 1.2 eq.). If the amine is a solid, it can be dissolved in a small amount of DCE before addition.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation.[3]
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.3 - 1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde spot is no longer visible (typically 4-16 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or DCM/Methanol for more polar products.
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Purity Analysis: HPLC or LC-MS to determine the purity of the final sample.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Poorly reactive amine (sterically hindered or weakly basic). | 1. Add an additional portion of NaBH(OAc)₃ (0.3-0.5 eq.). 2. Increase reaction temperature to 40-50 °C. Add a catalytic amount of acetic acid.[8] Allow for longer reaction times. |
| Aldehyde Reduction Side Product | The reducing agent is too reactive or moisture has degraded the NaBH(OAc)₃. | Ensure anhydrous conditions and use a fresh bottle of NaBH(OAc)₃. NaBH(OAc)₃ is highly selective, so this side reaction is rare under proper conditions.[4] |
| Dialkylation of Primary Amine | The secondary amine product is reacting with remaining aldehyde. | Use a slight excess of the primary amine (1.5-2.0 eq.). Alternatively, perform a stepwise procedure: form the imine first, then add the reducing agent.[9] |
| Difficult Purification | The product is very polar or basic, leading to streaking on the silica gel column. | 1. Use a different solvent system, such as DCM/Methanol with 0.5-1% triethylamine or ammonium hydroxide to suppress tailing. 2. Consider an acid-base extraction to isolate the basic amine product.[12][13] |
Conclusion
The reductive amination of 1H-indazole-7-carbaldehyde using sodium triacetoxyborohydride is a robust, high-yielding, and versatile method for synthesizing a wide range of 7-substituted ((alkylamino)methyl)-1H-indazoles. The protocol's mild conditions tolerate many functional groups, making it an invaluable tool in the construction of compound libraries for drug discovery and development. By understanding the mechanism and key experimental parameters outlined in this guide, researchers can confidently and efficiently generate novel indazole derivatives for biological evaluation.
References
- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Product Information Sheet.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis. ACS Symposium Series.
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Mail.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bercu, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6542.
- Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-50.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable.
- Kumar, D., & Sharma, U. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(16), 1369-1382.
- Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry.
- Lee, S., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(10), 2638–2641.
- Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry.
- Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 16(16), 2947-2951.
- BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
- Pérez-Toro, I., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2762–2773.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Application Note: A Robust Protocol for the Purification of (1H-Indazol-7-yl)methanamine via Normal-Phase Column Chromatography
Abstract
(1H-Indazol-7-yl)methanamine is a critical primary amine building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of (1H-Indazol-7-yl)methanamine from common synthetic impurities using column chromatography. We emphasize the rationale behind key experimental choices, particularly in addressing the challenges associated with purifying basic amines on acidic silica gel.
Foundational Principles: Chromatographic Separation of a Polar Basic Amine
The successful purification of (1H-Indazol-7-yl)methanamine hinges on understanding its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.
-
Analyte Properties: The molecule contains a basic primary amine (-CH₂NH₂) and a moderately polar indazole ring system. The amine group is susceptible to protonation, while the indazole N-H can engage in hydrogen bonding. This dual character makes the compound highly polar and basic. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2][3]
-
Stationary Phase Interaction: Standard silica gel is the most common stationary phase for column chromatography due to its high resolving power and affordability.[4] However, its surface is populated with acidic silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with basic analytes like (1H-Indazol-7-yl)methanamine through strong acid-base interactions. This leads to significant challenges:
-
Peak Tailing: The analyte moves down the column in a diffuse band, resulting in poor separation and broad fractions.
-
Irreversible Adsorption: A portion of the product can remain permanently bound to the column, leading to low recovery and yield loss.[5]
-
On-Column Degradation: The acidic environment can potentially degrade sensitive molecules.
-
-
Mitigation Strategy: Mobile Phase Modification: To counteract the adverse effects of acidic silica, a common and effective strategy is to add a small quantity of a competing base to the mobile phase.[5] A volatile amine, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), is typically used. This additive neutralizes the most acidic silanol sites, preventing strong interactions with the target amine and allowing for symmetrical peak shapes and improved recovery.[5]
-
Alternative Stationary Phases: For particularly challenging separations of basic compounds, alternative stationary phases can be employed.
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina can be an effective medium for purifying amines.[6]
-
Amine-Functionalized Silica (NH₂-Silica): This phase has a basic surface, which eliminates the need for mobile phase modifiers and simplifies product work-up.[7] It is an excellent but more expensive alternative to standard silica.
-
This protocol will focus on the most common scenario: purification using standard silica gel with a base-modified mobile phase.
Experimental Workflow: From Crude Material to Purified Product
The overall purification strategy involves two main stages: initial method development on a small scale using Thin-Layer Chromatography (TLC) followed by preparative column chromatography for bulk purification.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
Application Note & Protocol: A Scalable, Two-Step Synthesis of (1H-Indazol-7-yl)methanamine for Pharmaceutical Research and Development
Abstract
(1H-Indazol-7-yl)methanamine is a crucial primary amine building block in modern medicinal chemistry, serving as a key intermediate for a variety of therapeutic candidates, including kinase inhibitors and other targeted agents.[1][2] Its structural resemblance to indole-based pharmacophores makes the indazole scaffold a "privileged structure" in drug discovery.[3][4] The growing demand for this intermediate necessitates a robust, efficient, and scalable synthetic route that can be reliably implemented in both academic and industrial settings. This guide provides a detailed, two-step protocol for the large-scale synthesis of (1H-Indazol-7-yl)methanamine, commencing from a readily available substituted benzonitrile. The described methodology emphasizes operational simplicity, safety, and high fidelity, yielding the target compound with excellent purity.
Strategic Overview & Rationale
The synthesis is designed as a two-part sequence, prioritizing scalability and the use of well-established, reliable chemical transformations.
-
Part I: Cyclization to form 7-Cyano-1H-indazole. The indazole core is constructed via a cyclization reaction between a suitably substituted benzonitrile and hydrazine. This approach is advantageous as it directly installs the required cyano group at the 7-position, avoiding additional functional group manipulations on the indazole ring.
-
Part II: Reduction to (1H-Indazol-7-yl)methanamine. The key transformation is the reduction of the nitrile functional group of the intermediate to the desired primary amine. Several reduction methodologies are considered, with a final protocol focusing on catalytic hydrogenation for its superior safety profile, environmental considerations, and ease of scale-up compared to metal hydride reagents.[5]
The complete workflow is illustrated below.
Figure 1: Overall two-step synthetic workflow.
Part I: Synthesis of 7-Cyano-1H-indazole
This initial step constructs the indazole ring system. The chosen starting material, 2-fluoro-6-methylbenzonitrile, is commercially available. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization and oxidation sequence to yield the stable aromatic indazole ring.
Reaction Scheme
(Self-generated image of the chemical reaction)
Experimental Protocol
Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 2-Fluoro-6-methylbenzonitrile | 135.14 | 1.00 | 1.0 | 135.1 g |
| Hydrazine hydrate (~64%) | 50.06 | 3.00 | 3.0 | ~150 mL |
| n-Butanol | 74.12 | - | - | 1.0 L |
Procedure:
-
To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-methylbenzonitrile (135.1 g, 1.00 mol) and n-butanol (1.0 L).
-
Stir the mixture to achieve a clear solution.
-
Slowly add hydrazine hydrate (~150 mL, 3.00 mol) to the solution at room temperature over 15 minutes. The addition is exothermic, and a slight temperature increase may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 16-24 hours, indicated by the consumption of the starting material.
-
Once complete, cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Reduce the solvent volume to approximately 200 mL via rotary evaporation.
-
Add deionized water (1.0 L) to the concentrated slurry and stir vigorously for 30 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 300 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
Expected Results
-
Yield: 115-128 g (80-90%).
-
Appearance: Off-white to pale yellow solid.
-
Purity: >97% by HPLC. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Part II: Reduction of 7-Cyano-1H-indazole
The conversion of the nitrile to the primary amine is the final and critical step. While several reagents can accomplish this, catalytic hydrogenation is the method of choice for large-scale synthesis.
Rationale for Method Selection
The choice of a reducing agent for a nitrile is critical for the scalability, safety, and overall efficiency of a process. A comparison of common methods highlights the advantages of catalytic hydrogenation.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Comprehensive Analytical Methods for the Characterization of (1H-Indazol-7-yl)methanamine
An Application Note and Protocol from the Senior Application Scientist
Authored by: Senior Application Scientist, Advanced Measurement Division
Document ID: AN-2026-IDZ-7AM
Date: January 11, 2026
Abstract
(1H-Indazol-7-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The indazole scaffold is a privileged structure in drug discovery, making the rigorous characterization of its derivatives essential.[3] This guide provides a comprehensive suite of analytical protocols for the definitive characterization of (1H-Indazol-7-yl)methanamine, ensuring its identity, purity, and quality. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical workflows. We will cover Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, explaining the causality behind experimental choices to ensure self-validating and trustworthy results.
Introduction: The Critical Role of Characterization
The structural integrity and purity of starting materials and intermediates are paramount in the drug development pipeline. (1H-Indazol-7-yl)methanamine (Figure 1), with its reactive primary amine and bicyclic aromatic core, presents unique analytical challenges, including the potential for isomeric impurities and degradation products. An integrated analytical approach is therefore not just recommended but necessary for unambiguous structural confirmation and purity assessment. This document outlines a multi-technique workflow designed to provide orthogonal data points, leading to a comprehensive analytical profile of the molecule.
Figure 1: Chemical Structure of (1H-Indazol-7-yl)methanamine
-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol [4]
-
IUPAC Name: (1H-Indazol-7-yl)methanamine
-
CAS Number: 943320-17-4 (Note: CAS numbers for specific isomers can vary; verification is key)
The Analytical Characterization Workflow
A logical sequence of analytical tests ensures that each subsequent analysis is built upon a solid foundation of data. The initial steps focus on confirming the molecular identity and structure, followed by methods to quantify purity and identify impurities.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of (1H-Indazol-7-yl)methanamine
Abstract
(1H-Indazol-7-yl)methanamine is a pivotal heterocyclic amine building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] The purity of this starting material is critical as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of (1H-Indazol-7-yl)methanamine. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind method development choices to ensure reliable and reproducible results.
Compound Profile & Analytical Challenges
Structure:
Caption: Logical workflow for HPLC method development and routine analysis.
Data Calculation
The purity of (1H-Indazol-7-yl)methanamine is determined using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Integration: Ensure all peaks, including minor impurities, are correctly integrated. Set an appropriate integration threshold (e.g., 0.05% of the main peak area) to disregard baseline noise.
Method Validation Principles & Trustworthiness
To ensure this method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. [3][4][5]Validation demonstrates the scientific soundness of the procedure. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column silanol activity. 3. Column contamination/degradation. | 1. Remake mobile phase, confirm pH is ≤ 3.0. [6] 2. Use a new, end-capped column. 3. Flush the column with a strong solvent; if unresolved, replace the column. [7] |
| Poor Resolution | 1. Inadequate gradient slope. 2. Loss of column efficiency. | 1. Decrease the gradient slope (make it shallower) to increase separation time. 2. Check system suitability (Theoretical Plates); replace the column if efficiency is low. |
| Baseline Noise | 1. Air bubbles in the pump/detector. 2. Contaminated mobile phase. | 1. Degas mobile phases thoroughly; purge the pump and detector. 2. Prepare fresh mobile phase using high-purity reagents and solvents. [7] |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction. | 1. Ensure mobile phase is well-mixed; use a gradient proportioning valve test. 2. Ensure the column oven is on and stable at 30 °C. 3. Check pump for leaks and run performance diagnostics. [8] |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA).[Link]
-
Reasons for Peak Tailing of HPLC Column. Hawach Scientific.[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
-
Troubleshooting HPLC- Tailing Peaks. Restek.[Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.[Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies.[Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.[Link]
-
Polar Compounds. SIELC Technologies.[Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications - Analytical Chemistry.[Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.[Link]
-
System Suitability in HPLC Analysis. Pharmaguideline.[Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom.[Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.[Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official.[Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.[Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation.[Link]
-
Polar compounds separation by HPLC - any thoughts? ResearchGate.[Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]
-
1H-Indazole. PubChem, National Center for Biotechnology Information.[Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate.[Link]
-
1H-Indazol-6-amine. PubChem, National Center for Biotechnology Information.[Link]
-
1H-Indazol-5-amine. PubChem, National Center for Biotechnology Information.[Link]
-
1H-indazol-3-amine. PubChem, National Center for Biotechnology Information.[Link]
-
1H-indazol-4-amine. PubChem, National Center for Biotechnology Information.[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, National Center for Biotechnology Information.[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Center for Biotechnology Information.[Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.[Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: A Multi-Technique Spectroscopic Approach for the Definitive Characterization of (1H-Indazol-7-yl)methanamine
Introduction: The Significance of (1H-Indazol-7-yl)methanamine in Modern Drug Discovery
(1H-Indazol-7-yl)methanamine is a pivotal molecular building block in the landscape of medicinal chemistry. It belongs to the indazole class of nitrogen-containing heterocyclic compounds, which are recognized as "privileged scaffolds" due to their frequent appearance in pharmacologically active agents.[1][2][3] The indazole nucleus, a fusion of benzene and pyrazole rings, is a cornerstone in the design of novel therapeutics, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5]
Given its role as a key intermediate, the unambiguous structural confirmation and purity assessment of (1H-Indazol-7-yl)methanamine are of paramount importance. Ensuring the integrity of this starting material is the foundation upon which reliable and reproducible drug development pipelines are built.[6] This application note provides a comprehensive, multi-technique guide for researchers and drug development professionals to thoroughly characterize this compound. We will detail integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining not just the procedural steps but the scientific rationale behind them.
Molecular Structure and Properties:
-
Chemical Structure:

-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[6] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For (1H-Indazol-7-yl)methanamine, both ¹H and ¹³C NMR are essential for complete structural verification.
Proton (¹H) NMR Spectroscopy
Principle of Causality: ¹H NMR maps the electronic environment of every proton. The chemical shift of a proton is dictated by the degree of shielding from the surrounding electron density, while spin-spin coupling reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of (1H-Indazol-7-yl)methanamine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample well and allows for the observation of exchangeable protons (NH and NH₂).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Indazole NH -1 | ~13.0 | Broad Singlet | 1H | - |
| H -3 | ~8.1 | Singlet | 1H | - |
| H -4 | ~7.8 | Doublet | 1H | ~8.0 |
| H -6 | ~7.5 | Doublet | 1H | ~7.0 |
| H -5 | ~7.1 | Triplet | 1H | ~7.5 |
| CH ₂ | ~4.0 | Singlet | 2H | - |
| NH ₂ | ~2.5-3.5 | Broad Singlet | 2H | - |
Note: Chemical shifts are estimations based on data from similar indazole structures and are subject to variation based on solvent and concentration.[7][8]
Data Interpretation: The ¹H NMR spectrum provides several key structural confirmations. A very downfield, broad singlet around 13 ppm is characteristic of the acidic indazole N-H proton.[8] The aromatic region should display four distinct signals corresponding to the protons on the indazole ring system. The singlet for H-3 and the characteristic doublet-triplet-doublet pattern for H-4, H-5, and H-6 confirm the 7-substitution pattern. The singlet at ~4.0 ppm integrating to 2H is definitive for the methylene (-CH₂) bridge, and a broad, exchangeable peak for the primary amine (-NH₂) protons completes the signature.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural elucidation.
Carbon-¹³ (¹³C) NMR Spectroscopy
Principle of Causality: ¹³C NMR detects the carbon nuclei, providing a distinct signal for each chemically unique carbon atom. This technique is invaluable for confirming the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample and Instrumentation: The same sample and spectrometer from the ¹H NMR analysis can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C -7a | ~140 |
| C -3 | ~134 |
| C -3a | ~123 |
| C -6 | ~127 |
| C -4 | ~121 |
| C -5 | ~120 |
| C -7 | ~115 |
| C H₂ | ~45 |
Note: Chemical shifts are estimations based on published data for the indazole scaffold.[7][9]
Data Interpretation: The ¹³C spectrum should show eight distinct signals. Seven of these will be in the aromatic region (δ 110-145 ppm), corresponding to the seven carbons of the indazole ring. One signal will appear in the aliphatic region (~45 ppm), confirming the presence of the methylene carbon. This count of eight unique carbons is a critical validation of the molecular formula.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For (1H-Indazol-7-yl)methanamine, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, directly confirming the molecular weight.[6][10] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to validate the elemental composition.[10][11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC system.[6]
-
Data Acquisition: Operate the ESI source in positive ion mode. Acquire a full scan mass spectrum over a relevant range (e.g., m/z 50-300).
-
Data Analysis: Identify the base peak in the spectrum and compare its m/z value to the theoretical mass of the protonated molecule.
Expected Mass Spectrometry Data
| Ion Species | Theoretical Exact Mass | Observed m/z |
| [M] (C₈H₉N₃) | 147.080 | - |
| [M+H]⁺ | 148.087 | ~148.1 |
Data Interpretation: The primary piece of evidence from the mass spectrum will be a prominent peak at an m/z of approximately 148.1.[6] This corresponds to the parent molecule plus a proton ([C₈H₉N₃ + H]⁺), confirming the molecular weight of 147.18 g/mol . For HRMS, observing a peak at m/z 148.087 (within a 5 ppm error margin) provides extremely strong evidence for the C₈H₉N₃ elemental formula.
Workflow for ESI-MS Analysis
Caption: Workflow for molecular weight confirmation by ESI-MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Principle of Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique provides a rapid and effective method for confirming the presence of the key functional groups in (1H-Indazol-7-yl)methanamine.[6]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed. Alternatively, a KBr pellet can be prepared.[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine & Indazole) | -NH₂, -NH | 3400 - 3200 (broad) |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 |
| C=C and C=N Stretch (Ring) | Indazole Ring | 1620 - 1450 |
| N-H Bend (Amine) | -NH₂ | 1650 - 1580 |
Note: Wavenumbers are based on typical ranges for these functional groups.[6][7][12]
Data Interpretation: The IR spectrum should prominently feature a broad absorption in the 3400-3200 cm⁻¹ region, which is a hallmark of N-H stretching vibrations from both the primary amine and the indazole ring NH.[6] Peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methylene group. A series of sharp peaks in the 1620-1450 cm⁻¹ "fingerprint" region are characteristic of the indazole ring's C=C and C=N stretching vibrations.
Workflow for FTIR-ATR Analysis dot graph IR_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
A [label="Place Solid Sample on ATR Crystal"]; B [label="Acquire Spectrum (4000-400 cm-1)"]; C [label="Identify Characteristic Absorption Bands"]; D [label="Confirm Functional Groups"];
A -> B -> C -> D; }
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Structural Elucidation of (1H-Indazol-7-yl)methanamine using 1H NMR Spectroscopy
Introduction: The Structural Significance of Indazole Scaffolds
(1H-Indazol-7-yl)methanamine is a key heterocyclic building block in medicinal chemistry and materials science. The indazole moiety, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a prevalent scaffold in numerous pharmacologically active compounds, including kinase inhibitors and anti-cancer agents. The precise substitution pattern on the indazole ring is critical for biological activity, making unambiguous structural characterization an essential step in the synthesis and development workflow.
This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (1H-Indazol-7-yl)methanamine. We will delve into the theoretical underpinnings of the expected spectral features, present a detailed, step-by-step protocol for sample preparation and data acquisition, and offer an in-depth analysis of the predicted chemical shifts, multiplicities, and coupling constants. This guide is designed to empower researchers to confidently verify the structure and purity of this important synthetic intermediate.
Theoretical Framework: Deciphering the ¹H NMR Signature
The ¹H NMR spectrum provides a detailed electronic map of a molecule by probing the environment of each proton. The key parameters obtained are the chemical shift (δ), which indicates the electronic shielding around a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling (J), which provides information about adjacent, non-equivalent protons[1][2].
For (1H-Indazol-7-yl)methanamine, the spectrum is defined by two distinct regions:
-
The Aromatic Region (δ 7.0-8.5 ppm): Protons attached directly to the indazole ring reside here. Their chemical shifts are influenced by the aromatic ring current, which deshields them, and the electronic effects of the fused pyrazole ring and the aminomethyl substituent[3][4].
-
The Aliphatic Region (δ 2.0-5.0 ppm): This region contains the signals from the aminomethyl (-CH₂NH₂) group protons. Their shifts are influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of the nearby aromatic ring.
The labile protons of the indazole N-H and the amine N-H₂ groups are also observable, though their chemical shifts and appearance can be highly dependent on the solvent, concentration, and temperature[2].
Diagram: Molecular Structure and Proton Numbering The following diagram illustrates the structure of (1H-Indazol-7-yl)methanamine with the standard IUPAC numbering for the indazole ring and designated labels for the protons discussed in this guide.
Caption: Structure of (1H-Indazol-7-yl)methanamine with proton labels.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The following table summarizes the anticipated ¹H NMR data for (1H-Indazol-7-yl)methanamine, assuming the spectrum is acquired in DMSO-d₆. This solvent is an excellent choice as it is a polar aprotic solvent capable of dissolving the amine and, crucially, its residual water peak does not typically obscure signals of interest. Furthermore, its hydrogen-bond accepting nature slows down the exchange rate of N-H protons, often allowing them to be observed as distinct, sometimes coupled, signals.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |
| H¹ (N-H) | ~13.1 | Broad Singlet (br s) | 1H | - | The indazole N-H proton is acidic and deshielded, appearing far downfield. Its signal is often broad due to quadrupolar relaxation and chemical exchange[5][6]. |
| H³ | ~8.10 | Singlet (s) | 1H | - | This proton has no adjacent (¹H) neighbors, resulting in a singlet. Its position is characteristic of the H3 proton in the indazole system[6][7]. |
| H⁴ | ~7.80 | Doublet (d) | 1H | ³J(H⁴,H⁵) ≈ 8.0 Hz | H⁴ is ortho to H⁵, leading to a doublet with a typical ortho-aromatic coupling constant. It is the most downfield of the carbocyclic aromatic protons due to the influence of the adjacent fused pyrazole ring[8][9]. |
| H⁶ | ~7.60 | Doublet (d) | 1H | ³J(H⁶,H⁵) ≈ 7.0 Hz | H⁶ is ortho to H⁵, resulting in a doublet. Its chemical shift is influenced by the adjacent electron-donating aminomethyl group at the C7 position. |
| H⁵ | ~7.15 | Triplet (t) or (dd) | 1H | ³J(H⁵,H⁴) ≈ 8.0 Hz, ³J(H⁵,H⁶) ≈ 7.0 Hz | H⁵ is coupled to both H⁴ and H⁶. Since the coupling constants are similar, the signal often appears as a triplet (a doublet of doublets with J₁ ≈ J₂). |
| -CH₂- | ~4.10 | Singlet (s) or Triplet (t) | 2H | ³J(CH₂,NH₂) ≈ 5.5 Hz (if observed) | These benzylic protons are deshielded by the aromatic ring and the adjacent nitrogen. The signal is often a singlet due to the rapid exchange of the NH₂ protons decoupling them. If exchange is slow, it may appear as a triplet. |
| -NH₂ | ~2.5 (variable) | Broad Singlet (br s) | 2H | - | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is typically broad due to chemical exchange and quadrupolar effects from the ¹⁴N nucleus[2]. |
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol outlines the steps for preparing a sample of (1H-Indazol-7-yl)methanamine and acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps is crucial for obtaining reliable and reproducible data.
Materials and Equipment
-
(1H-Indazol-7-yl)methanamine sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Tetramethylsilane (TMS) or residual solvent signal for reference
-
5 mm NMR tubes, clean and dry
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the (1H-Indazol-7-yl)methanamine sample into a clean, dry vial[10].
-
Rationale: This concentration range provides an excellent signal-to-noise ratio for a ¹H spectrum in a reasonable number of scans without causing significant line broadening due to high viscosity[11].
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[12].
-
Rationale: This volume ensures a sufficient sample height (~40-50 mm) within the NMR tube to be within the detection region of the instrument's receiver coil, which is critical for proper shimming and spectral quality[12].
-
-
Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be clear and transparent.
-
Filtration and Transfer: Using a Pasteur pipette with a small glass wool plug, carefully transfer the solution into a 5 mm NMR tube.
-
Rationale: Filtration is a critical step to remove any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming[10].
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
-
Acquisition Parameters: Set up a standard ¹H acquisition experiment with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-16 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals and determine the relative proton ratios.
-
Diagram: NMR Analysis Workflow This diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Workflow for ¹H NMR analysis of (1H-Indazol-7-yl)methanamine.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of (1H-Indazol-7-yl)methanamine. The predicted spectrum exhibits a set of highly characteristic signals for the indazole ring protons and the aminomethyl substituent. The downfield N-H proton, the distinct aromatic splitting patterns, and the benzylic methylene signal collectively provide a unique fingerprint for this molecule. By following the detailed protocol for sample preparation and data acquisition outlined herein, researchers can obtain high-quality spectra, enabling confident and accurate interpretation for routine quality control and in-depth structural analysis.
References
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2004). The Chemistry of Indazole. In The Chemistry of Heterocyclic Compounds (Vol. 60, pp. 1-137). John Wiley & Sons, Inc. [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
-
Reddy, T. J., Le, T., & Vedejs, E. (2007). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 9(19), 3781–3783. [Link]
-
Alajarín, R., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2633. [Link]
-
Jia, W., et al. (2017). Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Forensic Toxicology, 35(2), 329–337. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Yoshida, K., et al. (2007). Supporting Information for A General and Efficient Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Diazomethanes to Arynes. Angewandte Chemie International Edition, 46(30), 5752-5755. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
University of Potsdam. (n.d.). B18OA1 1H NMR Spectroscopy. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
-
Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food (pp. 212-238). Royal Society of Chemistry. [Link]
-
Kowalewski, J., & Larsson, K. M. (2015). Calculations of Nuclear Spin-Spin Coupling Constants. In Calculation of NMR and EPR Parameters (pp. 145-167). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ChemWeb. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Harris, C. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molbank, 2022(1), M1315. [Link]
-
Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. [Link]
-
Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. University of Wisconsin. [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
-
PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. [Link]
-
Reddit. (2011). Proton NMR on aromatic rings. [Link]
-
Meanwell, N. A. (2018). A Guide to the Selection of Heterocycles for Drug Design. Journal of Medicinal Chemistry, 61(10), 4373–4438. [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. organomation.com [organomation.com]
Application Note: Structural Elucidation of Indazole Derivatives using 13C NMR Spectroscopy
Abstract
Indazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1] Unambiguous structural characterization is paramount for understanding structure-activity relationships and ensuring intellectual property claims. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis of indazole derivatives. We will cover fundamental principles, from sample preparation to advanced spectral interpretation, including the use of DEPT, HSQC, and HMBC experiments to resolve complex structures and isomeric ambiguities.
Introduction: The Importance of Indazole Scaffolds and the Role of 13C NMR
Indazoles are bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring. They can exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[1][2] The substitution pattern on either the pyrazole or the benzene ring dramatically influences the molecule's electronic properties and biological targets. Consequently, precise structural confirmation is a critical step in their synthesis and application.
While 1H NMR is a primary tool for structural analysis, the complexity of proton spectra for substituted indazoles can be challenging to interpret due to overlapping signals and complex coupling patterns. 13C NMR spectroscopy offers a complementary and often more direct method for structural elucidation. With its wide chemical shift range and sensitivity to the local electronic environment, each unique carbon atom in a molecule produces a distinct signal, providing a carbon "fingerprint" of the molecular skeleton.[3][4]
This guide explains the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and trustworthy, self-validating protocols.
Fundamental Principles of 13C NMR for Indazoles
The 13C nucleus has a low natural abundance (~1.1%), which, combined with its smaller gyromagnetic ratio, makes it inherently less sensitive than 1H NMR.[3] To overcome this, spectra are typically acquired with proton decoupling, which collapses 13C-1H coupling, resulting in a spectrum of sharp singlets and a significant signal enhancement via the Nuclear Overhauser Effect (NOE).[3]
Characteristic Chemical Shifts of the Indazole Core
The chemical shifts (δ) of the carbon atoms in the indazole ring system are highly informative. The electron distribution, influenced by the two nitrogen atoms and the fused aromatic ring, dictates the shielding or deshielding of each carbon nucleus. A general understanding of these ranges is the first step in spectral assignment.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| C3 | 133 - 146 | Generally downfield. Shift is sensitive to tautomerism and N-substitution. |
| C3a | 120 - 125 | Bridgehead carbon, often a quaternary signal. |
| C4 | 115 - 125 | Shielded by the pyrazole ring. |
| C5 | 120 - 130 | |
| C6 | 120 - 130 | |
| C7 | 109 - 115 | Typically the most upfield of the aromatic CH carbons. |
| C7a | 139 - 142 | Bridgehead carbon, quaternary signal, typically downfield. |
Note: These are approximate ranges and can be significantly influenced by substituents and the choice of solvent.[5][6][7][8]
The Influence of Substituents
Substituents on the indazole ring cause predictable changes in the 13C chemical shifts, primarily through inductive and resonance effects.[9][10]
-
Electron-Withdrawing Groups (EWGs) such as -NO2, -CN, or -C(O)R generally deshield (shift downfield) the ipso carbon (the carbon to which they are attached) and other carbons in conjugation (ortho and para positions).
-
Electron-Donating Groups (EDGs) like -NH2, -OR, or alkyl groups tend to shield (shift upfield) the ortho and para carbons. The ipso carbon's shift can be either shielded or deshielded depending on the balance of inductive and resonance effects.[9]
Understanding these effects is crucial for assigning carbons in the benzene portion of the indazole scaffold.
Experimental Protocols
A high-quality spectrum is contingent on meticulous sample preparation and appropriate data acquisition parameters.
Protocol: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
Materials:
-
Indazole derivative (50-100 mg for a standard 13C spectrum).[11]
-
Deuterated NMR solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[11]
-
Glass Pasteur pipette and glass wool or a syringe filter.
-
Vortex mixer or sonicator.
Procedure:
-
Weigh the Sample: Accurately weigh 50-100 mg of the purified indazole derivative. While smaller quantities can be used, this may require a significantly longer acquisition time.[11]
-
Choose the Solvent: Select a deuterated solvent in which the compound is fully soluble. DMSO-d6 is a common choice for indazoles due to its excellent solvating power.[2][13] Be aware that the solvent can influence chemical shifts.[5]
-
Dissolution: Prepare the sample in a small, clean vial first. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample.[13] Use a vortex mixer or sonicator to ensure complete dissolution.[13]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[12] Ensure the liquid height is at least 4 cm.[13]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[13] Label the tube clearly with the sample identity.[14]
Expert Insight: Why filter? Suspended solid particles disrupt the magnetic field homogeneity around them, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming. Always filter your sample if any solids are present.
Workflow: NMR Data Acquisition & Processing
The following diagram outlines the logical workflow from sample submission to final structural confirmation.
Caption: Workflow for 13C NMR analysis of indazoles.
Advanced 1D and 2D NMR Techniques for Structural Confirmation
For complex or novel indazole derivatives, standard 1D 13C NMR is often insufficient for complete and unambiguous assignment. Advanced techniques are required to determine carbon multiplicities and connectivity.
DEPT: Distinguishing Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the number of protons attached to each carbon.[15][16] The most common variants are DEPT-90 and DEPT-135.
-
DEPT-90: Only CH (methine) carbons appear as positive signals.
-
DEPT-135: CH3 (methyl) and CH (methine) carbons appear as positive signals, while CH2 (methylene) carbons appear as negative signals. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[17]
By comparing the standard 13C spectrum with the DEPT spectra, one can definitively classify each carbon signal.
2D NMR: Unambiguous Assignments through Correlation
Two-dimensional NMR experiments are the gold standard for assigning complex structures by revealing through-bond correlations between nuclei.
The HSQC experiment correlates carbon atoms with their directly attached protons.[18][19] Each peak in the 2D map represents a C-H bond, with coordinates corresponding to the 1H chemical shift (F2 axis) and the 13C chemical shift (F1 axis). This is the most reliable way to assign protonated carbons.
The HMBC experiment is one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[18][19] These long-range correlations are instrumental for:
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, they will show correlations in an HMBC spectrum to nearby protons.
-
Connecting Fragments: HMBC correlations can link different parts of a molecule, confirming connectivity across heteroatoms or functional groups.
-
Distinguishing Isomers: HMBC is particularly vital for distinguishing N1 vs. N2 substituted indazoles.
Protocol Insight: Differentiating N1 and N2 Isomers
The regiochemistry of N-substitution on the indazole ring is a common challenge that is definitively solved by HMBC.[20]
-
For an N1-substituted indazole: A key ³J correlation will be observed between the protons on the substituent's alpha-carbon (the atom attached to N1) and the C7a carbon of the indazole core.
-
For an N2-substituted indazole: A key ³J correlation will be observed between the protons on the substituent's alpha-carbon and the C3 carbon of the indazole core.
This clear and predictable difference in long-range coupling provides an unambiguous method for isomer assignment.[20]
The following diagram illustrates this critical diagnostic relationship.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. compoundchem.com [compoundchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry analysis of (1H-Indazol-7-yl)methanamine
An Application Note and Protocol for the Mass Spectrometry Analysis of (1H-Indazol-7-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the analytical methodologies for the characterization and quantification of (1H-Indazol-7-yl)methanamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a pivotal structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, robust analytical protocols for indazole derivatives are essential for drug discovery and development professionals.[1][2][3] This document provides field-proven, step-by-step protocols for sample preparation, LC separation, and MS detection using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Furthermore, it delves into the characteristic fragmentation patterns of the analyte, offering a predictive fragmentation pathway to aid in structural confirmation and method development. The principles outlined herein are grounded in established analytical chemistry and are designed to be a self-validating system, adhering to the principles of analytical procedure validation.[4][5]
Introduction and Analyte Overview
(1H-Indazol-7-yl)methanamine is a key heterocyclic building block in pharmaceutical research. Its indazole core is a bioisostere for purines and is found in numerous clinically approved drugs.[2][3] The primary amine functional group provides a reactive handle for further synthetic modifications, making it a versatile starting material. Accurate and sensitive analysis is paramount for reaction monitoring, purity assessment, and pharmacokinetic studies.
Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for analyzing such compounds in complex matrices.[6][7] This guide provides a foundational methodology that can be adapted for various research and quality control applications.
Analyte Properties:
| Property | Value |
| Compound Name | (1H-Indazol-7-yl)methanamine |
| Synonyms | 7-(Aminomethyl)-1H-indazole |
| Molecular Formula | C₈H₉N₃ |
| Average Molecular Weight | 147.18 g/mol |
| Monoisotopic Mass | 147.0796 Da |
| CAS Number | 90495-23-1 |
| Chemical Structure | (Illustrative) |
Foundational Principles: Ionization Technique Selection
The choice of ionization source is critical for achieving optimal sensitivity and stability. For (1H-Indazol-7-yl)methanamine, both ESI and APCI are viable options, with the selection depending on the specific application, sample matrix, and available instrumentation.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionizable molecules.[8] The primary amine group on (1H-Indazol-7-yl)methanamine is a Brønsted-Lowry base, which is readily protonated in an acidic mobile phase to form a stable cation. This makes ESI in the positive ion mode the primary choice for this analyte, typically yielding a strong protonated molecular ion, [M+H]⁺.[9][10]
-
Causality: The addition of an acid, such as formic acid, to the mobile phase enhances the protonation efficiency in the ESI source, leading to a significantly improved signal-to-noise ratio for the analyte.[8]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is well-suited for less polar and thermally stable small molecules with molecular weights typically below 1500 Da.[11][12][13] Ionization occurs in the gas phase via a corona discharge.[11][14] APCI can be less susceptible to matrix effects like ion suppression compared to ESI, making it a robust alternative for analyzing samples in complex biological or chemical matrices.
-
Insight: While ESI is often the first choice for this analyte due to the basic amine, APCI should be considered during method development, especially if poor sensitivity or high signal variability is observed with ESI.[13][14]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the LC-MS/MS analysis of (1H-Indazol-7-yl)methanamine.
Workflow Overview
Caption: General experimental workflow for LC-MS/MS analysis.
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of (1H-Indazol-7-yl)methanamine standard and dissolve it in 1.0 mL of methanol or dimethyl sulfoxide (DMSO). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 methanol:water.
-
Calibration Standards (e.g., 1 to 1000 ng/mL): Perform serial dilutions from the working stock solution using 50:50 methanol:water as the diluent to prepare a calibration curve.
-
Sample Preparation: For samples from a reaction mixture, dilute an aliquot in the initial mobile phase composition to ensure good peak shape. For biological matrices, a protein precipitation or solid-phase extraction (SPE) cleanup is recommended.[6]
Protocol 2: Liquid Chromatography (LC) Method
Developing a robust LC method is crucial for separating the analyte from isomers, impurities, and matrix components.[15][16] A reversed-phase method is recommended.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 or Biphenyl Phase, 2.1 x 50 mm, 1.8 µm | C18 provides general-purpose hydrophobic retention. Biphenyl phases can offer enhanced selectivity for aromatic compounds like indazoles.[15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode MS and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile typically provides sharper peaks and lower backpressure. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening. Isocratic conditions can be developed for higher throughput if separation allows. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient ionization.[15] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Vol. | 2-5 µL | Minimize to prevent peak distortion and column overload. |
Protocol 3: Mass Spectrometry (MS) Method
The following parameters provide a robust starting point for method development on most modern tandem quadrupole or high-resolution mass spectrometers. Optimization is necessary to achieve the best performance.
Table 3.1: ESI Source Parameters (Positive Ion Mode)
| Parameter | Starting Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone/Nozzle Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
Table 3.2: APCI Source Parameters (Positive Ion Mode)
| Parameter | Starting Value |
| Ionization Mode | Positive APCI (APCI+) |
| Corona Current | 5 µA |
| Vaporizer Temp. | 400 °C |
| Capillary Temp. | 275 °C |
| Sheath Gas Flow | 35 (arbitrary units) |
| Auxiliary Gas Flow | 10 (arbitrary units) |
Note: Parameter names and optimal values may vary significantly between instrument manufacturers.[14]
Data Analysis: Expected Results and Fragmentation Pathway
Molecular Ion
In positive ion mode, the analyte will be detected as the protonated molecular ion [M+H]⁺.
-
Expected m/z: 147.0796 (Monoisotopic Mass) + 1.0078 (Proton) = 148.0874
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high mass accuracy (<5 ppm).[17]
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation and for quantitative analysis using Multiple Reaction Monitoring (MRM). The protonated molecule ([M+H]⁺ at m/z 148.1) is isolated and subjected to collision-induced dissociation (CID).
The structure of (1H-Indazol-7-yl)methanamine suggests several predictable fragmentation pathways:
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, resulting in a stable benzylic-type carbocation.[14]
-
Benzylic Cleavage: Cleavage of the C-C bond between the indazole ring and the aminomethyl group.
-
Ring Fragmentation: Cleavage of the indazole ring itself, often involving the loss of HCN or N₂.[18][19]
Caption: Predicted fragmentation pathway for (1H-Indazol-7-yl)methanamine.
Table 4.1: Proposed MRM Transitions for Quantification
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 1 | 148.1 | 131.1 | Quantifier (most intense, stable fragment) |
| 2 | 148.1 | 118.1 | Qualifier (for confirmation) |
| 3 | 148.1 | 104.1 | Qualifier (for additional confirmation) |
-
Self-Validation: The ratio of the quantifier to qualifier ion responses should remain constant across all standards and samples. A significant deviation would indicate a potential co-eluting interference, compromising data integrity.
Method Validation Principles
For use in regulated environments, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) or the newer Q2(R2) guidelines.[4][5][20][21]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of the analyte.[21]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.[22]
-
Accuracy: The closeness of test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples).
-
Precision: The degree of scatter between a series of measurements. Evaluated at different levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of (1H-Indazol-7-yl)methanamine. The detailed protocols for ESI and APCI, coupled with a predictive fragmentation model, offer a robust starting point for researchers, scientists, and drug development professionals. By adhering to the principles of method development and validation outlined, users can generate high-quality, reliable, and defensible analytical data crucial for advancing pharmaceutical research.
References
-
Meier, L., Schmid, S., Berchtold, C., & Zenobi, R. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(5), 465-473. [Link]
-
Bristow, A. W. T., & Webb, K. S. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry, 32(5), 1235-1244. [Link]
-
Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation. [Link]
-
Intertek. (n.d.). LC-MS Method Development. [Link]
-
Wikipedia. (2023). Atmospheric-pressure chemical ionization. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
-
Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A-396A. [Link]
-
Ray, A. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
-
Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Fossiliontech. (2025). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [Link]
-
Wang, Y., et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of Mass Spectrometry, 49(4), 266-273. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. LC-MS Method Development [intertek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]
- 10. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. nebiolab.com [nebiolab.com]
- 17. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. fda.gov [fda.gov]
Application Note: Leveraging (1H-Indazol-7-yl)methanamine for Accelerated Hit Discovery via Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2] This approach screens low molecular weight compounds (fragments) that, despite weak initial binding affinities, form highly efficient and high-quality interactions with the target protein.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of (1H-Indazol-7-yl)methanamine, a privileged heterocyclic scaffold, within an FBDD workflow. We will delineate the rationale for its selection, provide step-by-step protocols for library preparation, primary biophysical screening, hit validation, and outline a structure-guided hit-to-lead optimization strategy.
The Strategic Advantage of (1H-Indazol-7-yl)methanamine in FBDD
The success of an FBDD campaign is fundamentally linked to the quality of the fragment library.[1] Fragments must not only bind but also present viable opportunities for synthetic elaboration into more potent, drug-like molecules. (1H-Indazol-7-yl)methanamine is an exemplary starting point for several key reasons:
-
Privileged Scaffold Chemistry: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently found in marketed drugs and clinical candidates across a range of therapeutic areas, including oncology and inflammatory diseases.[5][6][7][8] Its bioisosteric relationship with indole, a common motif in pharmacophores, makes it a versatile core for interacting with various biological targets.[9]
-
Adherence to the "Rule of Three": An ideal fragment should possess favorable physicochemical properties that maximize its potential for efficient binding. (1H-Indazol-7-yl)methanamine aligns perfectly with the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring a higher probability of binding and better starting points for optimization.[10][11]
-
Inherent Functionality for Hit-to-Lead Growth: The primary amine on the methyl group at the 7-position serves as a crucial synthetic handle. This "poised" vector allows for straightforward chemical modification via techniques like amide coupling, reductive amination, or sulfonylation. This facilitates a "fragment growing" strategy, where subsequent chemical modifications can be designed to explore adjacent pockets in the target's binding site, guided by structural data.[12][13]
| Property | Value for (1H-Indazol-7-yl)methanamine | "Rule of Three" Guideline |
| Molecular Weight (MW) | ~147.18 Da | ≤ 300 Da |
| cLogP | ~1.3 | ≤ 3 |
| Hydrogen Bond Donors | 2 (indazole NH, amine NH₂) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (indazole N, amine N) | ≤ 3 |
| Rotatable Bonds | 1 | Low (promotes defined binding) |
A summary of the physicochemical properties of (1H-Indazol-7-yl)methanamine in the context of FBDD guidelines.
The FBDD Campaign Workflow: An Overview
An FBDD project is a multi-stage, iterative process that relies on the tight integration of biophysics, structural biology, and medicinal chemistry. The goal is to identify weakly binding fragments and rationally evolve them into potent lead compounds.
Figure 1: High-level overview of the FBDD workflow.
Protocol: Fragment Stock Preparation and Quality Control
The integrity of screening data begins with meticulously prepared and validated fragment stocks. Contaminants or inaccurate concentration measurements can lead to false positives or negatives.
Objective: To prepare a high-concentration, validated stock solution of (1H-Indazol-7-yl)methanamine suitable for biophysical screening.
Materials:
-
(1H-Indazol-7-yl)methanamine (purity >95%)
-
Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade
-
Phosphate-buffered saline (PBS) or other relevant assay buffer
-
Calibrated analytical balance
-
Acoustic dispenser or calibrated manual pipettes
Protocol:
-
Weighing: Accurately weigh 1-2 mg of (1H-Indazol-7-yl)methanamine powder in a tared microfuge tube.
-
Solubilization: Add the appropriate volume of 100% DMSO to achieve a final concentration of 100 mM. Vortex thoroughly for 5-10 minutes until the solid is completely dissolved.
-
Causality Note: DMSO is the standard solvent for compound libraries due to its high solubilizing power. A high stock concentration is necessary to minimize the final DMSO percentage in assays, which can interfere with protein stability and binding interactions.[14]
-
-
Quality Control - Purity: Confirm the identity and purity of the dissolved fragment using LC-MS. The expected mass should be observed, and purity should be >95%.
-
Quality Control - Solubility: Perform a kinetic solubility test. Add small aliquots of the DMSO stock to the intended aqueous assay buffer while monitoring for precipitation (e.g., via nephelometry). The concentration should remain soluble at the highest intended screening concentration (typically 1-2 mM).
-
Storage: Aliquot the validated stock solution into sealed, single-use plates or vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocols: Primary Biophysical Screening
Because fragments bind with weak affinity (μM to mM range), highly sensitive biophysical techniques are required for their detection.[15][16][17] Biochemical assays are often not sensitive enough for primary screening.[1][18]
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technology that measures changes in mass on a sensor surface in real-time, making it ideal for detecting the transient binding of small fragments.[14][19][20]
Objective: To identify fragments that bind to an immobilized target protein.
Instrumentation: A multi-channel SPR instrument (e.g., Biacore, Carterra).
Protocol:
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a density that will yield a theoretical maximum response (Rmax) suitable for fragment detection.
-
Causality Note: A second flow cell should be prepared as a reference surface (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[20]
-
-
System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). The DMSO concentration must precisely match that of the fragment solutions to avoid solvent-mismatch artifacts.[14]
-
Fragment Injection: Prepare a screening plate containing (1H-Indazol-7-yl)methanamine (and other fragments) at a single high concentration (e.g., 200 µM - 1 mM) in running buffer.
-
Screening Cycle: Inject each fragment solution over the target and reference flow cells. A typical cycle includes a short association phase (e.g., 30-60s) and a dissociation phase.
-
Data Analysis:
-
Double-reference subtract the data (reference surface and buffer-only injections).
-
Identify hits by observing a response signal significantly above the noise threshold.
-
Rank hits based on the response level normalized for molecular weight, which provides a preliminary estimate of binding efficiency.
-
Protocol: NMR-Based Screening (Saturation Transfer Difference)
NMR is a powerful technique that can detect very weak binding events. Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for screening.[10][21][22]
Objective: To identify fragments that bind to a target protein by observing the transfer of magnetic saturation from the protein to the bound ligand.
Instrumentation: NMR spectrometer (≥600 MHz) with a cryoprobe.
Protocol:
-
Sample Preparation: Prepare a sample containing the target protein (10-20 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O). Add the fragment (1H-Indazol-7-yl)methanamine to a final concentration of 100-500 µM.
-
Acquisition of STD Spectrum:
-
Acquire an "off-resonance" spectrum where the protein is not irradiated.
-
Acquire an "on-resonance" spectrum where specific protein resonances (typically aliphatic protons) are selectively saturated.
-
Causality Note: If a fragment binds to the protein, it will receive this saturation via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.[23]
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from protons of the fragment that were in close proximity to the protein.
-
A positive signal in the STD spectrum is a definitive hit. The relative intensity of the signals can provide initial information about which part of the fragment is making the closest contact with the protein.
-
The Hit Validation Cascade
A primary hit is not a guarantee of a useful starting point. A rigorous validation cascade using orthogonal techniques is essential to eliminate false positives and characterize the binding interaction.[24]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. portlandpress.com [portlandpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lifechemicals.com [lifechemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 16. drughunter.com [drughunter.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Fragment-based screening by biochemical assays: Systematic feasibility studies with trypsin and MMP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1H-Indazol-7-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the synthesis of (1H-Indazol-7-yl)methanamine. This resource is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming common challenges and optimizing their synthetic strategies. As a key building block in pharmaceutical research, particularly in the development of kinase inhibitors, a reliable and efficient synthesis of this compound is paramount.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of (1H-Indazol-7-yl)methanamine, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of (1H-Indazol-7-yl)methanamine via Reduction of 7-Cyano-1H-indazole
-
Question: My reduction of 7-cyano-1H-indazole is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I improve the conversion?
-
Answer: Low yields in the reduction of 7-cyano-1H-indazole can stem from several factors, primarily related to the choice of reducing agent and the reaction conditions.
-
Catalytic Hydrogenation:
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be old or deactivated. It is crucial to use a fresh, high-quality catalyst. The catalyst loading might also be insufficient. A typical starting point is 10 mol% of the catalyst.
-
Insufficient Hydrogen Pressure: The hydrogenation may require a higher pressure of hydrogen gas than applied. Ensure your reaction vessel is properly sealed and pressurized. Typical pressures range from atmospheric to 50 psi.
-
Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst activity. Methanol or ethanol, often with the addition of ammonia, are commonly used to prevent the formation of secondary amines.
-
Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst. Ensure the 7-cyano-1H-indazole is of high purity.
-
-
Lithium Aluminum Hydride (LiAlH₄) Reduction:
-
Reagent Decomposition: LiAlH₄ is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents (e.g., THF, diethyl ether).[1]
-
Incomplete Quenching: Improper workup can lead to the loss of the product. A careful, sequential addition of water and a sodium hydroxide solution is necessary to safely quench the excess LiAlH₄ and precipitate the aluminum salts for easy filtration.[2][3]
-
Suboptimal Temperature: The reaction is typically performed at 0 °C to room temperature. Higher temperatures can lead to side reactions.
-
-
Issue 2: Formation of Impurities During the Synthesis
-
Question: I am observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?
-
Answer: The formation of side products is a common challenge. The nature of the impurity often points to the underlying issue.
-
Incomplete Reduction of the Nitrile: If using a milder reducing agent or insufficient reaction time, you may observe the corresponding aldehyde (7-formyl-1H-indazole) or imine intermediates. To address this, increase the reaction time, temperature, or the amount of reducing agent.
-
Formation of Secondary and Tertiary Amines: During catalytic hydrogenation, the newly formed primary amine can react with the intermediate imine to form secondary and tertiary amines. The addition of ammonia to the reaction mixture can help suppress this side reaction by competing for the imine.
-
Over-reduction of the Indazole Ring: While less common under standard conditions, aggressive reducing agents or harsh conditions could potentially lead to the reduction of the indazole ring itself.
-
Hydrolysis of the Cyano Group: If the starting 7-cyano-1H-indazole is subjected to harsh acidic or basic conditions prior to reduction, it can hydrolyze to the corresponding carboxylic acid or amide, which would then be reduced to the alcohol or remain as an amide impurity.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure (1H-Indazol-7-yl)methanamine from the crude reaction mixture. What are the recommended purification strategies?
-
Answer: The basic nature of the product amine allows for several purification strategies.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted with an organic solvent.
-
Crystallization as a Salt: The product can be precipitated from the organic solution as its hydrochloride salt by the addition of HCl in a suitable solvent like ether or isopropanol. The resulting solid can then be collected by filtration and washed with a non-polar solvent.
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide is often effective in eluting the amine while minimizing streaking on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (1H-Indazol-7-yl)methanamine?
A1: The two most prevalent and practical synthetic routes are:
-
Reduction of 7-Cyano-1H-indazole: This is a direct and often high-yielding approach. The nitrile can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni) or a metal hydride reagent like Lithium Aluminum Hydride (LiAlH₄).[4]
-
Reductive Cyclization of 2-Methyl-6-nitrobenzaldehyde Oxime: This method involves the formation of the indazole ring from an ortho-nitro precursor, with the methyl group being a precursor to the aminomethyl group. The reduction of the nitro group and subsequent cyclization can be achieved in a single step using various reducing agents.[5][6]
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a developing system such as 10% methanol in dichloromethane is often suitable. The disappearance of the starting material (7-cyano-1H-indazole) and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. Staining with ninhydrin can be used to visualize the amine product.
Q3: Is it necessary to protect the indazole N-H during the synthesis?
A3: For the reduction of 7-cyano-1H-indazole, protection of the indazole N-H is generally not required. However, for other transformations or if the final product is to be used in subsequent reactions where the N-H could interfere, protection with a group like tert-butyloxycarbonyl (Boc) is common.[7]
Q4: What are the best practices for handling Lithium Aluminum Hydride (LiAlH₄) safely?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[1]
-
Always handle LiAlH₄ in a fume hood under an inert atmosphere (argon or nitrogen).
-
Use dry glassware and anhydrous solvents.
-
Add the reagent slowly and in portions to the reaction mixture, especially at low temperatures.
-
Quench the reaction carefully by the slow, sequential addition of water, followed by a sodium hydroxide solution, while maintaining a low temperature.[2][3]
Q5: How can I prepare the N-Boc protected (1H-Indazol-7-yl)methanamine?
A5: The N-Boc protected derivative can be synthesized by reacting (1H-Indazol-7-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane or THF.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of (1H-Indazol-7-yl)methanamine via Catalytic Hydrogenation of 7-Cyano-1H-indazole
-
Materials:
-
7-Cyano-1H-indazole
-
10% Palladium on Carbon (50% wet)
-
Methanol
-
7N Ammonia in Methanol
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
To a solution of 7-cyano-1H-indazole (1.0 eq) in methanol, add 7N ammonia in methanol.
-
Carefully add 10% Palladium on Carbon (0.1 eq).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1H-Indazol-7-yl)methanamine.
-
Purify the crude product by column chromatography or by forming the hydrochloride salt.
-
Protocol 2: Synthesis of tert-butyl ((1H-indazol-7-yl)methyl)carbamate (N-Boc protected)
-
Materials:
-
(1H-Indazol-7-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve (1H-Indazol-7-yl)methanamine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reduction Methods for 7-Cyano-1H-indazole
| Method | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂/Pd-C | MeOH/NH₃ | 25 | 80-95 | Requires pressure equipment; catalyst handling. |
| Metal Hydride Reduction | LiAlH₄ | THF | 0 - 25 | 75-90 | Moisture sensitive; careful workup required.[1] |
Visualizations
Diagram 1: Synthetic Pathway to (1H-Indazol-7-yl)methanamine
Caption: A logical approach to diagnosing and resolving low-yield issues in the reduction step.
References
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
- Humphries, P. S., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(17), 2196-2199.
- Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
- Zhu, L., et al. (2024). Antifungal Activity of Novel Isoindoline‐2‐Yl Putrescines as Potential Autophagy‐Activated Fungicide. Chemistry & Biodiversity.
- Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(3), 2345–2354.
- Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1435-1469.
- O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Organic Letters, 5(26), 5023–5025.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7329–7337.
- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect.
- Boger, D. L., & Ishizaki, T. (1990). Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). The Journal of Organic Chemistry, 55(23), 5825–5833.
-
Organic Syntheses. (n.d.). L-Valinol. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
- Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2537.
-
Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
- Powers, K. S., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganica Chimica Acta, 531, 120732.
- Li, Y., et al. (2023).
- Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Counceller, C. M., et al. (2008). Mild Method for the Synthesis of 1H-Indazole through Oxime Activation. Organic Letters, 10(6), 1043–1045.
- WO2006048745A1 - Methods for preparing indazole compounds. (2006).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles. Retrieved from [Link]
-
Academax. (n.d.). Experimental Study on Catalytic Hydrogenation of MDA to Prepare PACM Containing Lower Trans-Trans Isomer. Retrieved from [Link]
- Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12721–12725.
-
Request PDF. (n.d.). AlCl3-promoted reaction of cycloalkanones with hydrazones: a convenient direct synthesis of 4,5,6,7-tetrahydro-1H-indazoles and their analogues. Retrieved from [Link]
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Common side products in the reduction of 7-nitro-1H-indazole
Welcome to our dedicated technical support guide for the reduction of 7-nitro-1H-indazole to its corresponding amine, 7-amino-1H-indazole. This transformation is a critical step in the synthesis of many pharmaceutical compounds, including kinase inhibitors. However, like many chemical reactions, it is not without its challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental choices and provide self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues encountered during the reduction of 7-nitro-1H-indazole.
Q1: My yield of 7-amino-1H-indazole is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, ranging from incomplete reactions to the formation of soluble side products that are lost during workup.
Possible Causes & Solutions:
-
Incomplete Reaction: The reduction of a nitro group is a multi-step process that can sometimes be sluggish.[1][2]
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time, temperature (with caution), or the equivalents of your reducing agent. For catalytic hydrogenations, ensure your catalyst is active and not poisoned.
-
-
Formation of Side Products: Several side products can form, which will lower the yield of your desired product. These are discussed in detail in the following questions.
-
Product Degradation: The resulting 7-amino-1H-indazole can be sensitive to oxidative degradation, especially under harsh workup conditions.
-
Troubleshooting: Employ a milder workup procedure. Consider using an antioxidant during workup or performing the workup under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Issues with Starting Material: Ensure the purity of your 7-nitro-1H-indazole. Impurities in the starting material can interfere with the reaction.
Q2: I'm observing a significant amount of an impurity with a mass corresponding to a dimer. What is it and how can I prevent its formation?
The formation of dimeric impurities, such as azoxy and azo compounds, is a common side reaction during the reduction of nitroarenes.[3]
Mechanism of Dimer Formation:
The reduction of the nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[2] These intermediates can undergo condensation reactions, particularly under neutral or basic conditions, to form azoxy (-N=N(O)-) and subsequently azo (-N=N-) linkages between two indazole molecules.
Troubleshooting Dimer Formation:
-
Maintain Acidic Conditions: When using metal-based reductions (e.g., Fe/HCl, SnCl₂), ensuring the reaction medium remains acidic is crucial. The acidic environment protonates the hydroxylamine intermediate, preventing its condensation.[4][5]
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., Pd/C, PtO₂) under acidic conditions is often cleaner and less prone to dimer formation. However, careful optimization is still required.
-
Control Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of these impurities.
Visualizing the Reaction Pathway
The following diagram illustrates the reduction of 7-nitro-1H-indazole and the potential side reactions.
Caption: Reaction pathway for the reduction of 7-nitro-1H-indazole.
Q3: My final product seems to have isomerized. Is this possible?
While less common during the reduction step itself, the potential for isomeric impurities should not be dismissed, especially those originating from the synthesis of the starting material. The 2H-indazole tautomer is a known isomer.[6]
Troubleshooting Isomeric Impurities:
-
Characterize Starting Material: Thoroughly analyze your starting 7-nitro-1H-indazole by NMR and LC-MS to confirm its isomeric purity.
-
Analytical Method Development: Develop a high-resolution HPLC or SFC method capable of separating the desired 1H-indazole from potential 2H-isomers.
-
Purification: If isomeric impurities are present, purification by column chromatography or recrystallization may be necessary.
Q4: I am using catalytic hydrogenation and the reaction is very slow or has stopped. What should I do?
Catalyst deactivation is a common issue in catalytic hydrogenation.
Troubleshooting Catalytic Hydrogenation:
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur-containing compounds). Purifying the starting material and using high-purity solvents can help.
-
Hydrogen Pressure: Increasing the hydrogen pressure can sometimes improve the reaction rate.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Common solvents include ethanol, methanol, and ethyl acetate. Sometimes, the addition of a small amount of acid (e.g., acetic acid or HCl in ethanol) can improve the reaction rate and selectivity.
-
Agitation: Ensure efficient stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen.
Experimental Protocols
Here are some starting point protocols for the reduction of 7-nitro-1H-indazole. These should be optimized for your specific setup and scale.
Protocol 1: Reduction using Iron in Acidic Medium
This is a classic and cost-effective method for nitro group reduction.[4][5][7]
Materials:
-
7-nitro-1H-indazole
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or a similar solvent)
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 7-nitro-1H-indazole in ethanol, add iron powder.
-
Heat the mixture to a gentle reflux.
-
Slowly add concentrated HCl dropwise. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 7-amino-1H-indazole.
-
Purify by column chromatography or recrystallization as needed.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting the reduction of 7-nitro-1H-indazole.
Data Summary Table
| Reducing Agent | Common Side Products | Key Optimization Parameters |
| Fe/HCl | Azoxy/Azo dimers (if pH rises), unreacted starting material | Maintain low pH, control temperature |
| SnCl₂/HCl | Azoxy/Azo dimers, tin salts (can complicate workup) | Stoichiometry of SnCl₂, efficient removal of tin salts |
| Catalytic Hydrogenation (Pd/C, PtO₂) | Over-reduction (at high temp/pressure), catalyst poisoning | Catalyst activity, solvent purity, hydrogen pressure |
| LiAlH₄ | Azobenzenes[4] | Generally not recommended for clean reduction to the amine |
References
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate. Retrieved from [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1315. [Link]
-
College of Saint Benedict/Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Reduction of nitro compounds. Retrieved from [Link]
-
Kim, J., & Chang, S. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5963–5971. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4998. [Link]
-
Biffis, A., et al. (2018). Catalytic hydrogenation of nitroarenes into different products via... ResearchGate. Retrieved from [Link]
-
Nitroreductase-triggered indazole formation. (2025). ChemRxiv. Retrieved from [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (2018). Dalton Transactions, 47(34), 11593-11600. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6563–6575. [Link]
- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Kim, J., & Chang, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5963–5971. [Link]
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]
-
Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. Retrieved from [Link]
-
Scribd. (n.d.). Hydrogenation of Nitro Product. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 7-NITRO-1H-INDAZOLE. Retrieved from [Link]
Sources
- 1. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
Troubleshooting incomplete conversion of 1H-indazole-7-carbonitrile
Welcome to the technical support center for the synthesis of 1H-indazole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, particularly focusing on incomplete conversion. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyanation of 7-halo-1H-indazole is stalling, with significant starting material remaining. What is the most common cause?
A1: The most frequent issue in palladium-catalyzed cyanations is the deactivation of the Pd(0) catalyst. Cyanide ions have a strong affinity for the palladium center and can form stable, inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is often exacerbated by using highly soluble cyanide sources like KCN or NaCN which can lead to a high concentration of free cyanide in the reaction mixture.[3]
Q2: I see multiple spots on my TLC plate, none of which correspond to my starting material or desired product. What could be happening?
A2: The formation of multiple unidentified byproducts can stem from several sources. The indazole ring system itself can undergo side reactions.[4][5] For instance, the free N-H group is nucleophilic and can participate in undesired reactions. Additionally, high reaction temperatures can lead to ligand degradation or decomposition of the starting material or product.[6]
Q3: Is the N-H proton on the indazole ring a problem for my cyanation reaction?
A3: Yes, the acidic N-H proton can be problematic. It can react with basic reagents in the mixture, potentially altering their intended function. More critically, the nitrogen atom can coordinate to the palladium catalyst, interfering with its catalytic activity. While many protocols for functionalizing indazoles proceed on the NH-free scaffold, protection of the indazole nitrogen (e.g., with a BOC or SEM group) is a common strategy to prevent these issues, though it adds extra steps to the synthesis.
Q4: What is a good starting point for a cyanide source if I suspect catalyst poisoning?
A4: If you suspect catalyst poisoning from high cyanide concentration, switching to a less soluble or a slow-releasing cyanide source is a prudent step. Zinc cyanide (Zn(CN)₂) is a good alternative as its lower solubility moderates the concentration of free cyanide.[7][8] Another excellent and less toxic option is potassium ferrocyanide (K₄[Fe(CN)₆]), which has been used successfully in numerous palladium-catalyzed cyanations.[2][3][9]
In-Depth Troubleshooting Guide
Problem Area 1: Low to No Conversion of 7-Halo-1H-Indazole
Incomplete conversion is the most common hurdle. The diagnostic workflow below can help pinpoint the root cause.
Caption: Troubleshooting workflow for incomplete conversion.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If it is not formed from the precatalyst or is deactivated, the reaction will not proceed.
-
Oxygen Sensitivity: Pd(0) complexes are sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to the formation of inactive Pd(II) oxides.
-
Ligand Degradation: Many phosphine ligands are susceptible to oxidation or decomposition at high temperatures.
-
Cyanide Poisoning: As previously mentioned, excess cyanide can irreversibly bind to the palladium center.[2]
-
-
Poor Reagent Quality:
-
Starting Material Purity: Impurities in the 7-halo-1H-indazole can interfere with the catalyst. For instance, residual acids or bases from a previous step can neutralize key reagents.
-
Solvent Quality: Water in the solvent can be particularly detrimental. It can hydrolyze the cyanide source and affect the solubility of reagents. Anhydrous solvents are highly recommended.
-
Cyanide Source: The choice of cyanide source is critical. Highly soluble sources like NaCN or KCN can cause rapid catalyst deactivation.[3][8]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and typically requires heat. However, excessively high temperatures can promote side reactions and reagent decomposition.
-
Solvent: The solvent must fully dissolve the reagents at the reaction temperature to ensure a homogeneous mixture. Common solvents for cyanation include DMF, DMAc, and dioxane.[9][10]
-
Problem Area 2: Side Product Formation
If your reaction is messy, consider the following possibilities:
-
Hydrolysis of the Nitrile: If there is water in your reaction mixture, the product nitrile can be hydrolyzed to the corresponding amide (1H-indazole-7-carboxamide) or carboxylic acid. This is more likely during workup if conditions become acidic or basic.
-
Homocoupling of the Starting Material: In some palladium-catalyzed reactions, the aryl halide can couple with itself to form a bi-aryl byproduct.
-
Reactions at the N-1 Position: The indazole N-H is nucleophilic and can be alkylated or arylated if corresponding electrophiles are present as impurities or byproducts.
Recommended Experimental Protocol
This protocol is a robust starting point for the palladium-catalyzed cyanation of 7-iodo-1H-indazole using potassium ferrocyanide, a non-toxic and effective cyanide source.[2][3]
Table 1: Optimized Reaction Conditions
| Parameter | Value | Rationale |
| Starting Material | 7-Iodo-1H-indazole | Aryl iodides are generally more reactive than bromides or chlorides. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Non-toxic, stable, and less prone to causing catalyst poisoning.[2] |
| Catalyst | Allylpalladium(II) chloride dimer | A reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0). |
| Ligand | Xantphos | A bulky phosphine ligand known to promote reductive elimination and stabilize the catalyst.[3] |
| Solvent | Dioxane/Water (2:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Base | KOAc (Potassium Acetate) | A mild base that can act as a halide scavenger. |
| Temperature | 100-120 °C | Sufficient to promote oxidative addition without significant decomposition. |
Step-by-Step Methodology
-
Reagent Preparation:
-
Ensure 7-iodo-1H-indazole is pure. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water).
-
Degas the dioxane and water by bubbling argon or nitrogen through them for at least 30 minutes before use.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 7-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), and potassium acetate (0.125 equiv).[2]
-
In a separate vial, dissolve the allylpalladium(II) chloride dimer (0.01 equiv) and Xantphos (0.02 equiv) in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the degassed dioxane and water to the flask, followed by the catalyst/ligand solution via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC could be Hexane/Ethyl Acetate (2:1). The product, 1H-indazole-7-carbonitrile, should be more polar than the starting 7-iodo-1H-indazole.
-
-
Workup and Purification:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1H-indazole-7-carbonitrile as a solid.
-
Caption: Experimental workflow for 1H-indazole-7-carbonitrile synthesis.
References
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Optimization of Suzuki-Miyaura Reaction Conditions. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Material Safety Data Sheet - 1H-Indazole-7-carbonitrile. Capot Chemical. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]
-
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]
- Method of synthesizing 1H-indazole compounds.
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
- Method for preparing 1H-indazole derivative.
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
1h-indazole-7-carbonitrile (C8H5N3). PubChem. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Over-Reduction in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its synthesis, particularly via reductive cyclization of nitro-aromatic precursors, is often plagued by side reactions. This guide provides in-depth, field-tested answers to common challenges, focusing specifically on the persistent issue of over-reduction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reductive cyclization of a 2-nitrobenzylamine derivative is yielding the corresponding 2-aminobenzylamine instead of the indazole. What is happening and how can I fix it?
This is the most common failure mode in this class of synthesis. Over-reduction occurs when the nitro group is fully reduced to an amine faster than the desired intramolecular cyclization can take place. The intended pathway requires stopping the reduction at the nitroso or hydroxylamine stage, which is a reactive intermediate that readily cyclizes.[1] Strong, non-selective reducing agents, especially catalytic hydrogenation under standard conditions, often bypass this intermediate entirely.
Root Cause Analysis:
-
Powerful Reducing Agent: Standard catalytic hydrogenation (e.g., H₂ with 10% Pd/C) is highly efficient and often reduces the nitro group completely to an amine before the thermally-driven cyclization can occur.[2]
-
Reaction Kinetics: The rate of reduction is significantly faster than the rate of the N-N bond-forming cyclization.
Solutions & Protocols:
The key is to select a reducing agent or system with the right kinetic profile—one that favors formation of the nitroso intermediate without aggressively proceeding to the amine.
Solution A: Switch to a Chemoselective Chemical Reductant
For substrates sensitive to over-reduction, switching from catalytic hydrogenation to a chemical reductant is the most reliable strategy. Tin(II) chloride (SnCl₂) is a classic and highly effective choice for this transformation.[3][4] It proceeds via a stepwise single-electron transfer mechanism, which is generally milder and more controllable than the surface catalysis of hydrogenation.[5][6]
Protocol 1: SnCl₂-Mediated Reductive Cyclization [5][7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitrobenzylamine starting material (1.0 eq) in a suitable solvent like ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Add solid Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 eq) to the solution.
-
Acidification & Reflux: Carefully add concentrated hydrochloric acid (HCl) (2.0–3.0 eq) dropwise. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC or LC-MS until the starting material is consumed (usually 2–6 hours).
-
Workup:
-
Cool the reaction to room temperature and carefully quench by pouring it over crushed ice.
-
Basify the mixture to pH > 8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., EtOAc, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Solution B: Modify Catalytic Hydrogenation Conditions
If catalytic hydrogenation is preferred (e.g., for scalability or atom economy), conditions must be carefully optimized to prevent over-reduction.
-
Lower Hydrogen Pressure: Instead of the standard 50 psi or higher, use a balloon filled with H₂ (atmospheric pressure).
-
Control Temperature: Run the reaction at room temperature or below.
-
Monitor H₂ Uptake: Use a gas burette to monitor hydrogen consumption and stop the reaction immediately after the theoretical amount of H₂ for nitro-to-hydroxylamine conversion has been consumed.
-
Catalyst Choice: Consider using a less active or "poisoned" catalyst. While Lindlar's catalyst is known for alkyne semi-hydrogenation, similar principles of catalyst deactivation can be applied. Sulfided platinum on carbon (Pt/C) has also been shown to be selective for nitro group reduction while preserving other sensitive functionalities.[3]
The following diagram illustrates the competing reaction pathways. Your goal is to favor the cyclization route by controlling the reduction potential.
Caption: Competing pathways in reductive indazole synthesis.
Question 2: I am attempting a Cadogan-type cyclization with a phosphine reductant, but the reaction is sluggish and requires very high temperatures. Are there milder alternatives?
The classic Cadogan reaction, which typically uses trialkyl or triaryl phosphites, often requires harsh conditions (e.g., >150 °C) to deoxygenate the nitro group for cyclization.[8] This can be incompatible with sensitive functional groups on the substrate.
Solution: Modified One-Pot Condensation-Cadogan Cyclization
Recent advancements have developed milder, one-pot versions of this reaction. A notable method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene intermediate in situ. This intermediate then undergoes a reductive cyclization promoted by a phosphine, such as tri-n-butylphosphine (PBu₃), at significantly lower temperatures.[9][10]
Protocol 2: Mild One-Pot Condensation-Cadogan Synthesis [9][10]
-
Setup: To a solution of the ortho-nitrobenzaldehyde (1.0 eq) in isopropanol (i-PrOH), add the primary amine (1.1 eq).
-
Condensation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction & Cyclization: Add tri-n-butylphosphine (1.5 eq) to the mixture.
-
Heating: Heat the reaction to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Purification: Cool the reaction, concentrate the solvent, and purify the residue directly by flash column chromatography to yield the 2-substituted-2H-indazole. This one-pot method avoids isolating the intermediate and simplifies the overall process.[9]
Question 3: Over-reduction is a persistent issue with my substrate. Are there non-reductive synthetic routes to consider?
Absolutely. If reductive cyclization proves intractable due to substrate sensitivity or persistent side reactions, several excellent alternative strategies exist that form the critical N-N bond through different mechanisms.
Alternative Routes Decision Framework:
The choice of an alternative route depends on the readily available starting materials and the desired substitution pattern on the indazole core.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sn(II)-Mediated facile approach for the synthesis of 2-aryl-2H-indazole-3-phosphonates and their anticancer activities | Semantic Scholar [semanticscholar.org]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 10. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1H-Indazol-7-yl)methanamine
Welcome to the technical support center for the synthesis of (1H-Indazol-7-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield. Our approach is grounded in mechanistic principles and validated by practical, in-field experience.
I. Overview of Synthetic Strategies
The synthesis of (1H-Indazol-7-yl)methanamine typically originates from a 7-substituted indazole precursor. The two most prevalent starting materials are 7-cyano-1H-indazole and 1H-indazole-7-carbaldehyde. The choice of starting material dictates the subsequent reduction methodology.
Synthetic Pathways Overview
Caption: Primary synthetic routes to (1H-Indazol-7-yl)methanamine.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Category 1: Issues Related to the Reduction of 7-Cyano-1H-indazole
Question 1: My catalytic hydrogenation of 7-cyano-1H-indazole is giving low yields of the primary amine and a significant amount of secondary and tertiary amine byproducts. What's causing this and how can I fix it?
Answer: This is a classic challenge in nitrile reduction. The formation of secondary and tertiary amines occurs when the intermediate imine reacts with the primary amine product before it can be fully reduced.[1] Several factors influence this side reaction:
-
Catalyst Choice: The choice of catalyst is critical for selectivity. While Raney nickel is commonly used, it can sometimes promote the formation of secondary amines.[1] Consider using catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or cobalt boride, which can offer higher selectivity for the primary amine.[1] A highly dispersed nickel on silicon carbide (Ni/SiC) catalyst has also shown high performance for primary amine synthesis without the need for ammonia addition.[2]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are often used.
-
Temperature and Pressure: Lowering the reaction temperature and increasing the hydrogen pressure can sometimes favor the formation of the primary amine by promoting the reduction of the imine intermediate over its reaction with the product.
-
Ammonia Addition: The addition of ammonia to the reaction mixture is a common industrial practice to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine for reaction with the imine intermediate.
-
Troubleshooting Workflow: Minimizing Amine Byproducts
Caption: Decision tree for optimizing the reduction of 7-cyano-1H-indazole.
Question 2: I am using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction, but the workup is complicated and the yields are inconsistent. Are there alternatives?
Answer: Yes, while LiAlH₄ is a powerful reducing agent for nitriles, its highly reactive nature can lead to difficult workups and safety concerns.[3] Here are some alternatives:
-
Borane Complexes: Diborane (B₂H₆) or borane-tetrahydrofuran (BH₃·THF) are effective reagents for nitrile reduction and often result in cleaner reactions and simpler workups.
-
Sodium Borohydride with a Catalyst: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. However, in the presence of a catalyst like cobalt(II) chloride (CoCl₂), it becomes an effective reducing system.
Table 1: Comparison of Chemical Reducing Agents for Nitrile Reduction
| Reducing Agent | Pros | Cons |
| LiAlH₄ | Highly reactive, effective | Difficult workup, pyrophoric |
| BH₃·THF | Cleaner reaction, easier workup | Can be sensitive to moisture |
| NaBH₄ / CoCl₂ | Milder conditions, easier to handle | Requires a catalyst |
Category 2: Issues Related to the Reductive Amination of 1H-Indazole-7-carbaldehyde
Question 3: My reductive amination of 1H-indazole-7-carbaldehyde with ammonia is not proceeding to completion. What could be the issue?
Answer: Incomplete conversion in reductive amination can often be traced back to the initial imine formation step. The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.
-
Water Removal: The formation of the imine is a condensation reaction that produces water. Removing this water as it forms will drive the equilibrium towards the imine, leading to a higher conversion to the final amine product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves.
-
pH Control: The pH of the reaction medium is crucial. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the ammonia, making it non-nucleophilic. A slightly acidic pH (around 5-6) is often optimal.
-
Reducing Agent: The choice of reducing agent is also important. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine over the aldehyde.
Question 4: I am observing the formation of a secondary alcohol (the corresponding hydroxymethylindazole) as a byproduct during my reductive amination. How can I prevent this?
Answer: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde before it can form the imine.
-
Choice of Reducing Agent: As mentioned above, using a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ will minimize the reduction of the aldehyde.
-
Staged Addition: Adding the reducing agent after allowing sufficient time for the imine to form can also help. Monitor the reaction by TLC or LC-MS to confirm imine formation before adding the reducing agent.
Category 3: General Issues (Purification and Stability)
Question 5: I am struggling with the purification of (1H-Indazol-7-yl)methanamine. It seems to be quite polar. What are the recommended purification methods?
Answer: Primary amines, especially those with a heterocyclic core, are often polar and can be challenging to purify by standard silica gel chromatography.
-
Column Chromatography with Modified Eluent: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent system. This will help to prevent the amine from streaking on the column. A typical eluent system would be dichloromethane/methanol with 0.1-1% triethylamine.
-
Acid-Base Extraction: An acid-base workup can be very effective for purification. The basic amine can be extracted into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an excellent purification method. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or tartrate salt), which is often a crystalline solid that can be easily purified by recrystallization. The free base can then be regenerated if needed.
Question 6: The indazole nitrogen (N1) is reactive and I'm seeing side reactions. Should I be using a protecting group?
Answer: Yes, protecting the indazole nitrogen can prevent side reactions and improve the overall yield and purity of your product. The choice of protecting group depends on the subsequent reaction conditions.
-
Boc Group (tert-Butoxycarbonyl): This is a common protecting group that is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).
-
Benzyl Group (Bn): A robust protecting group that is stable to both acidic and basic conditions.[4] It is typically removed by catalytic hydrogenolysis (H₂, Pd/C), which might be compatible with the final deprotection step if you are using catalytic hydrogenation for the nitrile reduction.[4]
-
SEM Group (2-(Trimethylsilyl)ethoxymethyl): This group can be used for regioselective protection at the N-2 position of the indazole.[5]
Protecting Group Strategy Workflow
Caption: A generalized workflow incorporating a protecting group strategy.
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 7-Cyano-1H-indazole
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 7-cyano-1H-indazole (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., 10 mol% Pd/C or Raney Nickel).
-
Ammonia Addition (Optional): If suppressing secondary amine formation is a concern, the solvent can be saturated with ammonia gas prior to adding the starting material and catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified as described in the purification section (Question 5).
Protocol 2: Reductive Amination of 1H-Indazole-7-carbaldehyde
-
Imine Formation: Dissolve 1H-indazole-7-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate, 5-10 eq) and a catalytic amount of acetic acid to achieve a pH of 5-6. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Perform an acid-base extraction as described in the purification section (Question 5) to isolate the product.
IV. References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Jiao, Z.-F., Zheng, Z.-Y., Zhao, J.-X., Zhang, C.-D., Xu, T.-Y., & Guo, X.-Y. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]
-
Nagy, T., Balogh, J., Srankó, D., & Bakos, J. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 223–233.
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from [Link]
-
Kallan, N. C., & Halcomb, R. L. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (1H-Indazol-7-yl)methanamine hydrochloride
Welcome to the Technical Support Center for the recrystallization of (1H-Indazol-7-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the scientific rationale behind the purification process, ensuring a successful and efficient recrystallization.
Introduction to Recrystallization of (1H-Indazol-7-yl)methanamine hydrochloride
(1H-Indazol-7-yl)methanamine hydrochloride is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical. Recrystallization is a powerful technique for the purification of crystalline solids. The hydrochloride salt of an amine, such as the target compound, is generally more crystalline and has higher aqueous solubility than its freebase form, making it a good candidate for purification by recrystallization.[2]
This guide will provide a framework for troubleshooting common issues encountered during the recrystallization of this specific amine hydrochloride, based on established principles and data from closely related indazole derivatives.
Troubleshooting Guide
This section addresses common problems that may arise during the recrystallization of (1H-Indazol-7-yl)methanamine hydrochloride, their probable causes, and scientifically grounded solutions.
| Problem | Probable Cause(s) | Solution(s) & Scientific Explanation |
| Failure to Dissolve in Hot Solvent | - Insufficient Solvent Volume: The most common reason for incomplete dissolution. - Inappropriate Solvent Choice: The compound may have low solubility in the chosen solvent even at elevated temperatures. | - Incremental Solvent Addition: Add the hot solvent in small portions to the heated crude material with vigorous stirring until complete dissolution is achieved. This ensures the use of a minimal amount of solvent, which is crucial for maximizing yield. - Solvent System Re-evaluation: If a large volume of solvent is required, consider a different solvent or a co-solvent system. For polar amine hydrochlorides, polar protic solvents like methanol, ethanol, or water are good starting points. A mixture, such as methanol/water, can be highly effective for indazole derivatives.[3][4] |
| No Crystal Formation Upon Cooling | - Excess Solvent: The concentration of the compound is below its saturation point at the lower temperature.[3] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. - High Purity of Compound: Very pure compounds can sometimes be resistant to crystallization from a supersaturated solution. | - Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool. - Induce Nucleation: - Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites. - Seeding: Introduce a tiny crystal of the pure compound into the cooled solution to act as a template for crystal growth. - Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| "Oiling Out" of the Compound | - Low Melting Point: The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving. - High Concentration of Impurities: Impurities can lower the melting point of the crude solid. - Rapid Cooling: Cooling the solution too quickly can favor the separation of a liquid phase over solid crystals. | - Lower the Crystallization Temperature: Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. - Slower Cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. This provides more time for ordered crystal lattice formation. - Re-dissolve and Dilute: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. |
| Poor Recovery/Low Yield | - Excessive Solvent Usage: A significant amount of the compound remains dissolved in the mother liquor. - Premature Crystallization: Crystals form in the hot solution and are lost during hot filtration (if performed). - Incomplete Crystallization: Insufficient cooling time or temperature. | - Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat Funnel: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel to prevent premature crystallization. - Sufficient Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for an adequate amount of time before filtration. - Second Crop of Crystals: Concentrate the mother liquor and cool again to obtain a second, albeit likely less pure, crop of crystals. |
| Discolored Crystals | - Colored Impurities: The crude material contains colored impurities that co-crystallize with the product. - Degradation: The compound may be degrading at the boiling point of the solvent. | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before cooling. - Use a Lower Boiling Point Solvent: If degradation is suspected, choose a solvent with a lower boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the recrystallization of (1H-Indazol-7-yl)methanamine hydrochloride?
Q2: How do I perform a small-scale solvent screen to find an optimal solvent?
A2:
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor room temperature solubility. An ideal recrystallization solvent will dissolve the compound at an elevated temperature.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline solid is a promising candidate.
Q3: My compound is an oil at room temperature. Can I still use recrystallization?
A3: If the hydrochloride salt is an oil at room temperature, direct recrystallization will not be possible. However, it is more likely that the freebase form is an oil, and the conversion to the hydrochloride salt is intended to produce a crystalline solid.[2] Ensure that the salt formation was successful. If the salt is indeed an oil, you may need to consider other purification techniques such as column chromatography.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the recrystallized (1H-Indazol-7-yl)methanamine hydrochloride can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
Q5: What safety precautions should I take during the recrystallization?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.
-
Avoid bumping of the boiling solvent by using a stir bar or boiling chips.
-
Consult the Safety Data Sheet (SDS) for (1H-Indazol-7-yl)methanamine hydrochloride and all solvents used.
Experimental Protocol: Recrystallization of (1H-Indazol-7-yl)methanamine hydrochloride
This protocol is based on a successful procedure for a related indazole derivative and general principles of recrystallization.[3][4]
Materials:
-
Crude (1H-Indazol-7-yl)methanamine hydrochloride
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirrer)
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude (1H-Indazol-7-yl)methanamine hydrochloride in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, start with 8 mL of methanol. Heat the mixture with stirring.
-
Co-solvent Addition: Once the methanol is warm, slowly add deionized water (starting with 2 mL for every 8 mL of methanol) until the solid just dissolves. If the solid does not dissolve, add small additional portions of hot methanol until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this stage.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the crystalline product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water (80/20) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]
-
1H-indazol-4-amine - ChemBK. Available at: [Link]
- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents.
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Available at: [Link]
-
1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. Available at: [Link]
-
(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride, 95% Purity, C9H12ClN3, 100 mg. Available at: [Link]
-
(1H-Indazol-5-yl)methanamine hydrochloride - MySkinRecipes. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds... - ResearchGate. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. Available at: [Link]
-
1H-Indazole | C7H6N2 | CID 9221 - PubChem. Available at: [Link]
-
High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - NIH. Available at: [Link]
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K - ResearchGate. Available at: [Link]
-
N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available at: [Link]
Sources
- 1. PubChemLite - 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine hydrochloride (C11H19N3) [pubchemlite.lcsb.uni.lu]
- 2. Buy 1-(Butan-2-YL)-1H-indazol-6-amine [smolecule.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Stability and Storage of Aminomethyl-Indazole Compounds
Welcome to the technical support center for aminomethyl-indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability and integrity of these valuable molecules. Drawing from established principles of organic chemistry and pharmaceutical stability testing, this resource offers troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to Aminomethyl-Indazole Stability
Aminomethyl-indazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The stability of these compounds is paramount for obtaining reliable and reproducible experimental results. Like many complex organic molecules, their integrity can be compromised by environmental factors such as temperature, light, moisture, and pH.[4][5] This guide will delve into the critical aspects of handling and storing aminomethyl-indazole compounds to maintain their quality and performance.
The indazole ring system exists in tautomeric forms, with the 1H-indazole tautomer being generally more thermodynamically stable than the 2H-indazole form.[1][6][7] This inherent chemical characteristic can influence the compound's reactivity and stability. Furthermore, the aminomethyl group introduces a basic site that can affect solubility and reactivity, particularly in relation to pH.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid aminomethyl-indazole compounds?
A1: To ensure long-term stability, solid aminomethyl-indazole compounds should be stored in a tightly sealed, light-resistant container at 2-8°C.[4] For enhanced protection against degradation, particularly oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4] The storage area should be dry and well-ventilated to prevent moisture absorption.[4][8]
Q2: Can I store aminomethyl-indazole compounds at room temperature?
A2: While short-term storage at room temperature in a desiccator may be acceptable for immediate use, long-term storage at room temperature is not recommended. Refrigerated conditions (2-8°C) are advised to slow down potential degradation pathways and maximize the shelf life of the compound.[4]
Q3: My aminomethyl-indazole is a hydrochloride salt. Does this affect its stability and storage?
A3: Yes, forming a hydrochloride salt can improve the stability and handling properties of aminomethyl-indazole compounds. The salt form is generally more crystalline and less prone to degradation than the free base. However, the storage recommendations of 2-8°C in a tightly sealed, light-resistant container still apply. Hydrochloride salts can be hygroscopic, so storage in a dry environment is crucial.
Q4: What are the primary degradation pathways for aminomethyl-indazole compounds?
A4: The primary degradation pathways for aminomethyl-indazole compounds are likely to be oxidation, hydrolysis, and photodegradation.[9][10] The indazole ring can be susceptible to oxidation, and the aminomethyl group can also undergo oxidative degradation. Hydrolysis may occur, particularly at extreme pH values.[5][9] Photodegradation can occur upon exposure to light, especially UV light, which can lead to isomerization or other rearrangements of the indazole core.[11][12]
Q5: How does pH affect the stability of aminomethyl-indazole compounds in solution?
A5: The pH of a solution can significantly impact the stability of aminomethyl-indazole compounds. The aminomethyl group is basic and will be protonated at acidic pH. While this can enhance solubility in aqueous media, both strongly acidic and strongly alkaline conditions can catalyze hydrolysis of certain functional groups that may be present on the molecule.[5][9] For many organic compounds, a pH range of 4 to 6 is often recommended to minimize hydrolysis.[9] It is crucial to determine the optimal pH for your specific compound and application.
Q6: What are the visual signs of degradation?
A6: A noticeable change in color, such as darkening, or a change in the physical form of the solid (e.g., clumping) may indicate degradation.[4] If any such changes are observed, it is advisable to re-analyze the material for purity before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection).[4] 2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere. 3. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use. |
| Change in Color or Physical Appearance of Solid Compound | 1. Exposure to air and/or light leading to oxidation or photodegradation.[4] 2. Exposure to moisture.[4] 3. Storage at an inappropriate temperature.[4] | 1. Ensure the container is always tightly sealed after use and stored in a dark place.[4] If possible, purge the container with an inert gas before sealing.[4] 2. Store the compound in a desiccator. 3. Verify that the storage refrigerator is maintaining the recommended 2-8°C temperature range.[4] |
| Poor Solubility in Aqueous Buffers | The compound may be in its free base form, which can have lower aqueous solubility. The pH of the buffer may not be optimal for dissolution. | 1. Consider using the hydrochloride salt form of the compound for improved aqueous solubility. 2. Adjust the pH of the buffer. For a compound with a basic aminomethyl group, lowering the pH will increase the proportion of the more soluble protonated form. However, be mindful of potential acid-catalyzed degradation. |
| Observation of New Peaks in Chromatographic Analysis of a Solution | Degradation of the compound in solution. This could be due to hydrolysis, oxidation, or photolysis.[9][10][13] | 1. Prepare solutions fresh for each experiment. 2. If solutions need to be stored, conduct a short-term stability study in the desired solvent and storage conditions (e.g., 4°C, protected from light) to determine the acceptable storage duration. 3. Degas solvents to minimize dissolved oxygen and reduce the risk of oxidation. 4. Protect solutions from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[14][15] This information is crucial for developing stability-indicating analytical methods.
Objective: To identify the degradation pathways of an aminomethyl-indazole compound under various stress conditions.
Materials:
-
Aminomethyl-indazole compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Purified water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the aminomethyl-indazole compound in acetonitrile or a suitable solvent mixture.[9]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.[9]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.[9]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.[9]
-
-
Thermal Degradation (Solution):
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60°C for 48 hours, protected from light.[9]
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.[13]
-
-
Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C, protected from light) using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products. Calculate the percentage of degradation.
Visualizations
Workflow for Handling and Storage of Aminomethyl-Indazole Compounds
A recommended workflow for the proper handling and storage of aminomethyl-indazole compounds.
Potential Degradation Pathways
An overview of potential degradation pathways for aminomethyl-indazole compounds.
References
-
ResearchGate. (2021). Photoreaction of Indazole Metastable-State Photoacid. Retrieved from [Link]
-
Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]
-
ResearchGate. (2022). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
- Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
YouTube. (2021). Forced Degradation Studies in Pharmaceutical Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]
-
ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
-
ACS Publications. (2020). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoindazole hydrochloride. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
OUCI. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caribjscitech.com [caribjscitech.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
Technical Support Center: (1H-Indazol-7-yl)methanamine Stability and Degradation
A Foreword from Your Senior Application Scientist:
Welcome to the technical support guide for (1H-Indazol-7-yl)methanamine. As researchers and drug development professionals, understanding the stability of a molecule is paramount to ensuring data integrity, formulation viability, and ultimately, therapeutic efficacy. While specific, published degradation pathways for this exact molecule are not extensively documented, its structure—composed of a thermodynamically stable 1H-indazole core and a reactive benzylic amine sidechain—provides a strong foundation for predicting its stability profile based on established chemical principles.[1][2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to help you anticipate, identify, and solve potential stability-related issues you might encounter during your research. We will explore the likely degradation pathways—primarily oxidation and photodegradation—and provide actionable, field-tested advice to mitigate these challenges.
Frequently Asked Questions (FAQs)
FAQ 1: I'm observing a new, more polar impurity in my LC-MS analysis after storing my compound in solution. What is the likely cause?
This is a classic sign of oxidative degradation. The benzylic amine moiety (-CH₂NH₂) on your molecule is particularly susceptible to oxidation, especially when in solution and exposed to air (oxygen).[5][6][7]
Plausible Reaction: The primary amine can be oxidized to the corresponding aldehyde ((1H-Indazol-7-yl)carbaldehyde) and subsequently to the carboxylic acid (1H-Indazole-7-carboxylic acid). Both of these degradants are significantly more polar than the parent amine, which would explain the earlier elution time (or different retention) on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm by Mass: Check the mass-to-charge ratio (m/z) of the new peak.
-
Look for a mass corresponding to the loss of NH₃ and the addition of O (M - 17 + 16), which suggests aldehyde formation.
-
Look for a mass corresponding to the loss of NH₃ and the addition of O₂ (M - 17 + 32), suggesting carboxylic acid formation.
-
-
Inert Atmosphere: Prepare a fresh solution of your compound using a de-gassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon). If the formation of the impurity is significantly reduced or eliminated, oxidation is the confirmed pathway.
-
Antioxidant Addition: For formulation development, consider the addition of an antioxidant. However, for analytical purposes, working under an inert atmosphere is the preferred diagnostic tool.
FAQ 2: My compound seems to be degrading when exposed to laboratory light, showing several new peaks in the chromatogram. What is happening?
The indazole ring, like many aromatic heterocyclic systems, can be susceptible to photodegradation.[8][9] UV or even high-intensity visible light can provide the energy needed to initiate photochemical reactions.
Plausible Pathways:
-
Phototransposition: Indazoles are known to rearrange to form benzimidazoles under UV irradiation.[8][9] This is a significant structural change that would result in a new species with a different retention time and UV spectrum.
-
Photodimerization: Some indazole derivatives can undergo [2+2] cycloadditions, forming dimers, especially if substituents promote this pathway.[8]
-
Photo-oxidation: Light can catalyze the oxidation of the benzylic amine, accelerating the pathway described in FAQ 1.
Troubleshooting Steps:
-
Protect from Light: Immediately repeat the experiment using amber vials or by wrapping your glassware in aluminum foil. If the degradation is prevented, photosensitivity is confirmed.
-
Conduct a Photostability Study: As per ICH Q1B guidelines, intentionally expose a solution and solid sample of your compound to a controlled light source (e.g., a photostability chamber) and analyze the samples at various time points to characterize the degradants.[10]
-
Analyze UV-Vis Spectrum: Compare the UV-Vis spectrum of the parent compound and the degradants. A significant shift in the λ-max can indicate a change to the core heterocyclic structure, such as the rearrangement to a benzimidazole.
FAQ 3: I've noticed a loss of potency in my solid-state sample over time, even when stored in the dark. Could this be thermal degradation?
While the 1H-indazole core is generally thermodynamically stable, the overall stability of the molecule depends on its crystal lattice and the presence of reactive functional groups.[2][3] Thermal stress can provide the activation energy for degradation, especially if reactive impurities are present.
Plausible Pathways:
-
Oxidation: Solid-state oxidation can still occur, albeit much slower than in solution. This can be accelerated by heat.
-
Interaction with Impurities: Trace amounts of reactive impurities (e.g., residual acid or base from synthesis) can catalyze degradation at elevated temperatures.
Troubleshooting Steps:
-
Accelerated Stability Study: Conduct a formal accelerated stability study by exposing the solid compound to elevated temperatures (e.g., 40°C, 60°C) and humidity (e.g., 75% RH), as outlined in ICH Q1A guidelines.[11]
-
Characterize Impurities: Analyze the sample by LC-MS to identify the degradation products. If they match those from oxidative stress tests, you can confirm that heat is accelerating oxidation.
-
DSC Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting point and check for any exothermic events prior to melting, which could indicate thermal decomposition.
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for (1H-Indazol-7-yl)methanamine based on its chemical structure.
Caption: Workflow for a systematic forced degradation study.
4. Data Interpretation:
-
Specificity: The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Mass Balance: The total amount of the drug and its impurities should remain relatively constant. A significant drop in mass balance may indicate the formation of non-UV active compounds or volatile products.
-
Pathway Elucidation: Use the MS data to propose structures for the observed degradants and map out the degradation pathways under each stress condition.
By following this structured approach, you will gain a comprehensive understanding of the stability profile of (1H-Indazol-7-yl)methanamine, enabling you to develop robust analytical methods, design stable formulations, and define appropriate storage conditions for your valuable research material.
References
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ChemInform. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry. Available at: [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. Chemistry – A European Journal. Available at: [Link]
-
Benzylic Oxidations and Reductions. Chemistry LibreTexts. Available at: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. OUCI. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]
-
1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Publishing. Available at: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]
-
Selective Aerobic Oxidation of Benzyl Amines. Advances in Engineering. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
-
Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of the Chilean Chemical Society. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The photocyclization of a hydrazone to an indazole. IBM Research. Available at: [Link]
-
Identification of degradation products of some common amines determined by the different methods of GC. ResearchGate. Available at: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]
-
1H-Indazole. PubChem. Available at: [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 7. advanceseng.com [advanceseng.com]
- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of (1H-Indazol-7-yl)methanamine
Introduction: (1H-Indazol-7-yl)methanamine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The purity of this intermediate is paramount, as even trace impurities can compromise the yield, purity, and biological activity of the final drug substance. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and optimize the purification of this valuable compound. We will explore common impurities, analytical characterization techniques, and robust purification protocols, explaining the scientific rationale behind each step.
Part 1: Impurity Profiling & Analytical Characterization
A successful purification strategy begins with a thorough understanding of what needs to be removed. The nature and quantity of impurities will dictate the most effective purification method.
Q1: What are the most common impurities I should expect in my crude (1H-Indazol-7-yl)methanamine?
The impurity profile is intrinsically linked to the synthetic route employed. Most modern syntheses of indazoles involve the cyclization of substituted benzonitriles with hydrazine or its derivatives.[3][4]
Common Impurity Classes:
-
Unreacted Starting Materials: Residual precursors, such as 2-methyl-6-nitrobenzonitrile or related compounds, are common.
-
Regioisomers: The formation of indazoles can often lead to a mixture of isomers (e.g., 1H vs. 2H tautomers or positional isomers if the cyclization is not perfectly regioselective). Separating these is often the primary purification challenge.[5]
-
Reaction Byproducts: Side-products from incomplete reactions or competing pathways. For instance, if a reduction step is used to form the aminomethyl group, incompletely reduced intermediates (like the corresponding nitrile or aldehyde) may be present.
-
Residual Reagents & Solvents: Hydrazine, a common reagent, is toxic and must be completely removed.[2][5] Solvents used in the reaction or initial work-up (e.g., DMSO, NMP, Ethyl Acetate) are also frequent contaminants.[6][7]
Q2: Which analytical techniques are essential for assessing the purity of my sample?
A multi-pronged analytical approach is necessary for a complete picture of your sample's purity and identity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase (RP) method is typically suitable for this polar compound, allowing for the quantification of impurities by peak area percentage.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the main peak and provides mass information for unknown impurity peaks, aiding in their identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product. It can also detect and help identify impurities if they are present in sufficient quantities (>1-5%).[9][10]
Table 1: Summary of Key Analytical Techniques
| Technique | Primary Use | Key Insights Provided |
| RP-HPLC | Purity determination and quantification | Percentage purity, detection of minor impurities, retention time. |
| LC-MS | Identity confirmation and impurity analysis | Molecular weight of the target compound and impurities. |
| NMR (¹H, ¹³C) | Structural elucidation and confirmation | Confirms the correct isomeric structure, identifies functional groups. |
| FTIR | Functional group confirmation | Rapidly confirms the presence of key bonds (e.g., N-H stretches).[8] |
Part 2: Troubleshooting & Purification Strategy Selection
The choice of purification method depends directly on the purity level of the crude material. The following workflow provides a general decision-making framework.
Purification Strategy Decision Workflow
Caption: Decision workflow for purification.
Q3: My crude product is highly impure (<95%). What is the best primary purification method?
Answer: For complex mixtures with significant impurities, flash column chromatography is the most effective initial purification step. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Causality: The primary amine in (1H-Indazol-7-yl)methanamine makes it quite polar and basic. On standard acidic silica gel, this can lead to significant peak tailing or even irreversible binding. To counteract this, the mobile phase should be "basified."
-
Rationale for Basification: Adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase serves two purposes:
-
It deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic amine.
-
It ensures the amine product remains in its neutral, less polar form, allowing it to migrate up the column more effectively.
-
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. If solubility is low, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Mobile Phase Selection:
-
System: Dichloromethane (DCM) / Methanol (MeOH).
-
Modifier: Add 0.5-1% triethylamine (Et₃N) or NH₄OH to the prepared mobile phase mixture.
-
-
Elution Protocol:
-
Start with 100% DCM (containing 1% Et₃N).
-
Gradually increase the percentage of MeOH (e.g., in 1-2% increments) to create a polarity gradient. A typical gradient might be from 0% to 10% MeOH in DCM.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q4: My product is moderately pure (>95%), but I need to remove minor impurities, especially a stubborn isomer. What should I do?
Answer: For removing small amounts of closely related impurities, recrystallization is the superior and more scalable technique.[5] It relies on the principle that the target compound and the impurity have different solubilities in a given solvent system at different temperatures.
Causality: A successful recrystallization requires finding a solvent (or solvent pair) in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain in solution. For amine-containing indazoles, polar protic solvents are often a good starting point. A study on a similar indazole derivative found a binary solvent system to be optimal for separating isomers.[5]
Detailed Protocol: Recrystallization Solvent Screening
-
Solvent Selection: Screen a range of solvents with varying polarities. See Table 2 for suggestions.
-
Screening Procedure (Small Scale):
-
Place ~20-30 mg of your crude material into a small vial.
-
Add the chosen solvent dropwise at room temperature until a slurry is formed. Observe if it dissolves.
-
If it does not dissolve at room temperature, heat the vial gently (e.g., in a water bath) while adding more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for 30-60 minutes.
-
Observe for the formation of crystals. The ideal solvent will yield a high recovery of crystalline solid.
-
-
Binary Solvent Systems: If a single solvent is not ideal (e.g., the compound is too soluble in one, and insoluble in another), use a binary system like Methanol/Water or Ethyl Acetate/Heptane. Dissolve the compound in the "good" solvent at an elevated temperature and slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Good starting point for many amine compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Medium Polarity | Often used in combination with an anti-solvent like heptane. |
| Methanol/Water | Polar Protic Pair | A proven system for related aminoindazoles.[5] Start with a ratio like 80:20 (v/v). |
| Toluene | Non-polar | May be effective if impurities are highly polar. |
Part 3: Advanced Troubleshooting & FAQs
Q5: My ¹H NMR spectrum shows broad peaks for the N-H protons. Is this normal?
Answer: Yes, this is very common. The protons on the indazole and amine nitrogens can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process often leads to signal broadening. To confirm these peaks, you can perform a D₂O exchange experiment: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton signals should disappear or significantly decrease in intensity.
Q6: I am using reverse-phase HPLC, but my amine is still tailing. How can I improve the peak shape?
Answer: Peak tailing for basic compounds on RP-HPLC is usually caused by secondary interactions with residual, un-capped silanol groups on the C18 stationary phase.
-
Solution: Add a mobile phase modifier. Using a low concentration of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the amine to form an ammonium salt (R-NH₃⁺). It will also protonate the silanol groups (Si-OH), effectively creating a positive-positive charge repulsion that prevents the secondary interaction and results in sharp, symmetrical peaks.[11]
Q7: Can I use normal-phase chromatography instead of reverse-phase?
Answer: Yes, normal-phase chromatography (e.g., with a bare silica, diol, or cyano column) can be used. However, due to the polar nature of (1H-Indazol-7-yl)methanamine, you will need a highly polar mobile phase (like the DCM/MeOH system described for flash chromatography). For analytical purposes, reverse-phase methods are generally more common and reproducible for this class of compounds.
References
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]
-
Krasowska, D., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molecules, 27(1), 226. Available from: [Link]
-
Yoo, W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(15), 3978–3981. Available from: [Link]
-
Kushwaha, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available from: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]
-
Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available from: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
- Counceller, C. M., & Inamoto, K. (2011). Method of synthesizing 1H-indazole compounds. Google Patents, US8022227B2.
-
Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from: [Link]
-
Wang, X., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 50(74), 10794-10797. Available from: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of Indazole Synthesis
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their indazole synthesis from the laboratory bench to a larger scale. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis at scale presents unique challenges.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities with confidence.
I. Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during the scale-up of indazole synthesis.
Issue 1: Poor or Inconsistent Regioselectivity (N1 vs. N2 Isomers)
Q: My reaction produces a variable mixture of N1 and N2 alkylated indazole isomers, which is difficult to reproduce at a larger scale. How can I improve the regioselectivity?
A: This is one of the most significant challenges in indazole synthesis. The indazole anion is ambident, and its mesomeric nature means that alkylation can occur at either nitrogen, leading to mixtures of N1 and N2 isomers.[7][8] The ratio is highly sensitive to substrate electronics, counter-ion, solvent, and temperature.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Control | Under kinetically controlled conditions (polar aprotic solvents, lower temperatures), the harder N1 position is often favored. Under thermodynamic control (higher temperatures, longer reaction times), the initially formed mixture can equilibrate to the more stable isomer. | Investigate both kinetic (e.g., NaH in DMF at 0°C) and thermodynamic (e.g., Cs2CO3 in refluxing xylene) conditions. A recent study found that a thermodynamically controlled process can be highly selective for the N1-isomer.[7][9][10] |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a "freer" indazole anion and often favoring N1 alkylation. Protic solvents can hydrogen bond with the anion, influencing the regioselectivity. | Screen a range of solvents with varying polarities. Consider less common solvents like 2-MeTHF or CPME for improved selectivity and easier work-up. |
| Base and Counter-ion | The nature of the base and the resulting counter-ion (e.g., Li+, Na+, K+, Cs+) can influence the aggregation state and reactivity of the indazolide anion. Larger, softer cations like Cs+ often favor N2 alkylation. | Systematically screen different bases (e.g., NaH, K2CO3, Cs2CO3, DBU). The choice of base can be critical for achieving high selectivity.[7] |
| Steric Hindrance | Bulky substituents on the indazole ring or the electrophile can sterically direct the alkylation to the less hindered nitrogen atom. | If your synthesis allows, consider introducing a bulky directing group that can be removed later. |
Issue 2: Formation of Intractable Byproducts and Impurities
Q: During scale-up, I'm observing new or increased levels of impurities, such as dark-colored materials or compounds that are difficult to separate. What are these, and how can I prevent them?
A: The formation of byproducts is a common issue when reaction times are extended or temperatures are less controlled, as can happen during scale-up.
Common Byproducts & Mitigation Strategies:
-
Indole Dimers: Especially in nitrosation reactions of indoles to form indazoles, deep red or brown colored dimers can form.[11]
-
Solution: Employ a slow, reverse addition of the indole to the nitrosating mixture to maintain a low concentration of the reactive intermediate. Ensure efficient stirring to avoid localized "hot spots" of high reactant concentration.[11]
-
-
Hydrazone Formation: In syntheses involving hydrazines, incomplete cyclization can leave residual hydrazone intermediates.[1]
-
Solution: Ensure complete conversion by optimizing reaction time and temperature. A slight excess of one reagent or the addition of a dehydrating agent (if compatible) may drive the reaction to completion.
-
-
Oxidation/Decomposition Products: Some indazole syntheses, particularly those at elevated temperatures, can lead to decomposition.[12] For instance, in the synthesis of 6-nitro-1H-indazole-3-carbaldehyde, the corresponding carboxylic acid can form as a byproduct.[11]
-
Solution: Carefully control the reaction temperature. Perform a thermal stability study of your starting materials and product. Consider running the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation.
-
Issue 3: Thermal Runaway and Exothermic Events
Q: My reaction is highly exothermic, and I'm concerned about safety during scale-up. How do I assess and control the thermal risk?
A: Thermal safety is the most critical consideration during scale-up. The rate of heat generation increases with the volume of the reaction, while the ability to remove heat (surface area-to-volume ratio) decreases.[13][14][15] This can lead to a dangerous, self-accelerating reaction known as a thermal runaway.[13][16][17][18][19] The nitrogen-nitrogen bond in the indazole ring is an inherent energetic feature that requires careful management.[7][8]
Workflow for Thermal Hazard Assessment:
Caption: Workflow for Thermal Hazard Assessment.
Key Steps & Explanations:
-
Screening with Differential Scanning Calorimetry (DSC): This initial test will identify the onset temperature of any exothermic events for your reaction mixture.
-
Adiabatic Calorimetry (ARC or TSU): If a significant exotherm is detected, more detailed studies are required to determine the Time to Maximum Rate under adiabatic conditions (TMRad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[10] This data is crucial for safe process design.
-
Control Measures:
-
Semi-batch or Continuous Flow: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reagent is added slowly. This allows the cooling system to keep up with the heat generated. Continuous flow processing offers even better heat transfer and safety.[20][21]
-
Cooling Capacity: Ensure your reactor's cooling system is capable of handling the maximum heat output of the reaction.
-
Emergency Quench/Dumping: Have a validated plan for quenching the reaction (e.g., adding a cold, inert solvent or an inhibitor) or dumping the reactor contents into a larger, cooled vessel in case of a cooling failure.
-
Issue 4: Purification Becomes a Bottleneck
Q: The chromatographic purification that worked well in the lab is not practical for the multi-kilogram scale. What are my options?
A: Relying on column chromatography for large-scale purification is often a sign of a suboptimal reaction.[7][8] It leads to high solvent usage, increased cost, and a high Process Mass Intensity (PMI).[7][8][22]
Purification Strategy Pyramid:
Caption: Hierarchy of Purification Methods for Scale-Up.
Alternative Strategies:
-
Optimize for Crystallization: This is the most effective and scalable purification method.
-
Action: Re-invest time in reaction optimization to achieve a cleaner crude product. Screen a wide range of solvents and solvent/anti-solvent systems to find conditions for direct crystallization of the desired product. Consider forming a salt of your indazole to improve its crystalline properties.[10]
-
-
Liquid-Liquid Extraction: Use pH-controlled extractions to separate acidic, basic, and neutral components. The basicity of the indazole nitrogens can be exploited for this purpose.[23]
-
Telescoping Processes: Develop a "telescoped" synthesis where the crude product from one step is used directly in the next without a full workup and isolation.[7][8][20] This minimizes handling and potential for introducing impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the main classes of indazole synthesis, and which are most amenable to scale-up? A1: Indazole synthesis can be broadly categorized into methods that form the N-N bond and those that form the N-C bond last.
-
Classical Methods (e.g., from o-toluidine): These often involve energetic intermediates like diazonium salts, which require careful temperature control and pose significant safety risks at scale.[1][16]
-
Davis-Beirut Reaction: This method uses inexpensive starting materials (e.g., 2-nitrobenzylamines) and avoids toxic metals.[1][24][25][26] However, it can require heating and careful control of basic conditions.
-
Modern Catalytic Methods (e.g., Pd, Cu, Co-catalyzed): These often offer milder conditions and broader functional group tolerance.[1][4][23][27] However, the cost of catalysts and ligands, as well as the need for their removal from the final product, can be a challenge for scale-up.[1] Metal-free alternatives are increasingly being developed to address these issues.[1][4] The "best" method depends on your specific target molecule, but those that avoid unstable intermediates and use robust, inexpensive reagents are generally preferred for large-scale production.
Q2: My process has a very high Process Mass Intensity (PMI). How can I make it more efficient and "greener"? A2: A high PMI indicates that a large amount of waste is being generated relative to the amount of product. This is common in processes with multiple distillations to dryness, use of drying agents like MgSO4, and chromatographic purification.[7][8]
-
To reduce PMI:
-
Choose higher concentration reactions: Safely increasing the reaction concentration reduces solvent volume.
-
Replace problematic solvents: Switch from solvents like dichloromethane or DMF to more environmentally friendly options like 2-MeTHF or CPME.
-
Eliminate chromatography: As discussed above, focus on developing a crystalline final product.
-
Telescope steps: Avoid intermediate workups and isolations where possible.[20]
-
Q3: How do I handle a reaction that requires a metal catalyst on a large scale? A3: The primary challenges are the cost of the catalyst, ensuring its complete removal from the final product (a regulatory requirement), and potential catalyst deactivation.
-
Solutions:
-
Catalyst Loading: Perform optimization studies to use the lowest possible catalyst loading that still provides an efficient reaction.
-
Leaching Studies: Analyze your final product for residual metal content using techniques like ICP-MS.
-
Purification: Develop specific methods to remove the metal, such as treatment with activated carbon, metal scavengers, or crystallization.
-
III. Experimental Protocol: A General Framework for Scale-Up Optimization
This protocol provides a systematic approach to transitioning an indazole synthesis from the lab to a pilot scale, focusing on safety, robustness, and efficiency.
Objective: To develop a safe, scalable, and robust process for the synthesis of a target indazole derivative.
Methodology:
-
Paper & Safety Review (Pre-Lab)
-
Thoroughly review the literature for the chosen synthetic route. Identify any known safety hazards associated with the reagents, intermediates, or reaction type (e.g., exothermic, gas evolution).
-
Perform a preliminary thermal hazard assessment using literature data. Are any reagents known to be thermally unstable? Does the reaction type (e.g., nitration, diazotization) have a high potential for thermal runaway?[13][18]
-
-
Initial Lab-Scale Re-optimization (1-10 g scale)
-
Confirm the baseline result from the literature or initial discovery work.
-
Parameter Screening: Systematically screen key parameters using a Design of Experiments (DoE) approach if possible.
-
Solvent: Test a minimum of 3-5 solvents.
-
Base/Catalyst: Screen a range of bases or catalysts.
-
Temperature: Evaluate the effect of temperature in 10-20°C increments.
-
Concentration: Assess the impact of reaction concentration on yield and impurity profile.
-
-
Impurity Identification: Identify the major byproducts by LC-MS and NMR to understand the side reactions that are occurring.[11]
-
-
Process Safety Evaluation (Required before >20 g scale)
-
Prepare a sample of the complete reaction mixture (all reagents and solvents).
-
Submit the sample for Differential Scanning Calorimetry (DSC) .
-
If a significant exotherm is observed, proceed to Adiabatic Calorimetry (ARC/TSU) to quantify the risk and define safe operating temperature and addition limits.[10]
-
-
Work-up and Isolation Optimization
-
Avoid chromatography. Focus on developing a robust isolation procedure.
-
Crystallization Screening: Use the optimized crude material to screen for a suitable crystallization solvent or solvent/anti-solvent system.
-
Extraction Studies: If the product is not crystalline, develop a pH-based liquid-liquid extraction procedure to remove key impurities.
-
-
Demonstration on Scale (100 g scale)
-
Write a detailed batch record based on the optimized and safety-tested procedure.
-
Perform the reaction in a jacketed glass reactor that mimics the geometry of a pilot-plant vessel.[15]
-
Monitor the reaction temperature profile closely. Ensure the internal temperature does not deviate significantly from the jacket temperature.
-
Isolate and dry the product, ensuring it meets the pre-defined quality specifications.
-
Calculate the yield and Process Mass Intensity (PMI) to quantify the process efficiency.[7][8]
-
IV. References
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
-
Wang, J., Mccreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 6367–6373. [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). The Journal of Organic Chemistry. [Link]
-
Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. (n.d.). ResearchGate. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). ResearchGate. [Link]
-
Telescoped continuous flow synthesis of benzimidazoles from o -phenylenediamines and carboxylic acids. (2026). ResearchGate. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
-
Tandon, R., Singh, S., Kaur, M., & Singh, V. L. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27284–27315. [Link]
-
Davis–Beirut reaction. (n.d.). Wikipedia. [Link]
-
Chemical reaction hazards and the risk of thermal runaway. (2014). Health and Safety Executive. [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]
-
Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. (2021). PMC. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]
-
Runaway Reaction During Production of an Azo Dye Intermediate. (2025). ResearchGate. [Link]
-
Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]
-
Causes and consequences of thermal runaway incidents—Will they ever be avoided? (2025). ResearchGate. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (2021). AIChE. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. (n.d.). PubMed. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). ResearchGate. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate. [Link]
-
Synthesis of indazole-based fluorophores. (2026). PubMed. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). Semantic Scholar. [Link]
-
Challenges in downstream purification of advanced therapies. (2022). Cytiva. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cedrec.com [cedrec.com]
- 14. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 15. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. icheme.org [icheme.org]
- 19. [PDF] INCIDENTS IN THE CHEMICAL INDUSTRY DUE TO THERMAL-RUNAWAY CHEMICAL REACTIONS | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 22. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 23. caribjscitech.com [caribjscitech.com]
- 24. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 25. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Catalyst selection for the hydrogenation of nitroindazoles
Technical Support Center: Hydrogenation of Nitroindazoles
Welcome to the technical support center for the catalytic hydrogenation of nitroindazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing the nitro group on an indazole core. As a foundational step in synthesizing many pharmaceutically active compounds, this transformation requires careful consideration of catalyst choice, reaction conditions, and potential side reactions. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Part 1: Catalyst Selection Fundamentals
This section addresses the most frequent initial questions regarding catalyst choice for nitroindazole reduction. The selection process is critical, as it directly impacts yield, purity, and the preservation of other functional groups.
Q1: What are the primary catalysts recommended for the hydrogenation of a nitroindazole?
The "best" catalyst is highly dependent on the specific molecular structure of your nitroindazole, particularly the presence of other reducible functional groups. However, for the general transformation of a nitro group to an amine on an aromatic scaffold, three catalysts are industry standards:
-
Palladium on Carbon (Pd/C): This is often the first choice for aromatic nitro group reductions due to its high activity, efficiency, and cost-effectiveness.[1][2] It typically provides clean and fast conversions under mild conditions (e.g., low H₂ pressure, room temperature).[3]
-
Raney Nickel (Raney® Ni): An excellent and often more economical alternative to palladium.[4] It is particularly useful when the substrate contains functionalities that are sensitive to hydrogenolysis, such as aromatic halogens (Cl, Br, I), where Pd/C might cause undesired dehalogenation.[1]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that is effective for reducing a wide variety of functional groups, including the nitro group.[4] It can also be used for the hydrogenation of the aromatic ring itself under more forcing conditions, so careful control of the reaction is necessary.[5]
Q2: My nitroindazole has a halogen substituent. Which catalyst should I use to avoid dehalogenation?
This is a classic chemoselectivity challenge. The high activity of Palladium on Carbon (Pd/C) often leads to concurrent hydrodehalogenation, especially with bromides and iodides.
Primary Recommendation: Raney Nickel is the preferred catalyst in this scenario.[1] It is known to be less prone to causing hydrogenolysis of aryl halides compared to Pd/C.
Alternative Approaches:
-
Modified Platinum Catalysts: A sulfur-modified platinum on carbon catalyst (e.g., 3% Pt/C, sulfur-modified) can effectively hydrogenate nitro groups while inhibiting dehalogenation.[6]
-
Non-Catalytic Methods: If catalytic hydrogenation proves problematic, consider classical metal/acid reductions, such as Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic media (e.g., acetic or hydrochloric acid).[1][2] These methods show excellent tolerance for halogens but involve more demanding workups to remove metal salts.[7]
Q3: How do I choose between different types and grades of Palladium on Carbon (Pd/C)?
Not all Pd/C is the same. Suppliers offer various types that can influence the reaction's outcome. For instance, TCI Chemicals provides several grades with distinct properties:
-
Weakly Acidic (LA type): Effective for hydrogenating nitro groups at low temperature and pressure.[6]
-
Weakly Basic (LB type): Also effective for nitro group reduction under mild conditions and may influence selectivity with pH-sensitive substrates.[6]
-
General Purpose (M type): A standard choice for a broad range of hydrogenations, including nitro groups.[6]
The choice depends on the specific needs of your substrate. If you are experiencing side reactions, switching to a grade with a different surface pH may resolve the issue.
Catalyst Selection Workflow
The following diagram provides a decision-making framework for selecting the appropriate catalyst for your nitroindazole hydrogenation.
Caption: A decision tree for initial catalyst selection in nitroindazole hydrogenation.
Part 2: Troubleshooting Common Issues
Even with the right catalyst, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Q4: My reaction is stalled or shows very low conversion. What are the likely causes?
Low or no conversion is a frequent issue. Before making drastic changes, systematically check the following potential causes.[8]
-
Catalyst Inactivity/Poisoning:
-
Cause: The catalyst may be old, improperly handled, or poisoned by contaminants in the substrate or solvent. Sulfur compounds are notorious poisons for noble metal catalysts.[9]
-
Solution: Use fresh, high-quality catalyst. Ensure your starting material and solvent are pure. If catalyst poisoning is suspected, pretreating the substrate with activated carbon can sometimes remove the impurities.
-
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst is too low for the scale of the reaction. While catalytic, the reaction rate is dependent on the available active sites.[10]
-
Solution: Increase the catalyst loading. A typical starting point for Pd/C is 5-10% by weight relative to the substrate.
-
-
Inadequate Hydrogen Supply or Mixing:
-
Cause: This is a mass transfer problem. The hydrogen gas is not reaching the catalyst surface efficiently. This can be due to low pressure, poor agitation, or a leak in the system.
-
Solution: Ensure your system is properly sealed. Increase the hydrogen pressure (within safe limits of your equipment).[8] Significantly increase the stirring rate to ensure the catalyst remains suspended and in contact with both the substrate in solution and the dissolved hydrogen.
-
-
Poor Substrate Solubility:
-
Cause: If the nitroindazole is not fully dissolved in the chosen solvent, the reaction becomes a three-phase system (solid, liquid, gas), which can be extremely slow.
-
Solution: Choose a solvent in which your substrate has good solubility. Common solvents include ethanol, methanol, ethyl acetate, and acetic acid.[9][11] Gentle heating may be required, but be aware this can also increase the rate of side reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for diagnosing and resolving low conversion issues.
Q5: I am observing byproducts. How can I improve the selectivity of my reaction?
Byproduct formation usually stems from the reduction of other functional groups or from the condensation of reaction intermediates. The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[12] These intermediates can sometimes react with each other to form azo or azoxy compounds, especially if hydrogen availability at the catalyst surface is limited.[1]
Strategies to Improve Selectivity:
-
Optimize Reaction Conditions: Milder conditions (lower temperature, lower pressure) generally favor the reduction of the most labile group (the nitro group) and can prevent over-reduction of other functionalities.[8]
-
Ensure Efficient Hydrogen Transfer: Vigorous stirring is crucial. If hydrogen concentration at the catalyst surface is low, the hydroxylamine intermediate has a longer residence time and is more likely to participate in side reactions.
-
Change the Catalyst: As discussed in Q2, if you are seeing dehalogenation with Pd/C, switch to Raney Ni.[1] If you are seeing ring reduction, your catalyst may be too active or conditions too harsh; consider a less active catalyst or milder conditions.
-
Adjust the pH: The pH of the reaction medium can influence the stability of intermediates. Adding a small amount of acid or base can sometimes suppress byproduct formation, although this must be evaluated on a case-by-case basis.[8]
Comparative Table of Common Catalysts
| Feature | Palladium on Carbon (Pd/C) | Raney Nickel (Raney® Ni) | Platinum(IV) Oxide (PtO₂) |
| Primary Use | General-purpose aromatic nitro reduction[1] | Nitro reduction with halogen presence[1] | Highly active, broad-spectrum reduction[4] |
| Activity | High | Moderate to High | Very High |
| Chemoselectivity | Good, but risks hydrogenolysis[13][14] | Excellent for preserving halogens[1] | Can be less selective; may reduce rings[5] |
| Safety Concern | Pyrophoric when dry, especially after use[15][16] | Pyrophoric, must be stored under water[16] | Less pyrophoric than Pd/C or Raney Ni |
| Typical Loading | 5-10 wt% | Slurry, often used in excess | 1-5 wt% |
| Cost | Moderate (Precious Metal) | Low to Moderate | High (Precious Metal) |
Part 3: Safety and Handling
Catalytic hydrogenation is a high-hazard operation. Strict adherence to safety protocols is non-negotiable.
Q6: What are the critical safety precautions for handling hydrogenation catalysts and hydrogen gas?
-
Pyrophoric Catalysts: Spent hydrogenation catalysts, particularly Pd/C and Raney Ni, are highly pyrophoric and can ignite spontaneously upon exposure to air.[15][16]
-
Handling: Never allow the catalyst to dry in the open air. After the reaction, the catalyst must be filtered carefully. The filter cake should be kept wet with solvent (e.g., water or ethanol) at all times.
-
Quenching & Disposal: The wet catalyst should be transferred to a separate, labeled waste container. It can be quenched by slowly and carefully adding it to a large volume of water. Do not dispose of it in a general solid waste bin, as it can ignite other materials as it dries.[16]
-
-
Flammable Hydrogen Gas: Hydrogen has a very wide explosive range in air (4-75%) and an extremely low ignition energy.[15]
-
Inert Atmosphere: Always assemble your reaction apparatus and add the catalyst and solvent under an inert atmosphere (Nitrogen or Argon). Purge the system thoroughly with the inert gas before introducing hydrogen.[17]
-
Leak Checks: Before pressurizing, check the entire system for leaks.
-
Ventilation: All hydrogenation reactions must be conducted inside a certified chemical fume hood.[18]
-
-
Exothermic Reaction: The reduction of a nitro group is highly exothermic.[19]
-
Monitoring: Monitor the reaction temperature and pressure closely, especially at the beginning. Rapid hydrogen uptake can lead to a significant temperature spike.
-
Cooling: Have a cooling bath (e.g., an ice-water bath) on standby to manage any potential thermal runaway.
-
Part 4: Experimental Protocols
This section provides a generalized, step-by-step procedure for a typical lab-scale hydrogenation.
Experimental Protocol: General Procedure for the Hydrogenation of a Nitroindazole using Pd/C
This protocol is a starting point and should be adapted based on the specific substrate and scale.
Materials:
-
Nitroindazole substrate
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% relative to substrate)
-
Anhydrous Ethanol or Ethyl Acetate
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Celite® (for filtration)
-
Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add the nitroindazole substrate (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.05-0.10 g per 1.0 g of substrate).
-
Solvent Addition: Add the solvent (e.g., ethanol) to dissolve the substrate completely. The volume should be sufficient to allow for efficient stirring.
-
Inerting the System: Seal the reaction vessel. Evacuate the vessel under vacuum and backfill with nitrogen. Repeat this purge cycle at least three times to ensure all oxygen is removed.
-
Introducing Hydrogen: After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure via a balloon or 1-3 bar in a pressure vessel).
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by observing hydrogen uptake (for pressure systems) or by TLC/LC-MS analysis of small, carefully withdrawn aliquots. The reaction is typically complete within 2-16 hours.
-
Reaction Quench and Catalyst Removal:
-
Once the reaction is complete, stop the stirring and cease the hydrogen supply.
-
Carefully purge the system with nitrogen gas (3 cycles) to remove all residual hydrogen.[17]
-
Prepare a small pad of Celite® in a Büchner funnel.
-
Under nitrogen or taking extreme care to avoid air exposure to the catalyst, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent to recover any residual product. CRITICAL: Do not allow the filter cake to run dry. Keep it wet with solvent.
-
-
Workup: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aminoindazole product. The product can be purified further by recrystallization or column chromatography if necessary.
-
Catalyst Disposal: Immediately transfer the wet filter cake to a labeled waste container and quench as described in the safety section.
References
- Vertex AI Search.
- Vertex AI Search. Nitro Reduction - Common Conditions.
- Vertex AI Search. Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Vertex AI Search. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Benchchem.
- Wikipedia. Reduction of nitro compounds.
- ChemRxiv.
- Scribd.
- ResearchGate.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- UW-Madison Chemistry.
- MDPI.
- RWTH Publications.
- ResearchGate.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Benchchem.
- ACS Publications.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guides.
- ResearchGate.
- ResearchGate.
- University of Pittsburgh.
- Johnson Matthey.
- Stanford Environmental Health & Safety.
- TCI Chemicals.
- ResearchGate. Optimization of reaction conditions for the synthesis of indazolones.
- ResearchGate. Chemoselective hydrogenation of different substituted nitroarenes... Table.
- Queen's University Belfast.
- ResearchGate.
- ResearchGate. Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles....
- JoVE. meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
- Sigma-Aldrich.
- Benchchem.
- HEL Group.
- ResearchGate.
- Royal Society of Chemistry. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.
- Royal Society of Chemistry.
- ResearchGate.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. helgroup.com [helgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. chem.wisc.edu [chem.wisc.edu]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solvent Effects in the Synthesis of (1H-Indazol-7-yl)methanamine
Welcome to the technical support guide for the synthesis of (1H-Indazol-7-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the critical role of solvents in this synthesis. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: Why Solvent Choice is Critical
The synthesis of (1H-Indazol-7-yl)methanamine, a valuable building block in pharmaceutical research, typically proceeds through one of two primary routes: the reduction of 1H-indazole-7-carbonitrile or the reductive amination of 1H-indazole-7-carbaldehyde. In both pathways, the choice of solvent is not merely a matter of solubility but a crucial parameter that dictates reaction rate, yield, purity, and the formation of side products. The indazole moiety itself, with its acidic N-H proton and aromatic system, can interact with solvents in ways that influence the reactivity of adjacent functional groups.[1][2] This guide will dissect these solvent effects to help you navigate the complexities of your synthesis.
Troubleshooting Guide & FAQs
Section 1: Issues Related to the Reduction of 1H-Indazole-7-carbonitrile
The reduction of the nitrile group to a primary amine is a key transformation. The choice of reducing agent and solvent are intrinsically linked.
FAQ 1: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) is sluggish or incomplete. Could the solvent be the issue?
Answer: Absolutely. LiAlH₄ is a powerful reducing agent, but its efficacy is highly dependent on the solvent.[3]
-
Common Solvents: Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are standard choices. LiAlH₄ is not fully soluble and exists as a suspension in these solvents.[3]
-
The Problem with Poor Solvation: If your starting material, 1H-indazole-7-carbonitrile, has poor solubility in the chosen ether, the reaction will be slow due to the heterogeneous nature of the mixture. Insufficient solvation of the intermediate imine salt can also hinder the second hydride addition.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols.[3] Ensure your solvent and glassware are scrupulously dry.
-
Solvent Comparison: THF is generally a better solvent than diethyl ether for many organic molecules and can enhance the reaction rate. Consider switching to or using a mixture of solvents like THF/dioxane to improve the solubility of your starting material.
-
Temperature: While these reactions are often started at 0 °C for safety, gentle refluxing in THF may be required to drive the reaction to completion.[5] Monitor the reaction by TLC or LCMS to avoid decomposition.
-
FAQ 2: I'm observing significant amounts of secondary and tertiary amine byproducts during my catalytic hydrogenation of the nitrile. How can the solvent help minimize these?
Answer: The formation of secondary and tertiary amines is a well-known issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with intermediate imines.[6] The solvent plays a crucial role in mitigating this.
-
Mechanism of Side Product Formation:
-
R-CN + H₂/Catalyst → [R-CH=NH] (Imine intermediate)
-
[R-CH=NH] + H₂/Catalyst → R-CH₂-NH₂ (Primary amine - Desired)
-
R-CH₂-NH₂ + [R-CH=NH] → Dimer intermediate → R-CH₂-NH-CH₂-R (Secondary amine - Undesired)
-
-
Solvent-Based Solutions:
-
Use of Alcoholic Solvents with Ammonia: Performing the hydrogenation (e.g., with Raney Nickel) in a solution of ammonia in methanol or ethanol is a common and effective strategy.[7][8] The ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing the formation of secondary amines.
-
Solvent Polarity: While a range of solvents can be used, polar solvents can sometimes influence the adsorption of intermediates on the catalyst surface.[9] An ethanolic solution is often a good starting point.[10]
-
Section 2: Issues Related to the Reductive Amination of 1H-Indazole-7-carbaldehyde
Reductive amination is a versatile method, but it involves an equilibrium between the aldehyde, amine (often ammonia or a protected form), and the imine intermediate. The solvent can shift this equilibrium and affect the subsequent reduction.
FAQ 3: My imine formation is slow, leading to the reduction of the starting aldehyde by sodium borohydride (NaBH₄). What's the role of the solvent here?
Answer: This is a classic reductive amination problem. Sodium borohydride can reduce aldehydes, so for a successful one-pot reaction, the imine must form rapidly and be reduced faster than the starting aldehyde.[11]
-
The Role of Protic Solvents: Protic solvents like methanol (MeOH) and ethanol (EtOH) are frequently used for NaBH₄ reductions.[11] They can participate in hydrogen bonding, which can be beneficial.
-
Activation of the Carbonyl: A protic solvent can hydrogen-bond to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine to form the imine.[12]
-
The Downside: However, these solvents can also solvate the amine nucleophile, potentially reducing its reactivity.[13][14]
-
-
Troubleshooting Steps:
-
Optimize Solvent: While MeOH is common, you might find that other alcohols or even aqueous mixtures provide a better balance for imine formation and reduction for your specific substrate.
-
pH Adjustment: The imine formation step is often acid-catalyzed. Adding a small amount of a weak acid like acetic acid can significantly accelerate imine formation, favoring its reduction over the aldehyde's.
-
Stepwise vs. One-Pot: If optimizing a one-pot procedure is difficult, consider a stepwise approach. First, form the imine in a suitable solvent (e.g., toluene, with azeotropic removal of water), then isolate or directly add the reducing agent in a different solvent like methanol.[15]
-
FAQ 4: I'm using sodium triacetoxyborohydride (STAB), but the reaction is not working well in methanol. Why?
Answer: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder reducing agent than NaBH₄, which is often advantageous as it does not readily reduce aldehydes. However, it has different solvent compatibility.
-
Solvent Incompatibility: STAB is sensitive to water and is not very compatible with methanol.[11] It can react with protic solvents, leading to its decomposition.
-
Recommended Solvents: Aprotic solvents are preferred for STAB-mediated reductive aminations. Common choices include:
Data Summary & Protocols
Table 1: Solvent Properties and Their Influence on Key Synthetic Steps
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Key Application & Rationale | Potential Issues |
| Tetrahydrofuran (THF) | Polar Aprotic[14] | 7.6 | 66 | LiAlH₄ Reductions: Good solvating power for organic molecules, standard for hydride reductions.[3] | Peroxide formation; must be anhydrous. |
| Diethyl Ether (Et₂O) | Nonpolar | 4.3 | 35 | LiAlH₄ Reductions: Traditional solvent, lower boiling point. | Lower solvating power than THF; high volatility. |
| Methanol (MeOH) | Polar Protic[14] | 33 | 65 | NaBH₄ Reductions & Catalytic Hydrogenation: Good for NaBH₄; used with NH₃ in hydrogenation to suppress side reactions.[7][11] | Reacts with LiAlH₄; can slow nucleophiles via H-bonding.[13] |
| Ethanol (EtOH) | Polar Protic[14] | 24 | 78 | Catalytic Hydrogenation & NaBH₄ Reductions: Similar to MeOH, often a good general-purpose solvent for these reactions.[10] | Reacts with LiAlH₄. |
| Dichloromethane (DCM) | Polar Aprotic[14] | 9.1 | 40 | STAB Reductive Aminations: Common aprotic solvent for moisture-sensitive reagents.[11] | Environmental and health concerns.[16] |
| Ethyl Acetate (EtOAc) | Polar Aprotic[14] | 6.0 | 77 | STAB Reductive Aminations: Greener alternative to DCM/DCE with broad applicability.[16][17] | Can be susceptible to hydrolysis under acidic/basic conditions. |
| Dimethylformamide (DMF) | Polar Aprotic[14] | 37 | 153 | General Synthesis: High boiling point and excellent solvating power for difficult-to-dissolve substrates.[1] | Difficult to remove; can decompose at high temperatures. |
Experimental Protocols
Protocol 1: Reduction of 1H-Indazole-7-carbonitrile with LiAlH₄
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq.) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Solvent Addition: Add anhydrous THF (10 volumes relative to the nitrile) to the flask via cannula and cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1H-indazole-7-carbonitrile (1 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or gently reflux if necessary. Monitor the reaction progress by TLC or LCMS.[3]
-
Quench: Cool the mixture back to 0 °C. Cautiously and sequentially add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of celite, washing thoroughly with ethyl acetate or DCM. Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Reductive Amination of 1H-Indazole-7-carbaldehyde with NaBH(OAc)₃
-
Setup: To a solution of 1H-indazole-7-carbaldehyde (1 eq.) in an appropriate aprotic solvent such as ethyl acetate (20 volumes), add the amine source (e.g., ammonium acetate, 1.5 eq.).[17]
-
Reducing Agent Addition: Stir the mixture at room temperature and add sodium triacetoxyborohydride (STAB, 1.2 eq.) portion-wise over 15 minutes.
-
Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Quench: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[17]
-
Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product for subsequent purification.[17]
Visualizing Solvent Effects
Diagram 1: Key Decision Points in Solvent Selection
Caption: Decision workflow for solvent selection based on synthetic route.
Diagram 2: Influence of Solvent Type on Reaction Intermediates
Caption: Contrasting effects of protic and aprotic solvents.
References
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Retrieved from [Link]
-
Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
YouTube. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved from [Link]
-
YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Technical Support Center: Temperature Optimization for Indazole Formation Reactions
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and address issues such as low yields, incomplete conversions, and poor regioselectivity, with a specific focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion in Indazole Synthesis
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes related to temperature, and how can I improve it?
A: Low yields and incomplete conversions are common hurdles in indazole synthesis and can often be traced back to a suboptimal reaction temperature. Temperature is a double-edged sword in these reactions; it can be the key to success or the source of failure. The ideal temperature is highly dependent on the specific synthetic route you are employing.
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts.[1]
-
For reactions requiring high activation energy, such as some Cadogan-type cyclizations, insufficient heat will result in a sluggish or stalled reaction.[1]
-
Conversely, for many modern catalytic methods, including palladium-catalyzed couplings, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product, as well as catalyst deactivation.[1][2] For instance, in certain palladium-catalyzed reactions, temperatures around 100°C have been found to be optimal, while higher temperatures can lead to the formation of undesired side products.[2]
-
The Davis-Beirut reaction, a valuable method for synthesizing 2H-indazoles, often proceeds efficiently at a relatively low temperature of 60°C in an alcoholic solvent with a mild base.[2] Increasing the temperature unnecessarily can promote side reactions.
-
Troubleshooting Workflow for Low Yield/Incomplete Conversion:
Caption: General troubleshooting workflow for low yield in indazole synthesis.
Issue 2: Formation of Significant Impurities
Q: My reaction is producing the desired indazole, but it is contaminated with significant, hard-to-remove impurities. Could temperature be the cause?
A: Absolutely. The formation of byproducts is highly sensitive to the reaction temperature. Often, the pathways leading to impurities have different activation energies than the desired reaction.
-
Decomposition at High Temperatures: Many organic molecules, including starting materials like arylhydrazones and the final indazole products, can decompose at elevated temperatures. This can lead to the formation of complex mixtures and tar.
-
Side Reactions: Specific side reactions can become dominant at non-optimal temperatures. For example, in syntheses starting from hydrazones, elevated temperatures can promote N-N bond cleavage, leading to the formation of anilines.
-
Dimerization and Polymerization: At higher temperatures, reactive intermediates may have a higher propensity to react with each other, leading to dimers and polymeric materials. This is a known issue in some indazole syntheses that proceed through hydrazone intermediates.[2]
Issue 3: Poor Regioselectivity in N-Alkylation of Indazoles
Q: I am performing an N-alkylation on my synthesized indazole and obtaining an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity using temperature?
A: The N-alkylation of indazoles is a classic case where temperature can be used to influence the outcome of a reaction under either kinetic or thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. The N2 position of the indazole anion is often more nucleophilic, leading to a faster reaction and favoring the formation of the N2-alkylated product.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can become reversible. This allows for the initial products to equilibrate to the most thermodynamically stable product. Since the N1-alkylated indazole is often the more stable isomer, higher temperatures can favor its formation.[4][5]
-
Illustrative Temperature Effects on N-Alkylation Regioselectivity
| Reaction Condition | Predominant Isomer | Rationale | Reference |
| Low Temperature (e.g., 0 °C to RT) | Often N2 (Kinetic Product) | The N2 position is often the site of faster initial attack. | [4][5] |
| High Temperature (e.g., 50 °C to reflux) | Often N1 (Thermodynamic Product) | Allows for equilibration to the more stable N1 isomer. | [4][5] |
Decision Workflow for Controlling N1/N2 Regioselectivity:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of (1H-Indazol-7-yl)methanamine by TLC
Welcome to our dedicated technical support guide for monitoring the synthesis of (1H-Indazol-7-yl)methanamine using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific analytical challenge. Our guidance is grounded in established scientific principles to ensure the integrity and success of your experimental work.
The synthesis of (1H-Indazol-7-yl)methanamine typically proceeds via the reduction of a 7-cyano-1H-indazole precursor. This transformation involves a significant change in the polarity and chemical nature of the molecule, from a nitrile to a primary amine. TLC is an indispensable tool for monitoring the progress of this reaction, allowing for a quick and effective assessment of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses specific issues you may encounter while using TLC to monitor your reaction. Each problem is followed by an analysis of potential causes and actionable solutions.
Question: My spots are streaking up the TLC plate. What's causing this and how can I fix it?
Answer:
Streaking is a common issue in the TLC analysis of nitrogen-containing compounds like (1H-Indazol-7-yl)methanamine.[1][2][3] The primary cause is often the interaction of the basic amine group with the acidic silica gel stationary phase.[4] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous streak rather than a compact spot.
Potential Causes and Solutions:
-
Acid-Base Interactions: The basic nature of the amine product strongly interacts with the acidic silanol groups on the silica gel surface.
-
Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots because the stationary phase in that area becomes saturated.[1][2][5]
-
Solution: Dilute your reaction mixture sample before spotting it onto the plate. If the spots are still too concentrated, try spotting a smaller amount or using a more dilute solution.[1]
-
-
Highly Polar Solvent System: If your eluent is too polar, it may not effectively discriminate between your compound and the stationary phase, causing the spots to move with the solvent front in a streaky manner.
-
Solution: Decrease the polarity of your eluent. For instance, if you are using 20% methanol in dichloromethane, try reducing it to 10% methanol.
-
Question: I can't see any spots on my TLC plate after development, even though I'm sure the reaction is running. What should I do?
Answer:
The inability to visualize spots on a TLC plate can be frustrating. The issue usually lies with either the concentration of the sample or the visualization method itself.
Potential Causes and Solutions:
-
Compound is Not UV-Active: While the indazole ring system is inherently UV-active, your specific compound's concentration might be too low for detection by UV light alone.[6]
-
Solution: Use a chemical staining method after UV visualization. Since your product is a primary amine, ninhydrin stain is highly specific and will produce a distinct color (typically pink or purple) upon heating.[7][8][9][10] Alternatively, a general-purpose stain like potassium permanganate (KMnO₄) can be used, which reacts with oxidizable functional groups to produce yellow-brown spots against a purple background.[6][11][12][13]
-
-
Sample Concentration is Too Low: The concentration of your analyte in the spotted sample may be below the detection limit of your visualization technique.[1]
-
Compound Evaporation: Although less likely for this specific molecule, volatile compounds can evaporate from the TLC plate during development or drying.[1][13]
-
Solution: Minimize the time the plate is exposed to heat or a stream of air before visualization.
-
Question: My starting material and product spots are too close together (poor resolution). How can I improve the separation?
Answer:
Achieving good separation between the starting material (7-cyano-1H-indazole) and the product ((1H-Indazol-7-yl)methanamine) is crucial for accurately judging the reaction's progress. The goal is to have distinct spots with a significant difference in their Rf values.
Potential Causes and Solutions:
-
Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimal for separating the two compounds. The Rf values should ideally be between 0.2 and 0.8 for good separation.[14]
-
Solution: Adjust the polarity of your mobile phase. Since the product amine is significantly more polar than the starting nitrile, you will likely need a relatively polar solvent system. A good starting point is a mixture of a non-polar solvent like ethyl acetate or dichloromethane with a polar solvent like methanol.
-
If both spots are near the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of methanol).[14][15]
-
If both spots are near the solvent front (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent.[14][15]
-
-
-
Single Solvent System is Ineffective: Sometimes, a simple two-solvent mixture does not provide adequate separation.
-
Solution: Try a multi-component solvent system. For highly polar compounds, systems like ethyl acetate/butanol/acetic acid/water can be effective.[16] For this specific separation, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 90:10:1) can provide excellent resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for monitoring the reduction of 7-cyano-1H-indazole?
A good starting point is a mixture of a moderately polar solvent and a polar solvent. Given the significant increase in polarity from the nitrile to the amine, a system like 10-20% methanol in dichloromethane (DCM) or 10-20% methanol in ethyl acetate (EtOAc) is recommended. Due to the basic nature of the amine product, adding a small amount of triethylamine or ammonium hydroxide (e.g., 1%) to the eluent is advisable to prevent streaking.[1][2][4]
| Solvent System Components | Typical Ratio | Purpose |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | 80-90% | Main, less polar solvent |
| Methanol (MeOH) | 10-20% | Polar solvent to elute the compounds |
| Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) | ~1% | Basic modifier to prevent streaking |
Q2: How can I effectively visualize both the starting material and the product on the same TLC plate?
A multi-step visualization process is often best:
-
UV Light (254 nm): First, view the developed and dried TLC plate under a UV lamp. The indazole ring in both the starting material and the product contains a chromophore that will absorb UV light, appearing as dark spots on the fluorescent green background of the plate.[6] Lightly circle these spots with a pencil.
-
Ninhydrin Stain: After UV visualization, dip the plate in a ninhydrin solution and gently heat it with a heat gun.[7][10] The primary amine of the product, (1H-Indazol-7-yl)methanamine, will react to form a colored spot (usually pink to purple).[9] The starting nitrile will not react with ninhydrin. This provides a definitive way to identify your product spot.
-
Potassium Permanganate (KMnO₄) Stain: If you need a more general stain, potassium permanganate is an excellent choice. It will oxidize and thus visualize both the starting material and the product, typically as yellow-brown spots on a purple background.[6][11][12]
Q3: What do the expected Rf values look like for the starting material and product?
The Rf (retention factor) value is a measure of how far a compound travels up the TLC plate. It is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Given that the product, (1H-Indazol-7-yl)methanamine, is significantly more polar than the starting material, 7-cyano-1H-indazole, you should expect the following:
-
7-cyano-1H-indazole (Starting Material): Higher Rf value (travels further up the plate).
-
(1H-Indazol-7-yl)methanamine (Product): Lower Rf value (stays closer to the baseline).
A well-developed TLC plate for a reaction in progress will show a spot for the starting material with a higher Rf and a spot for the product with a lower Rf. As the reaction proceeds, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase.
Q4: How do I prepare the recommended TLC stains?
Here are the standard recipes for the recommended stains:
| Stain | Preparation |
| Ninhydrin Stain | Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[7] |
| Potassium Permanganate (KMnO₄) Stain | Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water. |
Always handle these reagents in a fume hood with appropriate personal protective equipment.
Experimental Workflow & Diagrams
Workflow for TLC Monitoring
The following diagram illustrates the systematic workflow for monitoring your reaction progress using TLC.
Caption: Decision Tree for Common TLC Problems.
References
Sources
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Magic Formulas [chem.rochester.edu]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. youtube.com [youtube.com]
- 13. TLC stains [reachdevices.com]
- 14. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 15. Home Page [chem.ualberta.ca]
- 16. Chromatography [chem.rochester.edu]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. mdpi.com [mdpi.com]
- 19. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chromatography [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. faculty.fiu.edu [faculty.fiu.edu]
- 23. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 28. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 29. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Stains for Developing TLC Plates [faculty.washington.edu]
- 32. researchgate.net [researchgate.net]
- 33. chemistry.mdma.ch [chemistry.mdma.ch]
- 34. Thieme E-Books & E-Journals [thieme-connect.de]
- 35. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 36. reddit.com [reddit.com]
- 37. epfl.ch [epfl.ch]
- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of (1H-Indazol-7-yl)methanamine
Introduction: Beyond the Formula
In the landscape of medicinal chemistry, indazole derivatives are recognized as privileged scaffolds, forming the core of numerous therapeutic agents.[1] (1H-Indazol-7-yl)methanamine, a seemingly simple molecule, serves as a critical building block. Its utility, however, is entirely dependent on its precise chemical structure. The placement of the aminomethyl group at the 7-position dictates its steric and electronic properties, which in turn govern its reactivity and biological interactions.
For researchers in drug development, assuming a structure is correct based on a synthetic scheme alone is a high-risk proposition. Unidentified isomeric impurities can lead to failed experiments, misleading structure-activity relationship (SAR) data, and wasted resources. This guide provides an in-depth, field-proven framework for the unambiguous structural validation of (1H-Indazol-7-yl)methanamine. We will move beyond simple data reporting to explain the causality behind our choice of analytical techniques, creating a self-validating system to ensure the absolute identity of your compound.
The Core Challenge: Navigating the Labyrinth of Isomerism
The primary hurdle in validating (1H-Indazol-7-yl)methanamine is the potential for the formation of multiple structural and positional isomers during synthesis.[2][3] These isomers are often isobaric (having the same molecular weight), making them difficult to distinguish with mass spectrometry alone.[4] A robust validation strategy must be designed to systematically exclude all other possibilities.
The most common isomeric challenges include:
-
Positional Isomers: The aminomethyl group can be attached to other positions on the benzene ring portion of the indazole (positions 4, 5, or 6).
-
Tautomeric Isomers: Alkylation or substitution can occur on the N-2 position of the pyrazole ring, leading to a 2H-indazole derivative. Distinguishing between N-1 and N-2 substituted indazoles is a classic challenge in heterocyclic chemistry.[5][6]
Caption: Key isomeric challenges for (1H-Indazol-7-yl)methanamine.
A Multi-Pronged Analytical Approach for Unambiguous Validation
No single technique can definitively validate this structure in the presence of potential isomers. We advocate for an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. Our workflow proceeds from confirming the basic formula to mapping the precise atomic connectivity.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
Expertise & Experience: The first step is always to confirm that the compound has the correct molecular formula. HRMS provides an exact mass measurement with high precision, which is used to verify the elemental composition. While it cannot distinguish between isomers, it immediately flags any gross errors in synthesis, such as unexpected additions or deletions.[7]
Experimental Protocol: HRMS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, with electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the purified compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Data Acquisition: Infuse the sample directly or via LC inlet. Acquire data in full scan mode over a relevant m/z range (e.g., 100-300 Da).
-
Data Analysis: Compare the measured monoisotopic mass of the protonated molecule [M+H]⁺ to the theoretical exact mass calculated for C₈H₁₀N₃⁺. The mass error should be below 5 ppm.
| Parameter | Theoretical Value | Expected Observation |
| Formula | C₈H₉N₃ | - |
| Molecular Weight | 147.18 g/mol | - |
| [M+H]⁺ Exact Mass | 148.0869 Da | Measured m/z within 5 ppm |
Trustworthiness: A positive HRMS result confirms that you have a compound with the formula C₈H₉N₃. This rules out many potential impurities but provides zero information on atom connectivity. It is a foundational check, not a final proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Expertise & Experience: NMR is the most powerful technique for determining the precise structure of organic molecules in solution.[8] For (1H-Indazol-7-yl)methanamine, a full suite of 1D and 2D NMR experiments is required not just to confirm the structure, but to actively disprove the alternatives. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substituent's position.[6]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often ideal for indazoles as it solubilizes the compound well and the amine/NH protons are often observable).
-
Data Acquisition: Acquire the following spectra at a constant temperature (e.g., 298 K):
-
¹H NMR
-
¹³C NMR
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). For a comprehensive list of solvent impurities, refer to Gottlieb, H. E., et al. (1997).[9]
Data Interpretation: A Self-Validating System
The key to validation is using the 2D NMR data to build the molecular skeleton piece by piece.
-
¹H and ¹³C NMR: The 7-substituted pattern will produce a unique set of signals. The H-6 proton, being ortho to the electron-donating aminomethyl group and ortho to the pyrazole ring, will have a distinct chemical shift. The ¹³C NMR spectrum is particularly effective for distinguishing N-1 from N-2 isomers.[5][6]
-
COSY: This experiment reveals proton-proton (¹H-¹H) couplings. It will establish the connectivity of the aromatic protons (H4-H5-H6) as a single spin system.
-
HSQC: This maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated carbons.
-
HMBC: This is the definitive experiment for establishing the position of the aminomethyl group. It shows correlations between protons and carbons that are 2-3 bonds away. The crucial observation for the 7-substituted isomer is a correlation from the methylene protons (-CH₂-) to carbons C7 and C7a.
Caption: Key HMBC correlations confirming the 7-position.
Comparative NMR Data (Predicted)
| Isomer | Key ¹H NMR Feature | Critical HMBC Correlation |
| (1H-Indazol-7-yl)methanamine (Target) | Three adjacent aromatic protons. H-6 is typically a doublet of doublets. | -CH₂ → C7, C7a |
| (1H-Indazol-4-yl)methanamine | Three adjacent aromatic protons. H-5 is typically a triplet. | -CH₂ → C4, C4a |
| (1H-Indazol-5-yl)methanamine | Two sets of isolated aromatic protons (H4, H6, H7). | -CH₂ → C5, C4, C6 |
| (1H-Indazol-6-yl)methanamine | Two sets of isolated aromatic protons (H4, H5, H7). | -CH₂ → C6, C5, C7 |
| (2H-Indazol-7-yl)methanamine | Different aromatic chemical shifts due to N-2 substitution.[6] H-3 proton is significantly shielded.[6] | -CH₂ → C7, C7a |
X-ray Crystallography: The Ultimate Arbiter
Expertise & Experience: When a definitive, solid-state structure is required, or when NMR data is ambiguous, single-crystal X-ray diffraction is the gold standard.[10] It provides an unambiguous 3D map of the atoms in the molecule, confirming not only the connectivity but also the tautomeric form (1H vs. 2H). Its primary limitation is the requirement for high-quality, single crystals, which can be challenging to grow.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve a final, validated crystallographic model.
-
Validation: The final model should have low R-factors (typically R1 < 5%) and a good-quality electron density map. The output definitively shows the placement of every atom, including the hydrogen on N-1.
Integrated Validation Workflow
A logical, sequential workflow ensures efficiency and rigor. Start with broad checks and progressively move to more definitive, resource-intensive techniques as needed.
Caption: A sequential workflow for structural validation.
Conclusion
The structural validation of (1H-Indazol-7-yl)methanamine is a case study in the necessity of analytical rigor. A simple molecular formula belies a complex world of potential isomers that can confound research outcomes. By employing a multi-technique approach grounded in scientific first principles—starting with HRMS to confirm composition, followed by a comprehensive suite of NMR experiments to map connectivity, and culminating in X-ray crystallography for absolute proof—researchers can proceed with the highest degree of confidence. This self-validating workflow, which emphasizes not just acquiring data but actively disproving alternative structures, is essential for maintaining the integrity and advancing the pace of drug discovery and development.
References
-
ResearchGate. (2016). 13C NMR of indazoles. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. [Link]
-
Saeed, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
-
Clark, C. R., et al. (1996). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from Regioisomeric Derivatives. Journal of Analytical Toxicology. [Link]
-
Alonso, G., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Noggle, F. T., et al. (1999). Chromatographic and mass spectral studies on isobaric and isomeric substances related to 3,4-methylenedioxymethamphetamine. Journal of chromatographic science. [Link]
-
Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]
-
NIST. (n.d.). Methylamine, N,N-dimethyl-. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. MedChemComm. [Link]
-
Di Nicola, C., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules. [Link]
-
Reddy, T. S., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]
-
PubChem. (n.d.). 1H-Indazole. [Link]
-
Zhang, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry. [Link]
-
Dunning, J., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganica Chimica Acta. [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Capper, M. J., et al. (2016). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. [Link]
-
Royal Society of Chemistry. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Chromatographic and mass spectral studies on isobaric and isomeric substances related to 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solid-State Landscape: X-ray Crystallography of (1H-Indazol-7-yl)methanamine Salts
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of a compound dictates its physical and chemical properties, including solubility, stability, and bioavailability – all critical factors in drug efficacy and safety. This guide provides a comprehensive overview of the crystallographic analysis of salts of (1H-Indazol-7-yl)methanamine, a key intermediate in the synthesis of various therapeutic agents. While specific crystal structure data for this compound's salts is not widely published, this guide will serve as a framework for such an investigation, offering field-proven insights and detailed methodologies.
The indazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a range of approved drugs.[1][2] The introduction of a methanamine group at the 7-position provides a basic handle for salt formation, a common strategy to improve the physicochemical properties of a drug candidate. The choice of the salt form can significantly impact the final drug product's performance. Therefore, a thorough comparison of different salts through X-ray crystallography is not just an academic exercise but a crucial step in de-risking a development candidate.
The Importance of Salt Screening and Crystallographic Analysis
The primary goal of salt screening is to identify a crystalline salt form of an API with optimal properties for drug development. (1H-Indazol-7-yl)methanamine, as a primary amine, can be reacted with a variety of pharmaceutically acceptable acids to form a diverse array of salts (e.g., hydrochloride, hydrobromide, sulfate, mesylate, tartrate, succinate). Each of these salts will have a unique crystal structure, leading to different physical properties.
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal. This provides invaluable information on:
-
Molecular Confirmation and Configuration: The precise geometry of the (1H-Indazol-7-yl)methanamine cation and the counter-ion.
-
Stoichiometry: The exact ratio of the API to the counter-ion.
-
Packing Arrangements: How the molecules are arranged in the crystal lattice.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, ionic interactions, and other non-covalent forces that stabilize the crystal structure.
This detailed structural understanding allows for a rational comparison of different salt forms and helps in selecting the candidate with the most favorable solid-state characteristics.
A Comparative Framework for (1H-Indazol-7-yl)methanamine Salts
In the absence of published crystal structures for salts of (1H-Indazol-7-yl)methanamine, we present a hypothetical comparative table. This table outlines the key parameters that would be determined through experimental work and used to compare different salt forms.
| Parameter | Hydrochloride | Hydrobromide | L-Tartrate | Succinate |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | e.g., Triclinic | e.g., Monoclinic |
| Space Group | e.g., P2₁/c | e.g., P2₁2₁2₁ | e.g., P1 | e.g., C2/c |
| Unit Cell Dimensions (Å, °) | a=, b=, c=, β= | a=, b=, c= | a=, b=, c=, α=, β=, γ= | a=, b=, c=, β= |
| Calculated Density (g/cm³) | e.g., 1.45 | e.g., 1.62 | e.g., 1.51 | e.g., 1.48 |
| Melting Point (°C) | e.g., 210-212 | e.g., 225-227 | e.g., 180-182 | e.g., 165-167 |
| Aqueous Solubility (mg/mL at 25°C) | e.g., 25 | e.g., 30 | e.g., 50 | e.g., 40 |
| Hygroscopicity (Weight % gain at 80% RH) | e.g., < 0.5% | e.g., < 0.8% | e.g., 2.5% | e.g., 1.8% |
| Key Hydrogen Bonding Motifs | N-H···Cl⁻, N-H···N | N-H···Br⁻, N-H···N | N-H···O, O-H···O, N-H···N | N-H···O, O-H···O, N-H···N |
This table is illustrative and populated with example data to demonstrate the comparative approach.
Experimental Protocols
A systematic approach to the preparation and analysis of (1H-Indazol-7-yl)methanamine salts is crucial. Below are detailed, step-by-step methodologies for salt formation, crystallization, and characterization.
Part 1: Salt Formation and Crystallization
Objective: To prepare and grow single crystals of various salts of (1H-Indazol-7-yl)methanamine suitable for SCXRD.
Materials:
-
(1H-Indazol-7-yl)methanamine
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, L-tartaric acid, succinic acid)
-
A range of solvents (e.g., ethanol, methanol, isopropanol, acetone, water, acetonitrile)
-
Small-scale crystallization vials (e.g., 2 mL glass vials)
-
Magnetic stirrer and hotplate
-
0.22 µm syringe filters
Procedure:
-
Stoichiometric Salt Preparation:
-
Dissolve a known amount of (1H-Indazol-7-yl)methanamine in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of the chosen acid (as a solution or a solid). For diprotic acids like L-tartaric and succinic acid, consider both 1:1 and 2:1 stoichiometric ratios.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Crystallization Screening:
-
Dispense the salt solution into multiple crystallization vials.
-
To each vial, add a different anti-solvent or use a different crystallization technique. Common techniques include:
-
Slow Evaporation: Cover the vials with a cap containing a few pinholes and leave them undisturbed at room temperature.
-
Vapor Diffusion (Liquid-Liquid): Place the vial containing the salt solution in a larger, sealed container with a more volatile anti-solvent.
-
Vapor Diffusion (Solid-Gas): Place the vial containing the salt solution in a larger, sealed container with a volatile anti-solvent.
-
Cooling Crystallization: Slowly cool a saturated solution from an elevated temperature.
-
-
Monitor the vials regularly for crystal growth over several days to weeks.
-
Caption: Workflow for salt screening and crystallization.
Part 2: Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the three-dimensional structure of the grown crystals.
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using established crystallographic metrics.
-
Caption: Single-crystal X-ray diffraction workflow.
Complementary Solid-State Characterization Techniques
While SCXRD provides the definitive structure, a comprehensive comparison of salt forms relies on a suite of analytical techniques.
-
Powder X-ray Diffraction (PXRD): This is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample. It is essential for identifying different polymorphic forms and for quality control. Patents for complex indazole derivatives often cite characteristic PXRD peaks for identification.[3]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to detect phase transitions, providing information on the thermal stability of different salt forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates and to assess thermal decomposition.
-
Dynamic Vapor Sorption (DVS): DVS measures the change in mass of a sample as it is exposed to varying levels of humidity. This is crucial for assessing the hygroscopicity of different salt forms, a key stability parameter.
-
Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques provide information about the chemical bonding and local environment of the atoms in the solid state, complementing the long-range order information from diffraction methods.
Conclusion
The formation of salts of (1H-Indazol-7-yl)methanamine is a critical step in optimizing its properties for pharmaceutical development. A systematic and comparative study of these salts, spearheaded by single-crystal X-ray diffraction, is the most effective way to select a candidate with the desired characteristics of stability, solubility, and manufacturability. By following the detailed protocols and comparative framework outlined in this guide, researchers can navigate the complex solid-state landscape of this important molecule and make data-driven decisions to advance their drug development programs.
References
- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents.
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
-
Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
Synthesis of 1H-indazole derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Characterization of solid-state forms of mebendazole - PubMed. Available at: [Link]
-
The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]
-
CSD One Million - CCDC. Available at: [Link]
-
Search - Access Structures - CCDC. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 7-Substituted Indazoles: Strategies and Field-Proven Insights for the Medicinal Chemist
The indazole core is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties[1][2]. Among these, 7-substituted indazoles are of particular interest due to their unique biological profiles and potential as therapeutic agents. The strategic introduction of substituents at the C7 position can profoundly influence the molecule's interaction with biological targets. This guide provides an in-depth, comparative analysis of the key synthetic methodologies for accessing this important class of compounds, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.
Strategic Approaches to the 7-Substituted Indazole Scaffold
The synthesis of 7-substituted indazoles can be broadly categorized into two main strategies:
-
Construction of the indazole core with a pre-installed 7-substituent: This approach involves starting with a benzene ring already bearing the desired substituent at the position that will become C7 of the indazole.
-
Post-functionalization of a pre-formed indazole core: This strategy relies on the regioselective introduction of a functional group at the C7 position of an existing indazole ring.
This guide will explore prominent methods within both categories, evaluating their strengths, limitations, and practical applicability.
Transition-Metal-Catalyzed C-H Activation: A Modern Approach to C7-Functionalization
Direct C-H activation has emerged as a powerful and atom-economical tool for the synthesis of functionalized indazoles, offering a streamlined alternative to traditional multi-step sequences.
Palladium-Catalyzed C7-Arylation
Palladium-catalyzed direct C7-arylation of the indazole core has been a significant advancement. This method typically employs a directing group on the indazole nitrogen to achieve high regioselectivity.
Mechanism of Palladium-Catalyzed C7-Arylation:
The catalytic cycle generally involves the coordination of the palladium catalyst to the directing group, followed by ortho-palladation at the C7 position. Subsequent reaction with an aryl halide and reductive elimination yields the C7-arylated indazole and regenerates the active palladium species.
Caption: Palladium-Catalyzed C7-Arylation Workflow.
Field-Proven Insights: This method is highly effective for introducing aryl groups at the C7 position. The choice of the directing group is critical for achieving high regioselectivity. However, the need to install and subsequently remove the directing group can add steps to the overall synthesis. The cost of palladium catalysts can also be a consideration for large-scale synthesis.
Rhodium and Cobalt-Catalyzed Annulations
Rhodium and cobalt catalysts have been employed in C-H activation/annulation cascades to construct the indazole ring with concomitant C7-functionalization. These reactions often start from readily available anilines or related precursors.
Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation:
A common mechanistic pathway involves the coordination of the rhodium catalyst to a directing group on the aniline derivative, followed by C-H activation at the ortho position. Subsequent annulation with a coupling partner, such as a diazo compound or an alkyne, leads to the formation of the indazole ring.
Caption: Rhodium-Catalyzed C-H Activation/Annulation Pathway.
Field-Proven Insights: These methods offer a high degree of convergence and can provide access to complex 7-substituted indazoles in a single step. However, they often require careful optimization of reaction conditions, and the cost of rhodium catalysts can be a significant factor. The substrate scope can sometimes be limited by the directing group tolerance.
Functionalization of Pre-formed Indazoles via Cross-Coupling Reactions
A highly versatile and widely used strategy involves the synthesis of a 7-halo-indazole, which then serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. 7-Iodo- and 7-bromoindazoles are the most common precursors for these transformations.
Synthesis of 7-Halo-1H-Indazoles
A common route to 7-halo-1H-indazoles starts from the corresponding 7-nitro-1H-indazole. The nitro group is first reduced to an amino group, which is then converted to the halide via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 7-Iodo-1H-Indazole from 7-Nitro-1H-Indazole
-
Reduction of the Nitro Group: To a solution of 7-nitro-1H-indazole in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 7-amino-1H-indazole.
-
Diazotization and Iodination: The crude 7-amino-1H-indazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 7-iodo-1H-indazole can be purified by column chromatography.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting a 7-halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Iodo-1H-Indazole
-
To a reaction vessel, add 7-iodo-1H-indazole (1.0 equiv.), the desired aryl or vinyl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the 7-substituted-1H-indazole.
Classical Named Reactions in Indazole Synthesis
While modern transition-metal-catalyzed methods have become prevalent, classical named reactions, traditionally used for indole synthesis, can sometimes be adapted for the synthesis of indazoles.
Fischer Indole Synthesis Analogue
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. While less common for indazoles, analogous cyclizations of appropriately substituted hydrazones can be envisioned. The harsh acidic conditions and potential for side reactions often limit its application for complex, functionalized substrates.
Bischler-Möhlau Indole Synthesis Analogue
The Bischler-Möhlau synthesis of indoles involves the reaction of an α-halo-ketone with an excess of an aniline. This methodology is generally not directly applicable to the synthesis of indazoles due to the different heteroatom arrangement required.
Comparative Analysis of Synthesis Methods
| Method | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Pd-Catalyzed C7-Arylation | Good to Excellent | Broad for aryl halides | High regioselectivity, good functional group tolerance. | Requires a directing group, cost of catalyst. |
| Rh/Co-Catalyzed Annulation | Moderate to High | Dependent on catalyst and directing group | Convergent, single-step synthesis of complex indazoles. | Expensive catalysts, requires optimization. |
| Suzuki-Miyaura Coupling | Good to Excellent | Very broad for boronic acids | Mild conditions, readily available reagents, high functional group tolerance. | Requires pre-functionalized 7-halo-indazole. |
| Fischer Indole Synthesis Analogue | Variable | Limited | Utilizes simple starting materials. | Harsh conditions, potential for side reactions and poor regioselectivity. |
Field-Proven Insights and Practical Considerations
-
For rapid diversification at the C7 position , the synthesis of a 7-halo-indazole followed by a suite of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) is often the most efficient and versatile strategy. The commercial availability of a wide range of boronic acids and other coupling partners makes this a particularly attractive approach for medicinal chemistry programs.
-
For the synthesis of novel and complex 7-substituted indazoles from simple precursors , transition-metal-catalyzed C-H activation/annulation reactions are powerful tools. While they may require more initial optimization, they can significantly shorten synthetic sequences.
-
When considering scale-up , the cost and toxicity of reagents and catalysts become critical factors. Metal-free methods, where applicable, are highly desirable. For transition-metal-catalyzed reactions, catalyst loading and recycling should be considered to improve the process's economic and environmental footprint.
-
Regioselectivity is a key challenge in indazole synthesis. For methods involving C-H activation, the choice of the directing group is paramount. In classical methods, the substitution pattern on the starting materials dictates the regiochemical outcome, which may not always favor the desired 7-substituted isomer.
Conclusion
The synthesis of 7-substituted indazoles is a dynamic field with a growing arsenal of synthetic methodologies. The choice of the most appropriate method depends on a careful consideration of the target molecule's complexity, the desired level of diversity, the availability of starting materials, and practical considerations such as cost and scalability. While modern transition-metal-catalyzed C-H activation offers elegant and convergent solutions, the robust and versatile nature of cross-coupling reactions from pre-functionalized indazole cores remains a mainstay in the field. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently access these valuable building blocks for drug discovery and development.
References
-
ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
-
Development of a selective and scalable N1-indazole alkylation - PMC. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC. (URL: [Link])
-
Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Sydnones with Arynes. (URL: [Link])
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES - HES-SO. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing). (URL: [Link])
-
Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (URL: [Link])
-
Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives | Request PDF. (URL: [Link])
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. (URL: [Link])
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - MDPI. (URL: [Link])
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])
Sources
A Comparative Yield Analysis of Synthesis Routes for (1H-Indazol-7-yl)methanamine
Introduction: The Significance of (1H-Indazol-7-yl)methanamine in Medicinal Chemistry
(1H-Indazol-7-yl)methanamine is a crucial primary amine building block in the landscape of modern drug discovery. As a bioisostere of indole, the indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, valued for its ability to participate in key hydrogen bonding interactions with biological targets. The C7-aminomethyl functionality, in particular, serves as a vital linker or pharmacophoric element, enabling the construction of molecules with applications ranging from oncology to neurodegenerative disease. Given its importance, the efficient and scalable synthesis of this intermediate is a topic of considerable interest to researchers in pharmaceutical development.
This guide provides an in-depth comparative analysis of two prominent synthesis routes for (1H-Indazol-7-yl)methanamine, both originating from the common precursor, 1H-indazole-7-carbonitrile. We will delve into the practical execution, mechanistic underpinnings, and yield performance of each pathway to provide researchers with the critical data needed to make informed decisions for their synthetic campaigns.
Synthetic Strategy Overview: From Nitrile to Amine
The primary challenge in synthesizing (1H-Indazol-7-yl)methanamine lies in the efficient and clean reduction of the nitrile group of 1H-indazole-7-carbonitrile. This precursor is readily accessible through established methods, making its conversion to the target amine the pivotal step. We will compare two robust methods for this transformation: catalytic hydrogenation and chemical reduction with a metal hydride.
Caption: Overview of the two synthetic pathways from the common precursor.
Route 1: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a widely employed industrial method for nitrile reduction, favored for its scalability, cost-effectiveness, and the avoidance of stoichiometric metal waste. This route utilizes Raney Nickel (Ra-Ni), a robust and highly active hydrogenation catalyst, under a hydrogen atmosphere. The choice of an ammonia-saturated solvent system is critical; ammonia helps to suppress the formation of secondary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.
Reaction Pathway
Caption: Reaction scheme for the synthesis via LiAlH₄ reduction.
Experimental Protocol
This protocol is adapted from the procedure described in patent US20130079350A1. [1]
-
Reagent Preparation: To a solution of 1H-indazole-7-carbonitrile (2.0 g, 13.97 mmol) in anhydrous tetrahydrofuran (THF, 70 mL), add lithium aluminum hydride (1.59 g, 41.9 mmol) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Quenching and Work-up (Fieser Method): Cool the mixture to 0 °C in an ice bath. Cautiously and sequentially add water (1.6 mL), 15% aqueous NaOH (1.6 mL), and water again (4.8 mL).
-
Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting solids and wash them thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of dichloromethane and add 4M HCl in 1,4-dioxane (1.1 equivalents).
-
Isolation: Remove the solvent under reduced pressure to yield (1H-indazol-7-yl)methanamine hydrochloride.
Performance Data
-
Reported Yield: 2.1 g (81%) of the hydrochloride salt. [1]* Purity: The Fieser work-up is designed to produce granular, easily filterable aluminum salts, leading to a relatively clean crude product. Final purity is achieved upon formation and isolation of the hydrochloride salt.
Comparative Analysis
| Parameter | Route 1: Catalytic Hydrogenation (Ra-Ni) | Route 2: Hydride Reduction (LiAlH₄) |
| Overall Yield | 91% [2] | 81% [1] |
| Primary Reagent | Raney Nickel, Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | 7N NH₃ in Methanol | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 60 °C |
| Pressure | 50 psi | Atmospheric |
| Reaction Time | 16 hours | 2 hours |
| Scalability | Excellent; well-suited for industrial scale-up. | Good; requires careful thermal management on a large scale. |
| Safety Considerations | Requires specialized high-pressure hydrogenation equipment. Raney Nickel is pyrophoric when dry. | LiAlH₄ reacts violently with water and protic solvents. The reaction quench is highly exothermic and must be performed with extreme care. |
| Work-up Complexity | Simple filtration to remove catalyst followed by salt formation. | Involves a careful, multi-step quenching procedure (Fieser work-up) to manage reactive intermediates and precipitate aluminum salts. |
| Waste Stream | Solid catalyst waste (recyclable). | Aqueous aluminum salt waste. |
Expert Insights and Recommendations
The choice between these two robust synthetic routes depends heavily on the specific needs and capabilities of the research environment.
Route 1 (Catalytic Hydrogenation) stands out for its superior yield, operational simplicity post-reaction, and environmental advantages, particularly on a larger scale. The use of a catalytic amount of nickel and the generation of minimal waste make it an industrially attractive process. The primary barrier to entry is the requirement for a dedicated high-pressure hydrogenation reactor, which may not be available in all laboratory settings. The extended reaction time is often a minor trade-off for the high yield and clean product profile.
Route 2 (Hydride Reduction) offers a compelling alternative, especially for smaller, lab-scale syntheses. Its significantly shorter reaction time and use of standard laboratory glassware make it highly accessible. The reported yield of 81% is very respectable. However, the use of LiAlH₄ demands a high degree of technical skill and strict adherence to safety protocols due to its extreme reactivity. The quenching step is critical and must be executed flawlessly to ensure both safety and product quality.
References
- BLAKEMORE, D., et al. Preparation of indazole derivatives as cannabinoid receptor 1 modulators. WO2014127223A1, August 21, 2014.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]
-
Organic Syntheses. L-VALINOL. (1988). Available from: [Link]
-
Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023). Available from: [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. Available from: [Link]
- ALI, A., et al. Indazole derivatives. US20130079350A1, March 28, 2013.
Sources
A Senior Application Scientist's Guide to Orthogonal Methods for Purity Confirmation of Indazole Derivatives
The Imperative for Orthogonal Purity Assessment in Indazole Derivatives
Indazole derivatives form the core of numerous active pharmaceutical ingredients (APIs). Their structural integrity and purity are not merely matters of quality control; they are fundamental to drug safety and efficacy. Ensuring the purity of these APIs is a critical challenge, as even minute impurities can alter pharmacological activity or introduce toxicity. Relying on a single analytical method for purity determination is fraught with risk. Process-related impurities, degradation products, or structurally similar isomers can co-elute with the main compound in a standard chromatographic run, leading to an overestimation of purity and potentially masking significant risks.[1][2]
This guide provides a comprehensive framework for establishing a robust, multi-faceted analytical strategy for the purity confirmation of indazole derivatives. We will explore the principles and practical applications of orthogonal methods—distinct analytical techniques that probe different physicochemical properties of the molecule—to build a self-validating system that ensures the highest confidence in purity assessment. This approach is not only a matter of scientific best practice but is also in alignment with the principles of analytical procedure validation outlined by regulatory bodies like the International Council for Harmonisation (ICH).[3]
The Foundational Role of Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[4][5] For indazole derivatives, which are typically moderately polar, reversed-phase HPLC is the primary workhorse.
Principle of Separation: RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18, C8). A polar mobile phase is used, and compounds with greater hydrophobicity are retained longer on the column.
Why It's the First Line:
-
Versatility: A wide array of column chemistries and mobile phase compositions can be used to optimize separations for various indazole derivatives.[6]
-
Robustness and Reproducibility: Well-established methods provide reliable and consistent results.
-
UV Detectability: The aromatic nature of the indazole ring system typically ensures strong chromophores, making UV detection highly effective.
Causality Behind Experimental Choices: The choice of a C18 column is a logical starting point due to its strong hydrophobic retention, which is effective for many organic molecules. The mobile phase, a mixture of water and a miscible organic solvent like acetonitrile or methanol, allows for gradient elution. This is crucial because it enables the separation of a wide range of impurities with varying polarities in a single run. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to suppress the ionization of silanol groups on the silica-based column and to protonate basic nitrogen atoms in the indazole derivatives, leading to sharper, more symmetrical peaks.
Limitations of a Standalone HPLC Method: Despite its power, RP-HPLC has blind spots. Impurities that have very similar hydrophobicity to the parent compound may co-elute.[1] Furthermore, impurities that lack a UV chromophore will be completely invisible to a standard UV detector. This is where the necessity for orthogonal methods becomes undeniable.
Experimental Protocol: General Purpose RP-HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm (or the λmax of the specific indazole derivative).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Orthogonal Techniques: Creating a Self-Validating System
To overcome the limitations of a single method, we must employ techniques with fundamentally different separation mechanisms.
Supercritical Fluid Chromatography (SFC): An Orthogonal Approach to Polarity and Chirality
SFC has emerged as a powerful "green" chromatography technique that offers a distinct separation mechanism compared to RP-HPLC.[7]
Principle of Separation: SFC uses a mobile phase of carbon dioxide above its critical temperature and pressure, often with a small amount of a polar organic co-solvent (modifier) like methanol.[8][9] Separation is primarily based on polarity and interactions with a polar stationary phase (e.g., silica, diol, or chiral phases). This is essentially a normal-phase separation, making it highly orthogonal to reversed-phase HPLC.
Key Advantages for Indazole Derivatives:
-
Different Selectivity: SFC excels at separating polar compounds and isomers that are difficult to resolve by RP-HPLC.[8][9]
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a significant loss of efficiency.[10]
-
Chiral Separations: SFC is a premier technique for separating enantiomers, which is critical as different enantiomers of a drug can have vastly different pharmacological effects.[7][10]
Experimental Protocol: SFC Purity Method
-
Instrumentation: SFC system with a back-pressure regulator, modifier pump, and UV detector.
-
Column: Chiral stationary phase (e.g., polysaccharide-based) or a polar achiral phase like silica; 150 mm x 4.6 mm, 3 µm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% diethylamine (for basic compounds).
-
Gradient Program: 5% to 40% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in modifier (e.g., methanol) to ~0.5 mg/mL.
Capillary Electrophoresis (CE): Separation Based on Charge and Size
CE offers a separation mechanism that is completely independent of partitioning between mobile and stationary phases.
Principle of Separation: CE separates ions based on their electrophoretic mobility in an electric field.[11][12] This mobility is dependent on the charge of the molecule and its hydrodynamic radius (size). Neutral molecules are not separated by the most common form of CE, Capillary Zone Electrophoresis (CZE).[11][13][14]
Key Advantages:
-
High Efficiency: CE can generate millions of theoretical plates, leading to extremely high-resolution separations.[11][14]
-
Minimal Consumption: Requires only nanoliters of sample and very small volumes of buffer.[12][14]
-
Orthogonality: As separation is based on the charge-to-size ratio, it provides a truly orthogonal perspective to chromatography, proving invaluable for separating charged impurities or degradants.[11][15]
Experimental Protocol: Capillary Zone Electrophoresis (CZE) Method
-
Instrumentation: Capillary Electrophoresis system with UV detector.
-
Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm internal diameter.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve sample in water or BGE to ~0.1 mg/mL.
Confirmatory & Identification Techniques
While the techniques above quantify purity, they do not inherently identify the impurities. For this, we turn to mass spectrometry and NMR.
Mass Spectrometry (MS): The Identity Confirmer
Coupling a separation technique with MS (e.g., LC-MS, SFC-MS, GC-MS) is the gold standard for impurity identification.[4][16][17]
Principle: After separation, molecules are ionized and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to predict an elemental formula.[17][18]
Role in Purity Assessment:
-
Peak Identification: Confirms the molecular weight of the main peak (the API) and provides the molecular weights of all detected impurity peaks.[19]
-
Structural Clues: Tandem MS (MS/MS) fragments the impurity ions, providing structural information that aids in definitive identification.[17]
-
Sensitivity: MS is highly sensitive, capable of detecting impurities at very low levels.[17]
Quantitative NMR (qNMR): An Absolute Purity Method
NMR spectroscopy is not only the most powerful tool for structural elucidation but can also be used as a primary quantitative method.[20][21][22]
Principle of Quantification: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21][22] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[20][23][24]
Why it is a Self-Validating System:
-
Primary Method: qNMR does not rely on a calibration curve against a reference standard of the API, which may itself have purity questions.[20][24]
-
Structural Confirmation: The same experiment provides unequivocal structural confirmation of the main component.
-
Broad Applicability: It can quantify any NMR-active compound, including those without a UV chromophore that are invisible to HPLC-UV.[24]
Integrating Orthogonal Methods: A Validated Workflow
A robust purity confirmation strategy integrates these methods into a logical workflow. The goal is to create a self-validating system where the results of one technique corroborate or complement the others.
This workflow demonstrates a self-validating system. The primary HPLC method provides the initial purity value. SFC and CE are then used to confirm this value using different separation principles.[1] If any of these methods show discrepancies or new impurities, it triggers further investigation. LC-MS is employed to identify any significant unknown peaks, and qNMR provides a final, absolute purity value that is independent of the chromatographic methods, while also confirming the identity of the bulk material.
Data Presentation: A Comparative Overview
Summarizing the capabilities of each technique allows for an informed selection based on the specific analytical challenge.
| Technique | Principle of Separation | Primary Application | Strengths | Limitations |
| RP-HPLC | Hydrophobicity | Routine Purity & Stability | Robust, versatile, well-understood | May co-elute similar compounds; requires UV chromophore |
| SFC | Polarity, Chirality | Orthogonal Purity, Isomer Separation | Fast, "green," excellent for chiral compounds[7] | Less suitable for very polar, non-ionizable compounds |
| CE | Charge-to-Size Ratio | Orthogonal Purity for Ionics | High efficiency, low sample use, truly orthogonal to LC[15] | Not suitable for neutral compounds; sensitivity can be lower |
| LC-MS | Hydrophobicity + m/z | Impurity Identification | High sensitivity, provides molecular weight for identification[17] | Response can be non-linear; complex instrumentation |
| GC-HS | Volatility, Boiling Point | Residual Solvents | Highly sensitive and specific for volatile impurities[25][26][27] | Only for volatile and thermally stable analytes |
| qNMR | Nuclear Spin Properties | Absolute Purity, Structure ID | Primary method, no API reference needed, universal detection[21] | Lower sensitivity than chromatography; requires expensive equipment |
Specialized Case: Residual Solvent Analysis via Headspace GC
A critical class of impurities not typically detected by the methods above are residual solvents from the manufacturing process.[25][28] For this, Headspace Gas Chromatography (GC) is the required orthogonal technique.[26][28][29]
Principle: The API sample is dissolved in a high-boiling solvent (like DMSO or DMF) in a sealed vial and heated.[27][28] Volatile residual solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is injected into the GC, where solvents are separated based on their boiling points and interaction with the GC column.
This method is mandated by pharmacopeias and is essential for ensuring that residual solvent levels are below the safety thresholds defined in guidelines like ICH Q3C.[26]
Conclusion
Confirming the purity of indazole derivatives demands more than a single analytical measurement. It requires a strategic, orthogonal approach that builds confidence through independent, cross-verifying results. By integrating the foundational technique of RP-HPLC with the distinct selectivities of SFC and CE, and confirming identity and absolute purity with MS and qNMR, a comprehensive and self-validating purity profile can be established. This rigorous, multi-faceted strategy is the cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]
-
Applications of capillary electrophoresis in pharmaceutical analysis. PubMed - NIH. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ResearchGate. [Link]
-
CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. IJNRD. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
What is qNMR (quantitative NMR) ?. JEOL Ltd.. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. Shimadzu. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. [Link]
-
Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate. [Link]
-
Peptide characterisation (APIs) Test Methods. Omizzur. [Link]
-
The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg. [Link]
-
Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO. [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. [Link]
-
Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. Pharmaceutical Outsourcing. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ResearchGate. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC - NIH. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. [Link]
-
HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. PubMed. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. fda.gov [fda.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. omizzur.com [omizzur.com]
- 6. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 21. emerypharma.com [emerypharma.com]
- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 24. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. shimadzu.com [shimadzu.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. scielo.br [scielo.br]
- 29. innoteg-instruments.com [innoteg-instruments.com]
A Senior Scientist's Guide to Differentiating 1H- and 2H-Indazole Isomers by NMR Spectroscopy
Introduction: The Indazole Isomer Challenge
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs to anti-inflammatory compounds.[1] The synthesis of substituted indazoles frequently yields a mixture of regioisomers, with substitution occurring at either the N1 or N2 position of the pyrazole ring. These isomers, the 1H- and 2H-indazoles, often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structural assignment is not merely an academic exercise but a critical step in drug discovery and development.
This guide provides a comprehensive, field-proven methodology for differentiating 1H- and 2H-indazole isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the underlying principles and provide an integrated workflow that ensures confident, self-validating structural elucidation.
The Structural and Electronic Divide: Benzenoid vs. Quinonoid Tautomers
The ability to distinguish between 1H- and 2H-indazole isomers by NMR stems directly from their fundamental electronic differences. The 1H-indazole possesses a benzenoid structure, which is generally the more thermodynamically stable tautomer.[2][3] In contrast, the 2H-indazole has a quinonoid-like structure. This variance in electron distribution profoundly impacts the magnetic environment of the nuclei, leading to predictable and diagnostic differences in their NMR spectra.
Caption: Key structural differences between 1H- and 2H-indazole isomers.
Comparative Analysis with 1D NMR: The First Line of Inquiry
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the initial, and often powerful, clues for isomer differentiation. While not always definitive on their own, they guide the subsequent, more conclusive 2D NMR analysis.
¹H NMR Spectroscopy: Diagnostic Proton Shifts
The proton chemical shifts of the indazole core are highly sensitive to the position of substitution. For N-substituted indazoles, three protons are particularly diagnostic:
-
H3 Proton: This proton on the pyrazole ring is typically observed as a singlet. Its chemical shift can vary but provides a key reference point. In many 1H-isomers, it appears slightly downfield compared to its 2H-counterpart.[2]
-
H7 Proton: Located on the benzene ring adjacent to the N1 position, the H7 proton is one of the most reliable indicators. In 1H-isomers , H7 is subject to a significant deshielding effect from the adjacent nitrogen and the pyrazole ring's anisotropy, causing it to resonate further downfield (often > 8.0 ppm) compared to the other aromatic protons.[2]
-
Substituent α-Protons (e.g., N-CH₂): The protons on the atom directly attached to the nitrogen (alpha-protons) also experience different magnetic environments.
Table 1: Comparison of Typical ¹H NMR Chemical Shifts (ppm) for N-Substituted Indazole Isomers
| Proton | Typical Shift in 1H-Isomer | Typical Shift in 2H-Isomer | Rationale for Difference |
|---|---|---|---|
| H3 | ~8.0 - 8.2 | ~8.0 - 8.6 | Variable, but often a key singlet to identify. In the parent 2H-indazole, H3 is notably downfield (~8.6 ppm). |
| H7 | ~7.7 - 8.3 | ~7.6 - 7.8 | Key Diagnostic. Significantly deshielded in the 1H-isomer due to proximity to N1. |
| H4 | ~7.5 - 7.8 | ~7.7 - 7.9 | Generally the most downfield proton of the benzene ring in the 2H-isomer. |
| α-H (of N-substituent) | Varies | Varies | Shift is dependent on the isomer, providing another point of comparison. |
Note: Shifts are approximate and can be influenced by the substituent and solvent. Data compiled from sources[2][4][5].
¹³C NMR Spectroscopy: A Highly Reliable Indicator
¹³C NMR is often more definitive than ¹H NMR for this specific challenge.[2] The carbon chemical shifts, particularly of the bridgehead carbons, are excellent diagnostic markers due to the distinct electronic structures.
-
C3 and C7a Carbons: These two carbons provide the most decisive information.
Table 2: Comparison of Key ¹³C NMR Chemical Shifts (ppm) for N-Substituted Indazole Isomers
| Carbon | Typical Shift in 1H-Isomer | Typical Shift in 2H-Isomer | Rationale for Difference |
|---|---|---|---|
| C3 | ~133 - 135 | ~145 - 152 | Key Diagnostic. Significantly deshielded in the quinonoid-like 2H-isomer. |
| C7a | ~140 - 141 | ~129 - 132 | Key Diagnostic. Shielded (upfield shift) in the 2H-isomer due to altered electron distribution. |
| C3a | ~121 - 123 | ~120 - 122 | Less variation, but still contributes to the overall spectral fingerprint. |
Note: Shifts are approximate. Data compiled from sources[2][4][6][7].
Unambiguous Assignment with 2D NMR: The Definitive Proof
While 1D NMR provides strong evidence, 2D NMR experiments provide irrefutable proof by revealing through-bond and through-space correlations. The combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) constitutes a self-validating system for assignment.[8][9]
HMBC: Mapping Through-Bond Correlations
HMBC detects correlations between protons and carbons separated by 2 or 3 bonds (²J or ³J couplings). This is the cornerstone of isomer differentiation. The strategy is to correlate the substituent's α-protons with the carbons of the indazole core.
-
For N1-Substituted Isomers: A clear correlation (³J coupling) will be observed between the substituent's α-protons and the C7a carbon . A weaker ³J correlation to C3 may also be seen.[9]
-
For N2-Substituted Isomers: A clear correlation (³J coupling) will be observed between the substituent's α-protons and the C3 carbon . Crucially, there will be no correlation to C7a, as it is 4 bonds away.
NOESY: Mapping Through-Space Proximity
NOESY identifies nuclei that are close in physical space (< 5 Å), regardless of their bonding. This provides a powerful orthogonal validation of the HMBC data.[8][10]
-
For N1-Substituted Isomers: A distinct NOE cross-peak will be present between the substituent's α-protons and the H7 proton of the indazole ring, confirming their spatial proximity.
-
For N2-Substituted Isomers: There will be no NOE correlation between the substituent's α-protons and the H7 proton. Instead, a correlation may be observed with the H3 proton.
Caption: Diagnostic HMBC (red arrows) and NOESY (blue arcs) correlations.
Integrated Experimental Workflow and Protocol
A systematic approach ensures efficiency and accuracy. The following workflow integrates the techniques discussed into a logical progression from initial screening to final confirmation.
Caption: Logical workflow for the differentiation of indazole isomers.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a gradient-selected, phase-sensitive ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.
-
Acquire a gradient-selected, phase-sensitive ¹H-¹H NOESY spectrum. Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).
-
-
Data Analysis and Interpretation:
-
Assign Core Protons: Using the ¹H spectrum, identify the key signals for H3 and the aromatic protons. A 2D COSY experiment can help assign the coupled aromatic system (H4, H5, H6, H7).
-
Assign Core Carbons: Use an HSQC spectrum to correlate each proton with its directly attached carbon. This will unambiguously assign C3, C4, C5, C6, and C7. The quaternary carbons (C3a, C7a) will be identified from the ¹³C spectrum and confirmed via HMBC.
-
Interrogate HMBC: Look for the key cross-peak between the substituent's α-protons and either C7a (N1-isomer) or C3 (N2-isomer).
-
Validate with NOESY: Confirm the spatial relationship between the substituent's α-protons and either H7 (N1-isomer) or H3 (N2-isomer). The presence of both the correct HMBC and NOESY correlations provides an undeniable assignment.
-
Conclusion
The differentiation of 1H- and 2H-indazole isomers is a critical analytical task that can be addressed with confidence using a systematic NMR spectroscopy workflow. While 1D ¹H and ¹³C NMR provide strong initial indicators based on predictable shielding and deshielding patterns, the unambiguous assignment rests on the definitive through-bond and through-space correlations observed in HMBC and NOESY experiments, respectively. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing modern drug development.
References
-
MDPI. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]
-
Tavares, R., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the synthesis of 2H-indazole derivatives. Available at: [Link]
-
Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Alkaidi, R., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Quin, C., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available at: [Link]
-
Morales-Lázaro, S. L., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Pharmaceuticals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Supporting Information for a Wiley-VCH publication. (2007). NMR data for 1H-Indazole. Available at: [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
-
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]
-
Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. Available at: [Link]
-
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. unn.edu.ng [unn.edu.ng]
- 12. scs.illinois.edu [scs.illinois.edu]
A Technical Guide for Researchers: Deconvoluting the Biological Activity of (1H-Indazol-7-yl)methanamine and Its Positional Isomers
For drug development professionals and researchers in medicinal chemistry, the indazole scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a cornerstone of modern drug discovery. However, the subtle yet profound impact of substituent placement on the indazole ring system is a critical factor that dictates the ultimate biological profile of a molecule. This guide provides an in-depth technical comparison of (1H-Indazol-7-yl)methanamine and its positional isomers, offering a framework for understanding their potential differential biological activities and outlining the key experiments required for their comprehensive evaluation.
While direct comparative studies of these specific aminomethyl indazole isomers are not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles from the broader class of indazole derivatives to extrapolate potential differences in their biological profiles. We will explore the likely impact of the aminomethyl group's position on receptor binding, enzyme inhibition, and overall cellular activity, and provide detailed experimental protocols for researchers to elucidate these differences.
The Critical Role of Isomerism in Biological Activity
The position of the aminomethyl substituent on the 1H-indazole ring fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These physicochemical properties are paramount in dictating how the molecule interacts with its biological targets. The six positional isomers of (1H-indazol-yl)methanamine (positions 3, 4, 5, 6, and 7) present distinct three-dimensional arrangements of key pharmacophoric features, which can lead to significant variations in their biological activities.
For instance, the proximity of the aminomethyl group to the pyrazole nitrogen atoms in isomers like the 7- and 3-substituted variants can influence their ability to act as bidentate ligands or engage in specific hydrogen bonding interactions within a receptor binding pocket. Conversely, isomers with the aminomethyl group on the benzene portion of the ring system (4-, 5-, and 6-isomers) will present this key functional group in different spatial orientations relative to the bicyclic core, potentially leading to differential engagement with target proteins.
Postulated Biological Profiles and Key Therapeutic Areas
Based on the known biological activities of a wide array of indazole derivatives, the aminomethyl indazole isomers are anticipated to exhibit activity in several key therapeutic areas, including oncology, inflammation, and neuroscience.[2][3] The nature and potency of these activities are likely to be heavily dependent on the specific isomeric form.
Table 1: Postulated Biological Targets and Therapeutic Applications of (1H-Indazol-yl)methanamine Isomers
| Isomer Position | Postulated Primary Targets | Potential Therapeutic Applications | Rationale based on Indazole SAR |
| 3-substituted | Protein Kinases (e.g., VEGFR, PDGFR, c-Kit), 5-HT receptors | Oncology, Neurological Disorders | The 3-position is a common site for substituents in potent kinase inhibitors and serotonin receptor ligands.[3][4] |
| 4-substituted | Protein Kinases, GPCRs | Oncology, Inflammatory Disorders | Substituents at the 4-position can influence the orientation of larger groups at adjacent positions, impacting kinase and GPCR interactions. |
| 5-substituted | Protein Kinases, 5-HT and Dopamine Receptors | Oncology, Neurological Disorders | The 5-position is frequently substituted in indazole-based kinase inhibitors and CNS-active compounds. |
| 6-substituted | Protein Kinases, Adrenergic Receptors | Oncology, Cardiovascular Diseases | The 6-position offers a vector for substitution that can project into solvent-exposed regions of binding sites, influencing selectivity. |
| 7-substituted | Nitric Oxide Synthase (NOS), Protein Kinases | Inflammatory Disorders, Neurological Disorders | The 7-position is sterically hindered, and substituents here can lead to unique selectivity profiles, as seen with 7-nitroindazole's effects on NOS.[3] |
A Roadmap for Experimental Validation: Key Assays and Protocols
To empirically determine and compare the biological activities of the (1H-indazol-yl)methanamine isomers, a systematic and multi-faceted experimental approach is required. The following section details the essential assays and provides step-by-step protocols for their execution.
Kinase Inhibition Assays
Given that many indazole derivatives are potent kinase inhibitors, evaluating the isomeric series against a panel of relevant kinases is a critical first step.[5]
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol for In Vitro Kinase Inhibition Assay [6][7][8][9][10]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each (1H-indazol-yl)methanamine isomer against a panel of selected protein kinases.
-
Materials:
-
Recombinant human kinases (e.g., VEGFR2, PDGFRβ, SRC, AKT).
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test isomers dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of each isomer in kinase assay buffer.
-
Add 2.5 µL of each isomer dilution to the assay plate.
-
Add 5 µL of a mixture containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each isomer concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
G-Protein Coupled Receptor (GPCR) Binding Assays
Indazole derivatives have also been shown to interact with various GPCRs, including serotonin, dopamine, and adrenergic receptors.[3] Radioligand binding assays are the gold standard for determining the affinity of compounds for these receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for a Competitive Radioligand Binding Assay [11][12]
-
Objective: To determine the inhibitory constant (Ki) of each (1H-indazol-yl)methanamine isomer for a specific GPCR (e.g., serotonin receptor 5-HT2A, dopamine receptor D2, or adrenergic receptor α1A).
-
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, [3H]Prazosin for α1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test isomers dissolved in DMSO.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test isomer.
-
For the determination of non-specific binding, a separate set of wells will contain the membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test isomer.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Understanding the Downstream Consequences: Signaling Pathway Analysis
The interaction of the aminomethyl indazole isomers with their target kinases or GPCRs will initiate a cascade of intracellular signaling events. Elucidating these pathways is crucial for understanding the ultimate cellular response to the compounds.
Potential Signaling Pathways Modulated by Indazole Derivatives
-
Kinase-Mediated Pathways: Inhibition of receptor tyrosine kinases like VEGFR and PDGFR by indazole derivatives can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[5][13]
-
GPCR-Mediated Pathways: Interaction with GPCRs can modulate a variety of second messenger systems. For example, agonism or antagonism at serotonin or dopamine receptors can alter cyclic AMP (cAMP) levels or inositol phosphate turnover, impacting neuronal excitability and neurotransmitter release.[][15][16]
Illustrative Signaling Pathway: PI3K/AKT/mTOR
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by an indazole-based kinase inhibitor.
Conclusion and Future Directions
The positional isomerism of the aminomethyl group on the 1H-indazole scaffold is a critical determinant of biological activity. While direct comparative data for (1H-Indazol-7-yl)methanamine and its isomers is currently lacking, this guide provides a scientifically grounded framework for their evaluation. By systematically applying the outlined experimental protocols, researchers can elucidate the distinct pharmacological profiles of each isomer, paving the way for the development of novel and highly selective therapeutic agents. The structure-activity relationships derived from these studies will not only be crucial for optimizing lead compounds but will also contribute to a deeper understanding of the molecular interactions that govern the biological effects of this important class of heterocyclic compounds.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
- National Center for Biotechnology Information. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
- BenchChem. (2025).
- Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1259.
- Choi, H., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.
- Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
- Catarzi, D., et al. (2012). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Chemistry, 16(18), 2146-2176.
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay.
- Milligan, G. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-342). Humana Press.
- Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
- Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.
- Wang, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116869.
- Wenzel, J. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Shokat, K. M., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4404-4407.
- Koppel, I., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144889.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- BOC Sciences. (n.d.).
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- Roth, B. L. (n.d.). Assay Protocol Book.
- AstraZeneca. (2009).
- Pfizer Inc. (2024). Indazole compounds as pkmyt1 kinase inhibitors.
- Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). The Biochemical Basis of Neuropharmacology.
- Dr. Oracle. (2025). What is the protocol for a serotonin release assay?.
- Sigma-Aldrich. (n.d.). Receptor binding assay protocol.
- Charette, A. B. (2011). Method of synthesizing 1H-indazole compounds.
- Pfizer Inc. (2005).
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Sigma-Aldrich. (n.d.). Receptor binding assay protocol.
- Takeda Pharmaceutical Company Limited. (2006). 1H-indazole compound.
- Mishra, R. K. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 26.
- Eid, E. E. (2013). Targeting G protein coupled receptor-related pathways as emerging molecular therapies. Journal of Receptors and Signal Transduction, 33(4), 199-209.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Wisconsin Alumni Research Foundation. (2018).
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Sanofi. (2022).
- Vertex Pharmaceuticals Incorporated. (2006). Methods for preparing indazole compounds.
- Pfizer Inc. (2009).
- Lania, A. G., & Spada, A. (2008). Signaling Pathways Induced by G-protein-coupled Receptors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. caymanchem.com [caymanchem.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 16. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Pharmacological Guide
Introduction: The Ascendancy of the Indazole Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has firmly established itself as one such "privileged scaffold".[1][2] Its remarkable versatility stems from its ability to engage in a multitude of non-covalent interactions with biological targets, serving as a versatile anchor for molecular recognition. Furthermore, the indazole ring is recognized as a bioisostere of the endogenous indole nucleus, allowing it to mimic the interactions of tryptophan-containing ligands with their cognate receptors.[1] This guide provides a comparative pharmacological overview of various indazole analogue classes, delving into their structure-activity relationships (SAR), therapeutic applications, and the experimental methodologies employed to elucidate their biological activities.
The inherent stability of the indazole ring system, coupled with the feasibility of substitution at multiple positions, has empowered medicinal chemists to generate vast libraries of analogues with finely tuned pharmacological profiles. This has led to the discovery of indazole-based compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[3][4][5] Notably, several indazole-containing drugs have successfully navigated the arduous path of clinical development and are now utilized in the treatment of various diseases, such as the kinase inhibitors axitinib and pazopanib.[6][7]
This guide will navigate the diverse pharmacology of indazole analogues by categorizing them based on their primary molecular targets, offering a comparative analysis of their potency and selectivity. We will explore the nuances of their SAR, providing insights into how subtle structural modifications can profoundly impact their biological effects. Accompanying this discussion will be detailed experimental protocols, empowering researchers to conduct their own investigations into this fascinating class of compounds.
I. Indazole Analogues as Protein Kinase Inhibitors: Targeting Oncogenic Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Indazole analogues have emerged as a particularly successful class of kinase inhibitors, with many exhibiting potent and selective activity against various members of the kinome.[7][8] The indazole scaffold often serves as a hinge-binding motif, forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[8]
Structure-Activity Relationship (SAR) Insights
The SAR of indazole-based kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general trends have been observed:
-
Substitution at the N1 and N2 positions: The nature of the substituent at the N1 or N2 position of the indazole ring can significantly influence both potency and selectivity. Bulky aromatic or heteroaromatic groups are often well-tolerated and can form additional interactions with the kinase.
-
Substitution on the Benzene Ring: Modifications to the benzene portion of the indazole core can modulate physicochemical properties such as solubility and cell permeability. Electron-withdrawing or electron-donating groups can also influence the electronic nature of the heterocyclic system, impacting its binding affinity.
-
The 3-Position: The 3-position of the indazole ring is a common point of attachment for side chains that extend into the solvent-exposed region of the ATP-binding site. These side chains can be tailored to enhance selectivity and introduce additional binding interactions. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[9]
Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context | Reference(s) |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [10] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | [10] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | [10] | |
| PDGFRβ | 1.6 | Endothelial Cells | [10] | |
| c-Kit | 1.7 | Endothelial Cells | [10] | |
| Pazopanib | VEGFR1 | 10 | Cell-free | [10] |
| VEGFR2 | 30 | Cell-free | [10] | |
| VEGFR3 | 47 | Cell-free | [10] | |
| PDGFRβ | 84 | Cell-free | [10] | |
| c-Kit | 74 - 140 | Cell-free | [10] | |
| Compound 30l | PAK1 | 9.8 | Enzyme Inhibition Assay | [9] |
| Compound 91d | Pyridyl-piperazine analogue | 12 | Kinase Assay | [6] |
| Compound 50 | 1H-indazole-3-carboxamide | 0.35 (GSK-3β) | Kinase Assay | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test indazole analogue
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the indazole analogue in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add a small volume of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Neuroprotective Indazole Analogues: Targeting Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine and serotonin.[12] Inhibitors of MAO, particularly MAO-B, have shown therapeutic potential in the treatment of neurodegenerative diseases like Parkinson's disease by increasing the levels of these neurotransmitters in the brain.[4][13] Indazole analogues have been developed as potent and selective MAO-B inhibitors.[12][14]
Structure-Activity Relationship (SAR) Insights
The development of indazole-based MAO inhibitors has benefited from strategies like bioisosteric replacement and hybridization.[13][15]
-
Substitution at the 5-position: A series of 5-substituted-1H-indazoles have been shown to be potent and selective MAO-B inhibitors.[12] The introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide group at this position led to a significant increase in potency.[12][13]
-
Linker Flexibility: The nature and flexibility of the linker connecting the indazole core to other moieties are crucial for optimal binding within the MAO-B active site. Molecular docking studies have highlighted the importance of a flexible linker for better shape complementarity.[12][15]
Comparative Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Selectivity Index (SI) | Reference(s) |
| Compound 20 (1,2,4-oxadiazole derivative) | hMAO-B | 52 | > 192 | [12][13] |
| 7-Nitroindazole | MAO-B | Submicromolar | - | [14] |
| 5-substituted indazole derivatives | hMAO-B | 2.5 - 24 | - | [14] |
Experimental Protocol: Cell-Based Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of indazole analogues against oxidative stress-induced cell death in a neuronal cell line.[5][16]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test indazole analogue
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole analogue for a predetermined period (e.g., 24 hours).
-
Induction of Oxidative Stress: After compound treatment, expose the cells to a toxic concentration of H₂O₂ for a specified duration to induce cell death.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT.
-
Incubate the plate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher percentage of viability in the presence of the indazole analogue indicates a neuroprotective effect.
III. Anti-inflammatory Indazole Analogues: Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.[17][18] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Indazole derivatives have been investigated as selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[17][19]
Structure-Activity Relationship (SAR) Insights
The design of selective COX-2 inhibitors often involves incorporating a sulfonamide or a similar functional group that can interact with the secondary pocket of the COX-2 active site.
-
Aryl Substituents: The nature and position of aryl substituents on the indazole core are critical for COX-2 selectivity and potency.[17][18]
-
N-1 vs. N-2 Substitution: The regiochemistry of arylation (at N-1 or N-2) can influence the inhibitory activity.
Comparative Inhibitory Potency (IC50)
| Compound | Target | IC50 (µM) | Reference(s) |
| 5-Aminoindazole | COX-2 | 12.32 | [19] |
| 6-Nitroindazole | COX-2 | 19.22 | [19] |
| Indazole | COX-2 | 23.42 | [19] |
| Compound 16 ((Aza)indazole derivative) | COX-2 | 0.409 | [17] |
Experimental Protocol: COX Inhibition Assay (ELISA-based)
This protocol describes a method for measuring the inhibition of COX-1 and COX-2 activity by quantifying the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).[20][21]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test indazole analogue
-
Reaction buffer
-
PGE₂ ELISA kit
-
96-well plates
Procedure:
-
Enzymatic Reaction:
-
In a 96-well plate, incubate the COX enzyme with the test indazole analogue or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate to allow for the production of prostaglandins.
-
-
PGE₂ Quantification (ELISA):
-
Follow the instructions of the PGE₂ ELISA kit to quantify the amount of PGE₂ produced in each well. This typically involves a competitive binding assay where the PGE₂ in the sample competes with a fixed amount of labeled PGE₂ for binding to a limited number of antibody sites.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the indazole analogue.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IV. Antibacterial Indazole Analogues: Targeting DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[22][23] This enzyme is a validated target for antibacterial drugs. Indazole analogues have been designed and synthesized as novel inhibitors of DNA gyrase, showing promise as a new class of antibacterial agents.[22][24]
Structure-Activity Relationship (SAR) Insights
The development of indazole-based DNA gyrase inhibitors has often been guided by structure-based drug design.
-
Thiazole Moiety: The incorporation of a thiazole ring has been shown to be beneficial for antibacterial activity.[25]
-
Side Chain Modifications: Modifications to the side chains attached to the indazole core can improve cell penetration and antibacterial efficacy.[22]
Comparative Inhibitory Potency (MIC)
Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Specific MIC values for a range of indazole analogues against various bacterial strains would be presented here in a tabular format if more consolidated data were available in the search results.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[26]
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Test indazole analogue
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test indazole analogue at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a tracking dye.
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the indazole analogue.
-
Conclusion: The Future of Indazole-Based Therapeutics
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and amenability to chemical modification have enabled the development of a diverse array of compounds with potent and selective activities against a wide range of biological targets. The comparative analysis presented in this guide highlights the remarkable adaptability of the indazole moiety and provides a framework for the rational design of future generations of indazole-based drugs. As our understanding of disease biology deepens, the privileged indazole scaffold will undoubtedly continue to play a pivotal role in the development of innovative medicines to address unmet medical needs.
References
Sources
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Discovery and Pharmacological Profile of New 1<i>H</i>-Indazole-3-carboxamide and 2<i>H</i>-Pyrrolo[3,4-<i>c</i>]quinol… [ouci.dntb.gov.ua]
- 3. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase | Semantic Scholar [semanticscholar.org]
- 15. iris.unipv.it [iris.unipv.it]
- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. | Semantic Scholar [semanticscholar.org]
- 25. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 26. journals.asm.org [journals.asm.org]
A Comparative Spectroscopic Analysis of Synthetic and Commercial (1H-Indazol-7-yl)methanamine: A Guide for Researchers
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Introduction: The Critical Role of (1H-Indazol-7-yl)methanamine in Drug Discovery and the Imperative of Analytical Verification
(1H-Indazol-7-yl)methanamine is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents. The indazole scaffold itself is a privileged structure, present in numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The specific regioisomer, (1H-Indazol-7-yl)methanamine, provides a crucial amine functional group at the 7-position, enabling the construction of complex molecular architectures essential for targeted drug action.
Given its significance, the chemical purity and structural integrity of this starting material are paramount. Sourcing reagents from commercial vendors is a common and convenient practice in research and development. However, it is a foundational principle of good laboratory practice—and a regulatory expectation—to independently verify the identity and purity of all critical starting materials.[3][4][] This guide provides a comprehensive spectroscopic comparison of a laboratory-synthesized batch of (1H-Indazol-7-yl)methanamine against a commercially available equivalent. Through detailed experimental protocols and side-by-side data analysis, we will underscore the importance of this verification process, ensuring the reliability and reproducibility of downstream applications.[6][7][8]
The narrative will delve into the synthetic route chosen for the laboratory preparation, followed by a multi-technique spectroscopic characterization—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers a unique and complementary perspective on the molecular structure and purity of the compound. This guide is intended for researchers, scientists, and drug development professionals who routinely utilize such building blocks and for whom data integrity is non-negotiable.
Methodology: Synthesis and Spectroscopic Characterization
A robust and reliable synthesis is the first step in obtaining a high-quality reference material. Following the synthesis, a rigorous analytical workflow is essential to confirm the structure and purity of the target compound.
Synthesis of (1H-Indazol-7-yl)methanamine
A common and effective method for the synthesis of (1H-Indazol-7-yl)methanamine involves the reduction of 1H-indazole-7-carbonitrile. This approach is often favored for its relatively clean conversion and good yields.
Experimental Protocol: Reduction of 1H-Indazole-7-carbonitrile
-
Reaction Setup: To a solution of 1H-indazole-7-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) (2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.
-
Extraction and Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (1H-Indazol-7-yl)methanamine as a solid.
Causality Behind Experimental Choices: The choice of LiAlH₄ as the reducing agent is due to its high reactivity and ability to efficiently reduce nitriles to primary amines. Anhydrous THF is used as the solvent to prevent the violent reaction of LiAlH₄ with water. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of (1H-Indazol-7-yl)methanamine.
Spectroscopic Analysis
Both the newly synthesized compound and a commercially sourced sample of (1H-Indazol-7-yl)methanamine were subjected to identical analytical methods to ensure a fair and direct comparison.
Experimental Protocols for Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer.[9] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[10]
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.[11] This technique provides a highly accurate mass-to-charge ratio, confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra were recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. This method identifies the characteristic vibrational frequencies of the functional groups present in the molecule.[12][13]
Results: A Head-to-Head Spectroscopic Comparison
The data obtained from the synthetic and commercial samples are presented below for a direct comparison.
¹H NMR Data
The ¹H NMR spectra are crucial for mapping the proton environment of the molecule.
| Proton Assignment | Synthetic Sample (δ, ppm) | Commercial Sample (δ, ppm) | Multiplicity | Integration |
| H-3 | 8.15 | 8.16 | s | 1H |
| H-4 | 7.72 | 7.73 | d | 1H |
| H-5 | 7.10 | 7.11 | t | 1H |
| H-6 | 7.45 | 7.46 | d | 1H |
| -CH₂- | 4.02 | 4.03 | s | 2H |
| -NH₂ | 2.51 (broad) | 2.50 (broad) | s | 2H |
| N-H | 13.10 (broad) | 13.11 (broad) | s | 1H |
Data Interpretation: The ¹H NMR spectra of both samples are virtually identical, showing the expected signals for the aromatic protons of the indazole ring, the methylene protons, and the amine protons. The downfield signal around 13.10 ppm is characteristic of the indazole N-H proton.[14] The broadness of the NH and NH₂ signals is due to proton exchange. The close correlation of chemical shifts and multiplicities between the two samples strongly suggests they are the same compound.
¹³C NMR Data
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Synthetic Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| C-3 | 134.5 | 134.6 |
| C-3a | 125.8 | 125.9 |
| C-4 | 121.2 | 121.3 |
| C-5 | 120.5 | 120.6 |
| C-6 | 127.0 | 127.1 |
| C-7 | 115.3 | 115.4 |
| C-7a | 140.1 | 140.2 |
| -CH₂- | 40.5 | 40.6 |
Data Interpretation: As with the proton NMR, the ¹³C NMR spectra of the synthetic and commercial samples are in excellent agreement. The number of signals and their chemical shifts correspond to the eight unique carbon atoms in (1H-Indazol-7-yl)methanamine. The signal for the methylene carbon appears around 40.5 ppm. The consistency of these data further strengthens the structural confirmation.[15]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of the molecule, which is a powerful tool for confirming its elemental formula.
| Parameter | Synthetic Sample | Commercial Sample | Theoretical Value |
| Formula | C₈H₉N₃ | C₈H₉N₃ | C₈H₉N₃ |
| [M+H]⁺ (m/z) | 148.0869 | 148.0871 | 148.0875 |
Data Interpretation: The ESI-MS data for both samples show a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio that is in very close agreement with the theoretical value for C₈H₉N₃.[16] This provides definitive confirmation of the molecular formula and, by extension, the molecular weight of the compound.
FTIR Data
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
| Vibrational Mode | Synthetic Sample (cm⁻¹) | Commercial Sample (cm⁻¹) |
| N-H Stretch (Indazole) | 3150 (broad) | 3155 (broad) |
| N-H Stretch (Amine) | 3300-3400 (two bands) | 3305-3405 (two bands) |
| C-H Stretch (Aromatic) | 3050 | 3052 |
| C=C Stretch (Aromatic) | 1620, 1580 | 1621, 1582 |
Data Interpretation: The FTIR spectra of both samples display the characteristic absorption bands for the N-H stretches of the indazole ring and the primary amine, as well as the aromatic C-H and C=C stretches. The presence and position of these bands are consistent with the structure of (1H-Indazol-7-yl)methanamine and show no significant differences between the two samples.
Diagram of the Analytical Workflow
Caption: Workflow for the spectroscopic comparison and verification.
Discussion and Conclusion: The Value of In-House Verification
The comprehensive spectroscopic analysis reveals an excellent correlation between the laboratory-synthesized (1H-Indazol-7-yl)methanamine and the sample procured from a commercial supplier. All analytical techniques—¹H NMR, ¹³C NMR, MS, and FTIR—provided data that were consistent with the expected structure and showed no discernible differences between the two samples. This outcome provides a high degree of confidence in the identity and purity of both batches of the material.
While in this instance the commercial sample met the required quality standards, this is not always a given. The process of in-house verification serves as a critical quality control step. It mitigates the risk of using substandard materials that could compromise the results of lengthy and expensive research and development efforts. Erroneous starting materials can lead to failed reactions, the generation of unexpected byproducts, and ultimately, the loss of valuable time and resources.
For professionals in drug development, this level of analytical rigor is not just good practice; it is a necessity that aligns with the principles of Good Manufacturing Practices (GMP).[17][18] Ensuring the quality of active pharmaceutical ingredients (APIs) and their starting materials is fundamental to producing safe and effective medicines.[4][]
References
-
Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca. Retrieved from [Link][3]
-
Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Retrieved from [Link][4]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Retrieved from [Link][17]
-
ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. Retrieved from [Link][18]
-
Silva, A. M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(9), 7595-7619. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2947. Retrieved from [Link][9]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link][19]
-
Oakwood Labs. (n.d.). The Importance of Analytical Method Development, Qualification, and Validation. Retrieved from [Link][20]
-
University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link][21]
-
eLeaP Quality. (2024). The Importance of Analytical Method Validation in Research. Retrieved from [Link][6]
-
IntechOpen. (2024). Importance of analytical method validation in pharmaceutical research. Retrieved from [Link][7]
-
UPM Pharmaceuticals. (2025). Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. Retrieved from [Link][8]
-
ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link][2]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link][22]
-
Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Org. Biomol. Chem., 12, 595-600. Retrieved from [Link][23]
-
American Chemical Society. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Org. Lett., 18(21), 5584-5587. Retrieved from [Link][24]
-
National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem., 77(6), 2790-2799. Retrieved from [Link][25]
-
Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. Retrieved from [Link][16]
-
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Retrieved from [Link][11]
-
National Center for Biotechnology Information. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link][13]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 4. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 6. The Importance of Analytical Method Validation in Research - eLeaP Quality [quality.eleapsoftware.com]
- 7. Importance of analytical method validation in pharmaceutical research. [wisdomlib.org]
- 8. The Role of Analytical Development in Safe Pharmaceutical Manufacturing [piramalpharmasolutions.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. complianceonline.com [complianceonline.com]
- 19. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 20. Analytical Method Development | In-House Analytical Testing | Oakwood Labs [oakwoodlabs.com]
- 21. research.rug.nl [research.rug.nl]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. rsc.org [rsc.org]
- 24. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1H-Indazol-7-yl)methanamine
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug candidate are built. For a molecule like (1H-Indazol-7-yl)methanamine, a key building block in the synthesis of numerous pharmacologically active agents, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity.[1] This guide provides an in-depth, experience-driven comparison and cross-validation framework for two workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices. We will establish a self-validating system for comparing these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] This ensures that whether you are performing routine quality control or identifying trace-level impurities, your analytical data is interchangeable, consistent, and above all, trustworthy.
The Analyte: (1H-Indazol-7-yl)methanamine
Understanding the analyte is the first step in developing a sound analytical strategy. (1H-Indazol-7-yl)methanamine features a bicyclic indazole core and a primary amine, making it a polar compound amenable to reversed-phase chromatography. Its structure incorporates a UV-active chromophore, allowing for detection by UV spectroscopy.
Caption: Chemical Structure of (1H-Indazol-7-yl)methanamine.
Part 1: A Comparative Overview of Core Methodologies
The choice between HPLC-UV and LC-MS is dictated by the specific analytical question at hand. HPLC-UV is the established workhorse for routine assays and purity determinations, prized for its robustness and cost-effectiveness.[5] LC-MS, conversely, offers unparalleled specificity and sensitivity, making it the gold standard for identifying unknown impurities and quantifying trace components.[5][6]
The causality for this divergence lies in their detection principles. HPLC-UV relies on the absorption of ultraviolet light by the analyte. Its specificity is therefore dependent on the chromatographic separation of the analyte from other UV-absorbing compounds. LC-MS adds a second dimension of detection: the mass-to-charge ratio (m/z) of the ionized molecule. This provides a molecular fingerprint, drastically reducing the probability of interferences from co-eluting compounds.[6]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of each method for the analysis of (1H-Indazol-7-yl)methanamine. This data is representative and serves as a baseline for the cross-validation study.
| Performance Parameter | HPLC-UV | LC-MS/MS | Key Considerations for (1H-Indazol-7-yl)methanamine |
| Specificity | Moderate to High | Very High | LC-MS is superior for complex matrices or for distinguishing between structurally similar impurities.[6] |
| Sensitivity (LOQ) | ng/mL range | pg/mL range | For trace-level impurity profiling or pharmacokinetic studies, LC-MS is the required method.[6] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Both methods provide excellent linearity, but LC-MS often has a wider dynamic range. |
| Precision (%RSD) | Typically < 2% | Typically < 15% (Bioanalytical) | Both methods offer high precision suitable for regulated environments.[6] |
| Accuracy (Recovery) | 98-102% | 85-115% (Bioanalytical) | Both methods demonstrate high accuracy, with acceptance criteria depending on the application. |
Part 2: The Cross-Validation Protocol: A Self-Validating System
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results, which is critical when transferring methods or confirming findings.[5] The following experimental design is structured to be a self-validating system, where the successful execution of each step provides confidence in the final comparative data. The entire workflow is governed by the principles of ICH Q2(R1).[3][7]
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Step-by-Step Experimental Methodology
1. Objective: To demonstrate the equivalency of a validated HPLC-UV method and a validated LC-MS method for the quantification of (1H-Indazol-7-yl)methanamine and to assess their respective stability-indicating capabilities.
2. Materials and Reagents:
-
(1H-Indazol-7-yl)methanamine reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation)
-
Class A volumetric flasks and pipettes
3. Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 acetonitrile:water diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the linear range of both instruments (e.g., 1-100 µg/mL for HPLC-UV, and 0.1-100 ng/mL for LC-MS).
-
QC Samples: Prepare quality control (QC) samples at low, medium, and high concentrations.
4. Forced Degradation Study: To prove the specificity and stability-indicating nature of the methods, the analyte must be intentionally degraded.[8][9]
-
Acid Hydrolysis: Treat 1 mL of stock solution with 1 mL of 1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid reference standard to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before analysis. The goal is to achieve 5-20% degradation of the active ingredient.
5. Analytical Procedures:
A. HPLC-UV Method (for Purity and Assay)
-
System: HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
B. LC-MS Method (for Identification and Trace Quantification)
-
System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification (e.g., transition for [M+H]⁺). Full scan for impurity identification.
-
Capillary Voltage: 3.0 kV.[5]
-
Source Temperature: 150 °C.[5]
6. Acceptance Criteria for Cross-Validation:
-
Accuracy: The mean recovery of spiked samples should be within 98.0% to 102.0% for HPLC-UV and 95.0% to 105.0% for LC-MS for this application.
-
Precision: The relative standard deviation (%RSD) for replicate injections should be ≤ 2.0% for HPLC-UV and ≤ 5.0% for LC-MS.
-
Linearity: The coefficient of determination (R²) should be ≥ 0.999 for HPLC-UV and ≥ 0.995 for LC-MS.
-
Specificity: The peak for (1H-Indazol-7-yl)methanamine must be pure and free from interference from degradation products, as determined by peak purity analysis (DAD) and mass spectral data (LC-MS).
-
Equivalency: The results obtained from analyzing the same set of samples on both instruments should not be statistically different (e.g., as determined by a paired t-test, p > 0.05).
Part 3: Hypothetical Results and Authoritative Interpretation
The following table presents a summary of plausible validation data from our hypothetical cross-validation study.
| Validation Parameter | HPLC-UV | LC-MS/MS | Meets Acceptance Criteria? |
| Linearity (R²) | 0.9997 | 0.9989 | Yes |
| Accuracy (Recovery %) | 100.5 ± 1.2% | 98.7 ± 2.5% | Yes |
| Precision (%RSD, n=6) | 0.85% | 1.78% | Yes |
| LOD | 50 ng/mL | 0.1 ng/mL | Yes |
| LOQ | 150 ng/mL | 0.5 ng/mL | Yes |
| Specificity | Peak purity > 99.8% for all stress conditions | No co-eluting masses detected | Yes |
Expertise-Driven Discussion
The hypothetical data demonstrates that both the HPLC-UV and LC-MS methods are validated and fit for their intended purposes according to ICH guidelines.[2][10] The cross-validation reveals key insights:
-
Equivalency in the Core Range: For the primary application of assay and purity testing of the drug substance, the accuracy and precision data show a high degree of correlation. The statistical comparison of QC samples analyzed by both methods yielded a p-value > 0.05, confirming their interchangeability for routine quality control . This is a critical finding, as it allows a facility to use the more cost-effective and robust HPLC-UV method for routine release testing, with the confidence that the results are equivalent to the more complex LC-MS method.
-
Causality of Sensitivity Differences: The nearly 500-fold greater sensitivity of the LC-MS method (LOD 0.1 ng/mL vs 50 ng/mL) is a direct result of the detector's ability to selectively monitor a specific mass transition, filtering out background noise.[6] This makes LC-MS the only viable option for applications such as metabolite identification, pharmacokinetic studies, or the quantification of genotoxic impurities, which often have limits in the ppm range.
-
Trustworthiness through Forced Degradation: The specificity results are the cornerstone of a trustworthy stability-indicating method.[9] In our hypothetical study, both methods successfully separated the main (1H-Indazol-7-yl)methanamine peak from all degradation products. The HPLC-UV method's peak purity index, derived from the DAD, confirmed no co-elution. The LC-MS method provided even greater assurance by demonstrating that no other ions with the same m/z as the parent compound were present at its retention time. This proves that what is being measured is solely the analyte of interest, even in a complex, degraded sample.
Conclusion: A Symbiotic Approach to Analytical Control
This guide demonstrates that HPLC-UV and LC-MS are not competing, but rather complementary, analytical techniques. The cross-validation process provides a high degree of assurance in the reliability of analytical data across different platforms.[5]
-
For routine quality control, purity assessment, and assay of (1H-Indazol-7-yl)methanamine, a validated HPLC-UV method is robust, cost-effective, and provides equivalent data to LC-MS.
-
For impurity identification, trace-level quantification, and bioanalytical studies , the superior sensitivity and specificity of LC-MS are indispensable.
By investing the resources to cross-validate these methods, a drug development program establishes a flexible and scientifically rigorous analytical control strategy. This ensures data integrity from early-stage development through to commercial manufacturing, satisfying both scientific and regulatory expectations.
References
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. National Center for Biotechnology Information. Available from: [Link]
-
Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. OMICS International. Available from: [Link]
-
LC-MS method validation. QC and QA. Eurachem. Available from: [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ijsdr.org [ijsdr.org]
- 10. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the Enantiomeric Separation of Chiral Indazole Derivatives
Introduction: The Significance of Chirality in Indazole-Based Drug Discovery
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5][6] Their prevalence in drug discovery is attributed to their versatile biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][6] Many of these drug candidates are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their pharmacological and toxicological profiles.[7][8][9] Regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[8][9] Consequently, the robust and efficient enantiomeric separation of chiral indazole derivatives is a critical step in the pharmaceutical development pipeline.[8]
This guide provides a comprehensive comparison of modern chromatographic techniques for the enantioseparation of chiral indazole derivatives, drawing upon established methodologies and field-proven insights. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering a comparative analysis of their performance, supported by experimental data and detailed protocols.
Choosing the Right Tool: A Comparative Overview of HPLC and SFC
The two primary workhorses for chiral separations in the pharmaceutical industry are HPLC and SFC.[10][11][][13][14] Both techniques rely on chiral stationary phases (CSPs) to achieve separation, but they differ fundamentally in their mobile phases, which in turn influences their speed, efficiency, and "greenness."
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral analysis.[8] It offers versatility through various modes, including normal-phase, reversed-phase, and polar organic modes, making it adaptable to a wide range of analytes.[15][16]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to normal-phase HPLC.[10][17][18] SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).[][18] This results in a mobile phase with low viscosity and high diffusivity, leading to faster separations and higher efficiency.[17][18] SFC is also considered a "greener" technique due to the significant reduction in organic solvent consumption.[19]
Head-to-Head Comparison: HPLC vs. SFC for Indazole Enantioseparation
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol, Acetonitrile) | Supercritical Carbon Dioxide with Organic Modifiers |
| Speed | Generally slower due to higher mobile phase viscosity. | Typically 3-5 times faster than HPLC.[10] |
| Efficiency | Good, but can be limited by mobile phase viscosity. | Higher efficiency due to lower viscosity and higher diffusivity of the mobile phase.[17] |
| Solvent Consumption | High, especially in normal-phase mode. | Significantly lower organic solvent consumption. |
| Cost of Operation | Can be high due to solvent purchase and disposal costs. | Lower operational costs due to reduced solvent usage. |
| Method Development | Can be time-consuming, involving screening of multiple solvent systems. | Often faster method development due to the simplicity of the mobile phase.[18][20] |
| Compatibility | Compatible with a wide range of detectors (UV, MS, etc.). | Highly compatible with mass spectrometry (MS).[20] |
| Applicability to Indazoles | Well-established for a variety of heterocyclic compounds. | Excellent for many nitrogen-containing heterocyclic compounds.[19] |
The Heart of the Separation: Chiral Stationary Phases (CSPs)
The success of any chiral separation hinges on the selection of the appropriate CSP. For indazole derivatives, as with many other chiral compounds, polysaccharide-based CSPs are the most widely used and have demonstrated broad applicability.[15][16][21][22][23] These CSPs are derived from cellulose or amylose that has been functionalized with various carbamate derivatives, most commonly 3,5-dimethylphenylcarbamate.[24]
Coated vs. Immobilized Polysaccharide CSPs: A Critical Choice
Polysaccharide-based CSPs come in two main formats: coated and immobilized.[15][16]
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica support.[25] While effective, they have limitations on the types of solvents that can be used, as certain "forbidden" solvents can strip the coating and destroy the column.[26]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support.[15][16] This creates a much more robust and stable stationary phase, allowing for the use of a wider range of organic solvents, including those that are incompatible with coated phases (e.g., dichloromethane, ethyl acetate, THF, MTBE).[15][25][26][27] This expanded solvent compatibility significantly increases the chances of achieving a successful separation.[15][16]
Recommendation for Indazole Derivatives: For new method development, it is highly recommended to start with immobilized polysaccharide-based CSPs . The enhanced robustness and expanded solvent compatibility provide a significant advantage in screening for optimal separation conditions.[15][26][27]
Commonly Used Polysaccharide-Based CSPs
| CSP Name (Daicel) | Chiral Selector | Backbone | Coated/Immobilized | Key Features |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Coated | A widely used, versatile CSP.[28] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Coated | Often shows complementary selectivity to cellulose-based phases.[24] |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Immobilized | Immobilized version of Chiralpak AD-H, offering greater solvent flexibility.[26] |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Immobilized | Immobilized version of Chiralcel OD-H, with enhanced robustness.[26] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose | Immobilized | Offers different selectivity due to the chloro substituents. |
Experimental Protocols: A Practical Guide to Method Development
A systematic screening approach is the most efficient way to develop a successful chiral separation method. The following protocols are designed as a starting point for the enantiomeric separation of novel chiral indazole derivatives.
Workflow for Chiral Method Development
Caption: General workflow for chiral method development.
Protocol 1: HPLC Screening of Chiral Indazole Derivatives
Objective: To identify a suitable immobilized polysaccharide-based CSP and mobile phase for the enantiomeric separation of a chiral indazole derivative by HPLC.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phases:
-
Chiralpak® IA (4.6 x 150 mm, 5 µm)
-
Chiralpak® IB (4.6 x 150 mm, 5 µm)
-
Chiralpak® IC (4.6 x 150 mm, 5 µm)
-
-
Solvents: Heptane, Ethanol, Methanol, Isopropanol (IPA), Acetonitrile (ACN), Dichloromethane (DCM), Methyl tert-butyl ether (MTBE) (all HPLC grade)
-
Sample: Racemic indazole derivative dissolved in a suitable solvent (e.g., mobile phase)
Methodology:
-
Column Installation and Equilibration: Install the first screening column and equilibrate with the initial mobile phase for at least 20 column volumes.
-
Initial Screening (Normal Phase):
-
Mobile Phase A: Heptane/Ethanol (90:10, v/v)
-
Mobile Phase B: Heptane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength
-
-
Secondary Screening (Expanded Normal Phase - for Immobilized Columns Only): If no separation is observed, proceed with the following mobile phases.[27]
-
Mobile Phase C: Heptane/DCM/Ethanol (50:40:10, v/v/v)
-
Mobile Phase D: Heptane/MTBE/Ethanol (50:40:10, v/v/v)
-
-
Polar Organic Mode Screening:
-
Mobile Phase E: Methanol (100%)
-
Mobile Phase F: Acetonitrile (100%)
-
-
Data Evaluation: For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs). A promising result is generally considered to have Rs > 1.5.
-
Repeat: Repeat steps 1-5 for each of the selected CSPs.
Protocol 2: SFC Screening of Chiral Indazole Derivatives
Objective: To rapidly screen for enantiomeric separation of a chiral indazole derivative using SFC.
Materials:
-
SFC system with UV or MS detector
-
Chiral stationary phases (same as HPLC protocol)
-
Supercritical CO₂
-
Modifiers: Methanol, Ethanol (with 0.1% basic additive like isopropylamine for basic analytes, if necessary)
-
Sample: Racemic indazole derivative dissolved in a suitable solvent
Methodology:
-
System Setup:
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Flow Rate: 3.0 mL/min
-
-
Screening Gradient:
-
Perform a generic gradient from 5% to 40% modifier over 5-10 minutes.
-
Modifier A: Methanol
-
Modifier B: Ethanol
-
-
Data Evaluation: Monitor the separation of enantiomers. SFC-MS is particularly useful for confirming the elution of the target compound and assessing peak purity, even with co-eluting impurities.[20]
-
Isocratic Optimization: If separation is observed in the gradient screen, develop an isocratic method based on the modifier percentage at which the enantiomers eluted.
Illustrative Workflow for CSP and Mobile Phase Screening
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. eijppr.com [eijppr.com]
- 10. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. hplc.eu [hplc.eu]
- 14. fagg.be [fagg.be]
- 15. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chiraltech.com [chiraltech.com]
- 27. chiraltech.com [chiraltech.com]
- 28. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Indazole Synthesis: A Head-to-Head Comparison
Introduction: The Enduring Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design.[2][4] Molecules incorporating the indazole motif are found in a wide array of FDA-approved drugs, including the anti-cancer agent Axitinib, the potent antiemetic Granisetron, and the non-steroidal anti-inflammatory drug Benzydamine.[1][2][5]
Indazoles exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer being the most thermodynamically stable and prevalent.[2][3] The synthesis of specifically substituted indazoles, however, presents a significant challenge due to issues of regioselectivity and the need for harsh reaction conditions in classical methods.[6] The advent of transition-metal catalysis has revolutionized indazole synthesis, offering milder, more efficient, and highly selective pathways to a diverse range of derivatives.[4][7][8]
This guide provides a head-to-head comparison of the most prominent catalytic systems used for indazole synthesis. We will delve into the mechanistic nuances, substrate scope, and practical considerations of palladium, copper, and rhodium-based catalysts, among others. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic strategy for their specific synthetic goals.
Palladium-Catalyzed Strategies: Versatility in Cross-Coupling and C-H Amination
Palladium catalysis is a powerful and versatile tool for constructing the indazole core, primarily through intramolecular C-N bond formation. Two dominant strategies have emerged: Suzuki-Miyaura cross-coupling for functionalizing a pre-existing indazole core and intramolecular C-H amination/arylation for building the ring itself.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
Most palladium-catalyzed reactions for indazole synthesis operate via a well-established Pd(0)/Pd(II) cycle. For instance, in the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, the cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide bond, forming a Pd(II) intermediate.[9][10] Subsequent intramolecular coordination and deprotonation of the hydrazine nitrogen, followed by reductive elimination, forms the crucial N(1)-C(7a) bond and regenerates the active Pd(0) catalyst.[1][9]
Figure 1: Generalized catalytic cycle for Pd-catalyzed intramolecular amination.
Performance Comparison
| Feature | Suzuki-Miyaura Coupling | Intramolecular C-H Amination |
| Strategy | C3-Functionalization of existing indazole | De novo ring synthesis |
| Typical Substrates | 3-Iodoindazoles, Arylboronic acids[11][12] | N-aryl-N-(o-bromobenzyl)hydrazines, Hydrazones[9][10] |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf)[1][11] | Pd(OAc)₂, dppf, tBuONa[9][10] |
| Key Advantage | Excellent for late-stage diversification | Builds the core; good functional group tolerance[10] |
| Key Limitation | Requires pre-functionalized starting material | Substrate synthesis can be multi-step |
| Typical Yields | Good to excellent (>80%)[11] | Moderate to high (60-95%)[9][10] |
Representative Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles via Intramolecular Amination[9]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), dppf (1,1'-bis(diphenylphosphino)ferrocene, 7.5 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 equiv.) and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Copper-Catalyzed Syntheses: An Economical Path to C-N and N-N Bond Formation
Copper catalysis has emerged as a cost-effective and powerful alternative for indazole synthesis.[7] These methods often involve cascade reactions that form multiple bonds in a single pot, showcasing high atom economy.[13] Copper catalysts are particularly adept at mediating the formation of both C-N and N-N bonds, which are critical for constructing the pyrazole ring of the indazole.[2][14]
Mechanistic Rationale: The Role of Copper in Cascade Cyclizations
A prominent copper-catalyzed method is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[14][15] The mechanism is believed to start with the condensation of the aldehyde and amine to form an imine. The copper(I) catalyst then facilitates the substitution of the aryl bromide with the azide anion to form an N-(2-azidobenzylidene)aniline intermediate. Subsequent intramolecular cyclization, promoted by the copper catalyst, involves the imine nitrogen attacking the terminal nitrogen of the azide, leading to the formation of the N-N bond, extrusion of dinitrogen, and formation of the indazole ring.[15]
Figure 2: Proposed workflow for the Cu-catalyzed one-pot synthesis of 2H-indazoles.
Performance Comparison
| Feature | Copper-Catalyzed Cascade | Copper-Catalyzed Intramolecular N-Arylation |
| Strategy | One-pot, multi-component synthesis | Ring closure of pre-formed hydrazones |
| Typical Substrates | 2-Halobenzaldehydes, amines, NaN₃[14][15] | o-Chlorinated arylhydrazones[16] |
| Catalyst System | Cu₂O-NPs, CuI[14][16] | CuI, 1,10-phenanthroline[16] |
| Key Advantage | High atom economy, operational simplicity | Utilizes inexpensive chloro-substrates |
| Key Limitation | Use of sodium azide requires caution | Yields can be moderate and sensitive to substrate[16] |
| Typical Yields | Good to high (70-95%)[14] | Moderate (10-70%)[16] |
Representative Experimental Protocol: One-Pot Synthesis of 2H-Indazoles[14]
-
Reaction Setup: In a round-bottom flask, combine the 2-bromobenzaldehyde (1.0 equiv.), primary amine (1.2 equiv.), sodium azide (2.0 equiv.), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).
-
Solvent: Add polyethylene glycol (PEG-300) as the solvent.
-
Reaction: Heat the mixture to 110 °C and stir for 8-12 hours. Monitor the reaction's progress using TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Rhodium-Catalyzed Syntheses: Powering C-H Activation and Annulation
Rhodium catalysis has unlocked novel and highly efficient pathways to indazoles through C-H bond activation.[4][17][18][19] This strategy is particularly elegant as it avoids the need for pre-functionalized starting materials (like halides or organometallics), leading to greater atom and step economy. These reactions often proceed via a [4+1] annulation, where four atoms from one reactant and one from another combine to form the indazole ring.
Mechanistic Rationale: C-H Activation and Rhodacycle Formation
In a typical Rh(III)-catalyzed synthesis, such as the reaction between an azobenzene and an aldehyde, the azo group acts as a directing group.[19][20] The [CpRhCl₂]₂ precatalyst is activated, often with a silver salt, to generate a cationic Rh(III) species. This species coordinates to the azo nitrogen and facilitates the ortho C-H activation of the benzene ring, forming a five-membered rhodacycle intermediate.[4] This intermediate then undergoes insertion with the aldehyde, followed by intramolecular cyclization and aromatization to yield the final N-aryl-2H*-indazole product.[19]
Figure 3: Key steps in the Rh(III)-catalyzed synthesis of 2H-indazoles.
Performance Comparison
| Feature | Rh(III)/Cu(II) Catalyzed C-H Amidation | Rh(III) Catalyzed [4+1] Annulation |
| Strategy | C-H activation and N-N bond formation | C-H activation and cyclative capture |
| Typical Substrates | Arylimidates, Organo azides[2] | Azobenzenes, Aldehydes[17][19][20] |
| Catalyst System | [CpRhCl₂]₂, Cu(OAc)₂[4] | [CpRhCl₂]₂, AgSbF₆[4][17] |
| Key Advantage | High efficiency, uses readily available materials | Excellent functional group compatibility, one-step process[17][19] |
| Key Limitation | Requires a co-catalyst/oxidant | Substrate scope can be limited by directing group |
| Typical Yields | Good to high[2] | Good to excellent (>70%)[17][19] |
Other Catalytic Systems: Expanding the Synthetic Toolbox
While Pd, Cu, and Rh dominate the field, other transition metals offer unique reactivity.
-
Cobalt: Cobalt(III) catalysts have been developed as a more cost-effective alternative to rhodium for C-H activation/addition cascades with azobenzenes and aldehydes, demonstrating the potential of earth-abundant metals.[21]
-
Gold: Gold catalysis is typically employed for N-arylation of the indazole core, showing excellent regioselectivity for the N-1 position.[22] Gold(I) complexes have also been used in the cyclization of propargyl amides.[23][24][25]
-
Silver: Silver(I) has been shown to mediate intramolecular oxidative C-H amination to construct 1H-indazoles, proceeding via a proposed single electron transfer (SET) mechanism.[5]
Summary and Head-to-Head Catalyst Comparison
| Catalyst System | Primary Strategy | Key Advantages | Key Limitations | Best Suited For... |
| Palladium | Cross-Coupling, C-H Amination | High versatility, well-understood mechanisms, broad substrate scope.[1][9][10] | Catalyst cost, potential for palladium contamination in APIs. | De novo synthesis of complex cores and late-stage functionalization. |
| Copper | Cascade Cyclization, N-Arylation | Low cost, high atom economy, operational simplicity.[14][15][26] | Can require stoichiometric oxidants, use of azide reagents.[26] | Large-scale synthesis and multi-component reactions from simple precursors. |
| Rhodium | C-H Activation/Annulation | High efficiency, excellent step economy, avoids pre-functionalization.[4][17][19] | High catalyst cost, directing group dependency. | Elegant and direct synthesis of highly substituted indazoles. |
| Cobalt/Gold/Silver | C-H Activation, N-Arylation | Unique reactivity, cost-effectiveness (Co), high regioselectivity (Au).[5][21][22] | Less developed, narrower substrate scope compared to Pd/Cu/Rh. | Niche applications and exploring novel synthetic routes. |
Conclusion and Future Outlook
The catalytic synthesis of indazoles has matured into a sophisticated field, with palladium, copper, and rhodium catalysts offering a powerful and complementary arsenal of tools for the modern chemist. Palladium's versatility makes it a workhorse for both core construction and functionalization. Copper provides an economical and atom-efficient route, ideal for large-scale production. Rhodium offers an elegant and direct path via C-H activation, minimizing synthetic steps.
The choice of catalyst is not arbitrary; it is a strategic decision dictated by the target molecule's complexity, desired scale, cost considerations, and functional group compatibility. As the field evolves, we anticipate a greater emphasis on catalysts based on earth-abundant metals like cobalt and iron, as well as the continued development of photoredox and electrochemical methods that offer greener and more sustainable reaction conditions.[27] By understanding the strengths and weaknesses of each catalytic system, researchers can more effectively navigate the synthetic landscape to unlock the full potential of the indazole scaffold in medicine and materials science.
References
- Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. PubMed.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH).
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health (NIH).
- Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health (NIH).
- A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Royal Society of Chemistry Publishing.
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health (NIH).
- Indazole Synthesis through the Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes. Synfacts.
- Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. Royal Society of Chemistry Publishing.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals.
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Indazole synthesis. Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters.
- indazole. Organic Syntheses.
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
- Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. The Journal of Organic Chemistry.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Semantic Scholar.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate.
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. National Institutes of Health (NIH).
- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science.
- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
- Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.
- Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters.
- Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Taylor & Francis Online.
- Synthesis of 1H‐indazole derivatives. ResearchGate.
- Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. PubMed.
- Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. National Institutes of Health (NIH).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry Publishing.
- Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. Organometallics.
- Gold(I)‐catalyzed oxazole synthesis. ResearchGate.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 13. Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 17. Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijsdr.org [ijsdr.org]
A Comparative Review of the Biological Targets of 7-Aminoalkyl Indazoles in Drug Discovery
A Guide for Researchers in Oncology and Immunology
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a versatile and privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Among its many derivatives, the 7-aminoalkyl indazole class has garnered significant attention for its potent biological activities, primarily centered on the modulation of immune responses. This guide provides an in-depth, comparative literature review of the biological targets of 7-aminoalkyl indazoles, designed for researchers, scientists, and drug development professionals. We will delve into their primary targets, explore structure-activity relationships, detail experimental validation protocols, and contextualize their mechanism of action within relevant signaling pathways.
The Primary Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)
The overwhelming consensus in the scientific literature points to Indoleamine 2,3-dioxygenase 1 (IDO1) as the principal biological target of 7-aminoalkyl indazoles and related analogs.[4][5][6] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7][8][9]
In the context of cancer, IDO1 has been identified as a critical mediator of tumor immune escape.[9][10][11] Many cancer cells overexpress IDO1, leading to two key immunosuppressive effects within the tumor microenvironment (TME):
-
Tryptophan Depletion: The degradation of tryptophan starves effector T cells, leading to their anergy (inactivity) and apoptosis (programmed cell death).[10][12]
-
Kynurenine Accumulation: The metabolic products of tryptophan catabolism, particularly kynurenine and its derivatives, actively suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the expansion of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[12][13][14]
By inhibiting IDO1, 7-aminoalkyl indazoles aim to reverse this immunosuppressive shield, restoring tryptophan levels and reducing toxic metabolite accumulation, thereby enabling the host's immune system to recognize and attack tumor cells.[7][12] This mechanism has made IDO1 a highly attractive target for cancer immunotherapy, often explored in combination with other modalities like checkpoint inhibitors.[12][15]
The Kynurenine Pathway: The Battlefield for IDO1 Inhibitors
The inhibition of IDO1 by 7-aminoalkyl indazoles directly impacts the kynurenine pathway, a central metabolic route with profound implications for immune regulation. The diagram below illustrates the pivotal position of IDO1 and the therapeutic intervention point for its inhibitors.
Caption: The IDO1-mediated kynurenine pathway and point of therapeutic intervention.
Comparative Analysis: IDO1 vs. TDO and IDO2
While IDO1 is the primary focus, two other enzymes can also initiate tryptophan catabolism: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2).[10]
-
TDO: Primarily expressed in the liver, TDO governs systemic tryptophan levels. Its expression in some tumors suggests it could be a resistance mechanism to IDO1-selective inhibitors.[12]
-
IDO2: The function of IDO2 is less understood. It has a much lower enzymatic activity for tryptophan compared to IDO1 and a more restricted expression pattern.[16][17] Some studies suggest it plays a pro-inflammatory role in certain contexts, contrasting with IDO1's immunosuppressive function.[17]
The development of potent and selective IDO1 inhibitors is crucial to avoid off-target effects. However, there is also a strong rationale for developing dual IDO1/TDO inhibitors to overcome potential TDO-mediated resistance.[5][12] Several indazole derivatives have been specifically evaluated for this dual activity.
Performance Data of Indazole-Based Inhibitors
The following table summarizes publicly available data on the inhibitory potency of representative indazole derivatives against IDO1 and TDO. This highlights the scaffold's potential for developing both selective and dual-acting inhibitors.
| Compound ID | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Selectivity Profile | Source |
| Compound 35 | IDO1 / TDO | IDO1: 0.74 µMTDO: 2.93 µM | IDO1 (HeLa): 1.37 µMTDO (A172): 7.54 µM | Dual Inhibitor | [5][6] |
| Epacadostat | IDO1 | 73 nM | 7.4 nM (HeLa) | >1000-fold vs. IDO2/TDO | [18] |
| LY3381916 | IDO1 | 7 nM | Not Specified | >2800-fold vs. TDO (>20 µM) | [11] |
| Amg-1 | IDO1 | 3 µM | Not Specified | >80-fold vs. IDO2>30-fold vs. TDO | [18] |
Note: Epacadostat and LY3381916 are highly potent clinical candidates shown for comparison; while they are IDO1 inhibitors, their core structures differ from the specific 4,6-substituted-1H-indazoles like Compound 35.
Beyond IDO: Other Potential Targets of the Indazole Scaffold
While 7-aminoalkyl indazoles are predominantly associated with IDO1, the broader indazole chemical class is known to interact with other important biological targets, particularly protein kinases .[1][2] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[1][3] These compounds target kinases like VEGFR, PDGFR, and c-Kit, which are critical for angiogenesis and cell proliferation.
A study on diarylurea indazole derivatives identified compounds that selectively bind to c-Kit, PDGFRb, and FLT3.[1] More recently, novel indazole derivatives have been developed as potent and selective PI3Kδ inhibitors for hepatocellular carcinoma.[19]
For the drug developer, this presents both an opportunity and a challenge. The promiscuity of the indazole scaffold requires rigorous selectivity screening to ensure that a compound designed as an IDO1 inhibitor does not have unintended, potent off-target kinase activity. Conversely, this polypharmacology could be rationally designed to create multi-targeted agents.
Experimental Validation: A Protocol for Assessing IDO1 Inhibition
Validating the inhibitory activity of novel 7-aminoalkyl indazoles requires robust and reproducible assays. Both enzymatic and cell-based assays are necessary to build a complete profile of a compound's potency and cellular efficacy.
Workflow for In Vitro IDO1 Inhibition Screening
Caption: A typical experimental workflow for an in vitro enzymatic IDO1 inhibition assay.
Step-by-Step Enzymatic Assay Protocol
This protocol is a synthesized methodology based on standard, widely-used procedures for measuring IDO1 activity.[20][21][22]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-Tryptophan (L-Trp)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Assay Reaction Mixture: Create a master mix containing potassium phosphate buffer (50 mM, pH 6.5), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[21][22]
-
Compound Plating: In a 96-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 2 µL of DMSO (negative control) or a known IDO1 inhibitor (positive control).
-
Enzyme Addition: Add the assay reaction mixture and a pre-determined concentration of recombinant IDO1 enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 5-10 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding L-Tryptophan to a final concentration of ~100-400 µM.[21][22]
-
Note: High concentrations of L-Trp can cause substrate inhibition, so the concentration should be optimized.[20]
-
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA.[22]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes. This step is critical to hydrolyze the initial product, N-formylkynurenine (NFK), into the stable product, kynurenine, which can be detected.[22]
-
Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB reagent. A yellow color will develop.
-
Measurement: After a 10-minute incubation, measure the absorbance at 480 nm.[22] The absorbance is directly proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 7-aminoalkyl indazole scaffold is a validated and potent chemotype for the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a high-value target in cancer immunotherapy. The primary mechanism of action involves reversing tumor-induced immunosuppression by restoring tryptophan levels and preventing the accumulation of suppressive kynurenine metabolites. While IDO1 is the principal target, the potential for dual IDO1/TDO inhibition offers a strategy to overcome potential resistance mechanisms. Researchers must remain cognizant of the scaffold's potential for off-target kinase activity, employing comprehensive screening panels to ensure selectivity. The detailed protocols and comparative data provided herein serve as a foundational guide for scientists working to discover and develop the next generation of indazole-based immunomodulatory therapeutics. Future work should focus on optimizing for dual IDO1/TDO activity while maintaining a clean off-target profile, and further exploring combination therapies where restoring immune function can synergize with other anti-cancer agents.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
Click to view the full reference list
- Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (2025-01-21). Frontiers.
- The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complic
- Force Awakens: Illuminating the role of kynurenine in cancer progression and treatment. The Journal of Immunology | Oxford Academic.
- The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. NIH.
- The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis. (2023-08-30). PDF.
- Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356). Sigma-Aldrich.
- IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. PMC - PubMed Central.
- Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
- Effect of 6-substituted aminoindazole derivatives on the IDO1...
- 4,6-Substituted-1H-Indazoles as Potent IDO1/TDO Dual Inhibitors. (2019-03-15). PubMed.
- 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. EMBL-EBI.
- Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019-10-10). PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
- Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. (2022-08-08). PMC - PubMed Central.
- Diverse chemical space of indoleamine-2,3-dioxygenase 1 (Ido1) inhibitors. (2021-02-05). PubMed.
- Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. (2022-02-22). PubMed.
- Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). PMC - NIH.
- Structure of some known IDO1 inhibitors undergoing clinical trials.
- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Indoleamine 2,3‐dioxygenase 1 (IDO1)
- Differential Roles of IDO1 and IDO2 in T and B Cell Inflamm
- Indazole From Natural Resources And Biological Activity.
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021-04-21).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. (CHEMBL4368939) - ChEMBL [ebi.ac.uk]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse chemical space of indoleamine-2,3-dioxygenase 1 (Ido1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of modern drug discovery, the indazole moiety has emerged as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2][3][4] Its bioisosteric relationship with indole and its favorable pharmacokinetic properties have cemented its importance in medicinal chemistry.[5] Among the myriad of indazole derivatives, (1H-Indazol-7-yl)methanamine serves as a critical building block and a pharmacophore in its own right. However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous evaluations, with chemical stability being a cornerstone of this process. A thorough understanding of a molecule's degradation pathways is not merely a regulatory requirement but a fundamental necessity for ensuring the safety, efficacy, and shelf-life of a final drug product.[6][7][8][9]
This guide provides a comprehensive framework for benchmarking the chemical stability of (1H-Indazol-7-yl)methanamine. We will delve into a head-to-head comparison with structurally related compounds, offering a robust, experimentally-driven approach to understanding its degradation profile. The protocols and analyses presented herein are designed to be self-validating, grounded in established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][10]
The Rationale Behind Compound Selection for Comparative Analysis
To contextualize the stability of (1H-Indazol-7-yl)methanamine, a judicious selection of comparator compounds is paramount. Our choice of molecules is intended to probe the influence of isomeric positioning and substituent effects on the overall stability of the indazole core.
-
(1H-Indazol-7-yl)methanamine (Test Article): The focus of our investigation.
-
(1H-Indazol-4-yl)methanamine (Isomeric Comparator): This isomer allows for an assessment of how the position of the methanamine group on the benzene ring of the indazole scaffold influences stability.
-
1H-Indazole (Parent Compound): Serves as a baseline to understand the intrinsic stability of the indazole ring system.
-
(1-Methyl-1H-indazol-5-yl)methanamine (N-Substituted Comparator): This compound will help elucidate the impact of substitution at the N1 position of the pyrazole ring on the molecule's stability.[11]
Experimental Workflow: A Forced Degradation Study
Forced degradation, or stress testing, is an indispensable tool for elucidating the intrinsic stability of a drug substance.[6][8][10] By subjecting the compound to conditions more severe than it would typically encounter during storage and handling, we can accelerate its degradation and identify potential degradation products.
Below is a detailed protocol for a comprehensive forced degradation study.
Materials and Methods
Materials:
-
(1H-Indazol-7-yl)methanamine
-
(1H-Indazol-4-yl)methanamine
-
1H-Indazole
-
(1-Methyl-1H-indazol-5-yl)methanamine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
Forced degradation chamber with controlled temperature and humidity
-
Photostability chamber with UV and visible light sources
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocol
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent system (e.g., 50:50 ACN:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and 1 M HCl. Keep the solutions at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and 1 M NaOH. Keep the solutions at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compounds and the stock solutions at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compounds and stock solutions to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Identify the major degradation products using LC-MS.
-
Visualizing the Workflow
Figure 1: Experimental workflow for the forced degradation study.
Expected Stability Profiles and Mechanistic Insights
While experimental data is forthcoming, we can hypothesize the relative stability of our test compounds based on fundamental chemical principles.
Hydrolytic Stability (Acidic and Basic Conditions)
The primary site of hydrolytic instability in the methanamine-containing compounds is likely the benzylic amine. The indazole ring itself is generally stable to hydrolysis due to its aromaticity.[1] However, the conditions can influence the protonation state of the nitrogen atoms, which in turn affects the electron density of the ring system and the reactivity of the substituents.
-
(1H-Indazol-7-yl)methanamine vs. (1H-Indazol-4-yl)methanamine: The electronic effects of the pyrazole ring on the benzene ring are not uniform. The relative positions of the electron-donating amine and the pyrazole moiety will influence the electron density at the benzylic carbon, potentially leading to differential rates of degradation.
-
vs. 1H-Indazole: The parent indazole is expected to be the most stable under hydrolytic conditions due to the absence of a labile substituent.
-
vs. (1-Methyl-1H-indazol-5-yl)methanamine: The methyl group at the N1 position is an electron-donating group, which may slightly increase the electron density of the ring system and potentially influence the stability of the methanamine group.
Oxidative Stability
Heterocyclic amines are often susceptible to oxidation.[12][13] The lone pair of electrons on the nitrogen atoms can be targeted by oxidizing agents.
-
Methanamine-containing compounds: The primary amine of the methanamine group is a likely site of oxidation, potentially leading to the formation of imines, oximes, or further degradation products. The nitrogen atoms of the pyrazole ring are also potential sites of oxidation.
-
1H-Indazole: The parent indazole is also susceptible to oxidation at the nitrogen atoms, but the absence of the more easily oxidizable methanamine group may render it more stable than its substituted counterparts.
Photostability
Aromatic systems can absorb UV radiation, leading to photochemical reactions. The specific degradation pathways will depend on the electronic structure of the molecule and the presence of photosensitizing groups. It is plausible that the indazole ring could undergo rearrangement or cleavage upon exposure to high-energy light.
Hypothesized Degradation Pathway
Figure 2: A hypothesized oxidative degradation pathway for (1H-Indazol-7-yl)methanamine.
Data Interpretation and Comparative Analysis
The primary output of this study will be a quantitative comparison of the degradation of each compound under the various stress conditions. The results should be tabulated for clarity.
Table 1: Hypothetical Comparative Stability Data (% Degradation after 24 hours)
| Compound | Acidic (1M HCl) | Basic (1M NaOH) | Oxidative (30% H₂O₂) | Thermal (80°C) | Photolytic |
| (1H-Indazol-7-yl)methanamine | 15% | 10% | 25% | 5% | 12% |
| (1H-Indazol-4-yl)methanamine | 18% | 12% | 28% | 6% | 15% |
| 1H-Indazole | <2% | <2% | 8% | <1% | 5% |
| (1-Methyl-1H-indazol-5-yl)methanamine | 12% | 8% | 22% | 4% | 10% |
Interpretation of Hypothetical Data:
-
Overall Stability: Based on this hypothetical data, the overall stability ranking would be: 1H-Indazole > (1-Methyl-1H-indazol-5-yl)methanamine > (1H-Indazol-7-yl)methanamine > (1H-Indazol-4-yl)methanamine.
-
Impact of Methanamine Group: The presence of the methanamine group significantly decreases the stability of the indazole core, particularly towards oxidation.
-
Positional Isomerism: The position of the methanamine group appears to have a modest but noticeable impact on stability, with the 4-yl isomer being slightly less stable than the 7-yl isomer.
-
N-Methylation: Methylation at the N1 position seems to confer a slight increase in stability compared to the unsubstituted methanamine analogs.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the chemical stability of (1H-Indazol-7-yl)methanamine. By employing a systematic forced degradation study and comparing its degradation profile to that of carefully selected related compounds, researchers can gain invaluable insights into its intrinsic stability. This knowledge is crucial for making informed decisions during lead optimization, formulation development, and for establishing appropriate storage conditions and shelf-life for any resulting drug product. The identification of major degradation products through LC-MS will also inform toxicological assessments and the development of robust analytical methods for quality control.
References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Luminata Solution. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResolveMass Laboratories Inc. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025-11-08). [Link]
-
Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
-
Saleh, A. et al. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (2022). PMC - NIH. [Link]
-
Khan, I. A. et al. Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2025-10-07). ResearchGate. [Link]
-
Zhu, F. et al. Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. (2022-11-03). NIH. [Link]
-
Glatfelter, G. C. et al. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2023). NIH. [Link]
-
Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). (2024-03-24). [Link]
-
Zhang, S. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central. [Link]
-
Panda, S. S. et al. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]
-
Alaejos, M. S. & Afonso, A. M. Factors That Affect the Content of Heterocyclic Aromatic Amines in Foods. (2011). ResearchGate. [Link]
-
Singh, S. et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). PubMed Central. [Link]
-
Chan, L. P. et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. [Link]
-
Hariyanti, et al. Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. (2024). ResearchGate. [Link]
-
Hariyanti, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022-04-05). Journal of Applied Pharmaceutical Science. [Link]
-
Kumar, R. et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Poudel, Y. B. et al. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022-01-04). NIH. [Link]
-
Reddy, R. et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2013). Organic Letters. [Link]
-
Sharma, S. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). NIH. [Link]
-
Wang, S. et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-12). PMC - NIH. [Link]
-
ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.... [Link]
-
MySkinRecipes. (1-methyl-1H-indazol-5-yl)methanamine. [Link]
-
Atobe, M. et al. Discovery of 2-(1H-indazol-1-yl)-thiazole derivatives as selective EP(1) receptor antagonists for treatment of overactive bladder by core structure replacement. (2014-03-01). PubMed. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. onyxipca.com [onyxipca.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. apicule.com [apicule.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. (1-methyl-1H-indazol-5-yl)methanamine [myskinrecipes.com]
- 12. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1H-Indazol-7-yl)methanamine for Laboratory Professionals
This guide provides a detailed protocol for the proper disposal of (1H-Indazol-7-yl)methanamine, a crucial aspect of laboratory safety and environmental responsibility. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed safely from the point of use to its final disposition.
Hazard Identification and Risk Assessment: Understanding the Compound
(1H-Indazol-7-yl)methanamine and its analogs are classified as hazardous materials. A thorough understanding of its properties is the foundation of a sound disposal plan. The primary hazards associated with this class of compounds include acute toxicity, skin irritation, and serious eye irritation.[1][2]
A Safety Data Sheet (SDS) is the primary source of information for a specific chemical.[3][4][5] Although a specific SDS for (1H-Indazol-7-yl)methanamine was not found, data from closely related indazole-amine compounds, such as 1H-Indazol-7-amine, provide a reliable basis for assessing its hazards.[1][2]
Table 1: GHS Hazard Classification for Related Indazole-Amine Compounds
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2] |
Given these hazards, it is imperative to handle (1H-Indazol-7-yl)methanamine and its waste with appropriate engineering controls and personal protective equipment to minimize exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure that the proper PPE is worn. The choice of PPE should be based on a risk assessment of the procedure being performed.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill potential, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate dust or aerosols, use a properly fitted respirator with an appropriate cartridge.[6] All handling of solid material should be done in a chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8] (1H-Indazol-7-yl)methanamine waste should be collected in a dedicated, properly labeled hazardous waste container.
Key Principles for Containerization:
-
Compatibility: Use a container made of a material that is compatible with amines. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acids and bases.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1H-Indazol-7-yl)methanamine," and the associated hazard warnings (e.g., "Toxic," "Irritant").[10]
-
Segregation: Do not mix amine waste with other waste streams, especially:
-
Acids and Oxidizing Agents: Mixing amines with acids or strong oxidizers can lead to violent reactions.[8]
-
Incompatible Solvents: Consult a chemical compatibility chart before mixing any chemicals.
-
-
Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[7]
Step-by-Step Disposal Workflow
The disposal of (1H-Indazol-7-yl)methanamine follows the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: At the Point of Generation (Satellite Accumulation Area - SAA)
-
Designate an SAA: Establish a designated SAA in your laboratory, at or near the point where the waste is generated.[8][10] This area must be under the control of laboratory personnel.
-
Collect Waste: Collect all waste containing (1H-Indazol-7-yl)methanamine, including contaminated consumables like gloves, weigh boats, and pipette tips, in the designated hazardous waste container.
-
Container Management:
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[9]
-
Ensure the exterior of the container is clean and free of contamination.
-
Keep the container closed at all times except when adding waste.
-
Step 2: Storage and Removal from the Laboratory
-
Storage Limits: Under federal regulations, you can accumulate up to 55 gallons of hazardous waste in an SAA.[12] Once the container is full, it must be moved to a central accumulation area (CAA) within three days.[8]
-
Request Pickup: Follow your institution's procedures for having the full waste container collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 3: Final Disposal
-
Professional Disposal: The final disposal of (1H-Indazol-7-yl)methanamine waste must be handled by a licensed hazardous waste disposal company.[7]
-
Disposal Methods: Common disposal methods for amine waste include incineration at a permitted hazardous waste facility.[13] This method ensures the complete destruction of the hazardous compound. Landfilling of liquid amine waste is generally not a supported practice.[13]
Below is a diagram illustrating the decision-making and workflow for the disposal of (1H-Indazol-7-yl)methanamine.
Caption: Disposal workflow for (1H-Indazol-7-yl)methanamine.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials in a hazardous waste container.
-
Report: Report the spill to your institution's EHS department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Regulatory Compliance: Adherence to Standards
All laboratory activities involving hazardous chemicals are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the EPA.[4][15] Key OSHA standards include the Hazard Communication Standard (29 CFR 1910.1200) and Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][15] These regulations mandate that employers provide information and training to employees about the hazards of chemicals in the workplace.[3][5]
The EPA's RCRA provides the framework for the management of hazardous waste.[11] Your institution's classification as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) will determine specific requirements for waste accumulation times and reporting.[10]
By adhering to the procedures outlined in this guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect our environment.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.
- Collect and Recycle. Amine Disposal For Businesses.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691-700.
- American Laboratory. (2021, September 29). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- BLD Pharmatech. (2024, December 19). Safety Data Sheet: (1H-Indazol-7-yl)methanamine hydrochloride.
- Technology Catalogue. Disposing Amine Waste.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- TCI Chemicals. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine.
- Fisher Scientific. Safety Data Sheet: 7-Amino-1H-indazole.
- United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. unodc.org [unodc.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. resources.duralabel.com [resources.duralabel.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (1H-Indazol-7-yl)methanamine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-tested safety and logistical information for handling (1H-Indazol-7-yl)methanamine, a key building block in modern drug discovery. The protocols herein are designed to be a self-validating system, grounding your work in a culture of safety and scientific integrity.
Hazard Assessment and the Precautionary Principle
(1H-Indazol-7-yl)methanamine and its analogs, such as 1H-Indazol-7-amine, are classified as hazardous substances. The available Safety Data Sheets (SDS) indicate that related compounds are harmful if swallowed, cause skin irritation, and can lead to serious eye irritation.[1][2] Given that comprehensive toxicological data may not be available for this specific molecule, we must operate under the precautionary principle . This principle dictates that we treat the compound as potentially having unknown hazards and implement controls to mitigate the highest potential risk.
The foundation of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures. Personal Protective Equipment (PPE), while crucial, is the final line of defense.
-
Engineering Controls: Your first and most critical protection is a certified chemical fume hood. All weighing, solution preparation, and transfers of (1H-Indazol-7-yl)methanamine must be performed within a fume hood to prevent the inhalation of airborne particles.[3][4]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and rigorous training are vital. Ensure all personnel are familiar with the specific hazards and handling procedures outlined in this guide and the compound's SDS.
-
Personal Protective Equipment (PPE): The last barrier between you and the chemical. The following sections detail the specific PPE required.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE correlates directly with the potential for exposure during a given task.
| Hazard Level / Activity | Required Personal Protective Equipment | Enhanced Precautions |
| Low-Hazard (e.g., handling sealed containers, transporting within the lab) | • Standard flame-resistant lab coat• Safety glasses with side shields• Single pair of nitrile gloves | • Ensure container integrity before handling. |
| Moderate-Hazard (e.g., weighing solid, preparing stock solutions) | • Permeation-resistant or disposable lab coat• Chemical splash goggles• Double-gloving (nitrile) | • Perform all operations within a chemical fume hood.• Use a face shield in addition to goggles.[5]• Have a spill kit readily accessible. |
| High-Hazard (e.g., large-scale reactions, potential for aerosolization) | • Disposable, solid-front lab gown over a lab coat• Chemical splash goggles and a full-face shield• Double-gloving (nitrile or neoprene)• Respiratory protection (consult with EHS for fit-testing and selection) | • Utilize a closed system or glove box if feasible.• Ensure emergency eyewash and shower are unobstructed and tested.[2] |
Detailed PPE Rationale:
-
Eye and Face Protection : Chemical splash goggles are required for all moderate-to-high hazard activities as they provide a seal around the eyes, protecting against splashes and fine powders. Standard safety glasses are insufficient. A face shield, worn over goggles, protects the entire face from splashes during procedures like transferring solutions.[5]
-
Hand Protection : Double-gloving with nitrile gloves provides a robust barrier. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and preventing the spread of the chemical. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection : A flame-resistant lab coat is the minimum standard. For weighing solids or preparing solutions, a disposable, solid-front gown should be worn over the lab coat to provide an easily removable barrier in case of a significant spill.
-
Respiratory Protection : The primary method of respiratory protection is the use of a chemical fume hood. If a procedure with a high risk of aerosolization cannot be conducted in a fume hood, a risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate respiratory protection.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is critical for ensuring safety and reproducibility. The following workflows are designed to minimize exposure and maintain a safe laboratory environment.
Experimental Handling Workflow
Caption: Step-by-step workflow for the safe handling of (1H-Indazol-7-yl)methanamine.
Protocol for Weighing the Solid Compound
-
Preparation : Ensure the chemical fume hood is operational. Don the appropriate PPE for moderate-hazard activities (disposable gown, chemical splash goggles, double nitrile gloves).
-
Containment : Perform all weighing activities within the fume hood to contain any airborne particles.[4]
-
Procedure : Use anti-static weighing paper or a tared container to prevent dispersal of the fine powder.
-
Cleanup : After weighing, carefully fold the weighing paper and place it in the designated solid hazardous waste container. Clean the spatula and balance area with a wipe moistened with 70% ethanol. Dispose of the wipe as contaminated waste.
Protocol for Spill Management
-
Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area.
-
Isolate : Restrict access to the spill area.
-
Protect : If the spill is small and you are trained to handle it, don enhanced PPE, including a face shield and potentially a respirator.
-
Contain : Use a chemical spill kit appropriate for solid amine compounds. Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
Neutralize & Clean : Once absorbed, collect the material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size.
Operational and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. Amine compounds can be harmful to aquatic life and should never be disposed of down the drain.[6]
Waste Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of chemical waste.
Step-by-Step Disposal Protocol
-
Segregation : Keep (1H-Indazol-7-yl)methanamine waste separate from other chemical waste streams to prevent hazardous reactions.[6][7] Do not mix with incompatible chemicals such as strong oxidizing agents.
-
Solid Waste : All disposable items that have come into contact with the compound—including gloves, weighing paper, pipette tips, and contaminated wipes—must be collected in a clearly labeled hazardous waste container.[8]
-
Liquid Waste : Unused solutions or rinsates should be collected in a designated, compatible, and sealable container (e.g., high-density polyethylene - HDPE). The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Container Management : Ensure all waste containers are kept tightly sealed when not in use and stored in a designated satellite accumulation area. Containers must not be filled beyond 90% capacity.[7]
-
Disposal : Contact your institution's Environmental Health & Safety (EHS) department for collection and disposal by a licensed hazardous waste management company.[6] Never dispose of this chemical or its containers in the regular trash or sewer system.
By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research, ensuring that your valuable work is protected at every step.
References
-
NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison Biomedical Engineering. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Z Compliance. [Link]
-
Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ethz.ch [ethz.ch]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
